Rebastinib's defining characteristic is its unique mechanism of action compared to standard ATP-competitive inhibitors.
This compound allosterically locks kinases in an inactive state.
This "switch control" mechanism allows this compound to maintain kinases in an inactive conformation, effectively blocking downstream signaling independent of ATP levels. This makes it effective against resistance mutations like ABL1-T315I that arise against ATP-competitive drugs [1] [2]. While initially developed for ABL1, it was later found to be an even more potent inhibitor of TIE2 [3] [4].
This compound inhibits several tyrosine kinases, with quantitative data available for its key targets.
| Kinase Target | Reported IC₅₀ / Potency | Cellular & Functional Consequences |
|---|
| TIE2 | Picomolar inhibitor [3] | • Reduces tumor angiogenesis and vascular function [3]. • Blocks VEGFA-release from Tie2Hi macrophages, preventing cancer cell intravasation at TMEM sites [3]. | | ABL1 (BCR-ABL1) | Not fully quantified in results; clinical activity observed in CML with T315I mutation [1] [2] | • Inhibits BCR-ABL1 signaling in CML models, including T315I and other resistant mutants [1] [2]. | | FGR | Identified as a key target in CRC; phosphorylation reduced in pull-down assays [5] | • In colorectal cancer, modulates PI3K-AKT-SP1 signaling, downregulating DKK1 to enhance CD8+ T cell infiltration and cytotoxicity [5]. |
This compound exerts its anti-tumor effects by simultaneously targeting multiple cell types within the tumor microenvironment.
This compound disrupts pro-tumor signaling from endothelial cells and macrophages while enhancing anti-tumor immunity.
Key experimental findings on this compound's efficacy and mechanisms are supported by robust in vitro and in vivo methodologies.
| Experimental Model | Key Protocol / Assay | Measured Outcome |
|---|
| Kinase Inhibition | • Pyruvate kinase/lactate dehydrogenase coupled assay: Measured ADP production to determine IC₅₀ [3]. • Crystallography: Solved Tie2-rebastinib co-crystal structure to confirm allosteric binding mode [3]. | • Picomolar IC₅₀ for Tie2 [3]. • Visualization of binding to switch control pocket [3]. | | Cellular Signaling | • Western Blot: HUVECs, Tie2hi immortalized bone marrow macrophages; assessed phospho-Tie2 & total Tie2 [3]. • HUVEC Transwell Migration Assay: Evaluated anti-migratory effects [3]. | • Dose-dependent inhibition of Tie2 phosphorylation [3]. • Inhibition of endothelial cell migration [3]. | | In Vivo Efficacy | • Orthotopic Mouse Mammary Carcinoma (PyMT): Treated with this compound ± chemo (paclitaxel/eribulin) [3] [6]. • Syngeneic ID8 Ovarian Cancer Model: Treated with this compound ± carboplatin/paclitaxel [4]. | • Reduced tumor growth, metastasis, Tie2+ myeloid cell infiltration; improved survival with combo therapy [3] [6]. • Altered immune cell populations (↑ CD8+ T cells) & extended survival with combo therapy [4]. | | Immune Modulation | • Flow Cytometry: Analyzed immune cells from tumors/ascites [5] [4]. • Multi-omics (RNA-Seq, Proteomics): ID8 ovarian cancer cells & macrophages treated with this compound [4]. | • Increased CD8+ T cell infiltration/activation; decreased DKK1 in CRC [5]. • Identification of differentially expressed genes (e.g., ANGPTL1) [4]. |
This compound has been evaluated in clinical trials, demonstrating the translational potential of its mechanism.
Rebastinib is characterized as a "switch control" inhibitor that allosterically binds to the kinase domain, stabilizing it in an inactive conformation. This unique non-ATP-competitive mechanism provides advantages in overcoming resistance mutations and leads to durable kinase inhibition [1] [2].
Primary Targets and Inhibitory Profile (IC₅₀ values) [3] [4] [2]:
| Kinase Target | IC₅₀ Value | Functional Role and Therapeutic Implication |
|---|---|---|
| ABL1 (WT) | 0.8 nM | Primary target in CML; inhibits BCR-ABL1 native signaling |
| ABL1 (T315I) | 4 nM | Effective against "gatekeeper" mutant resistant to other TKIs |
| TIE2 (TEK) | ~6 nM | Key anti-metastatic target; blocks pro-tumoral macrophage function & angiogenesis |
| FLT3 | 2 nM | Potential target in Acute Myeloid Leukemia (AML) |
| KDR (VEGFR2) | 4 nM | Contributes to anti-angiogenic effects |
| SRC | 34 nM | Inhibits SRC family kinases (SRC, FGR, HCK) involved in multiple signaling pathways |
This compound demonstrates broad anticancer activity in preclinical models, with effects extending beyond direct tumor cell killing to modulation of the tumor microenvironment.
Key Preclinical Findings by Cancer Type [4] [5] [6]:
| Cancer Model | Key Findings and Proposed Mechanisms |
|---|---|
| Breast Cancer | Reduces metastasis by disrupting TMEM doorway function; inhibits tumor growth in TNBC xenografts; induces G0/G1 cell cycle arrest and apoptosis |
| Colorectal Cancer (CRC) | Enhances CD8+ T-cell infiltration and cytotoxicity; targets FGR-AKT-SP1-DKK1 axis to overcome immunotherapy resistance |
| Osteosarcoma | Inhibits proliferation, migration, invasion; induces apoptosis and autophagy via HCK/AKT/mTORC1 axis inhibition |
| Leukemia Models | Potent activity against BCR-ABL1 T315I mutant; prolongs survival in CML mouse models |
For researchers investigating this compound, standard experimental approaches can be derived from published studies.
This compound exerts multifaceted effects through several key signaling pathways. The diagram below illustrates two well-documented mechanisms: inhibition of the TIE2-mediated metastatic pathway and modulation of the FGR-AKT immune regulation axis.
Figure 1: this compound inhibits metastasis by blocking TIE2 signaling and enhances immunotherapy by modulating the FGR-AKT-DKK1 axis in CD8+ T-cells.
Clinical development of this compound has progressed to Phase Ib/II stages, focusing on combination therapies for advanced solid tumors.
Clinical Trial Summary [8] [1] [9]:
| Aspect | Details |
|---|---|
| Recommended Phase II Dose | 50 mg or 100 mg orally twice daily in combination with paclitaxel or eribulin [8] |
| Common Adverse Events (≥50% frequency) | Anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%), increased ALT (59%), hyperglycemia (56%), nausea (52%), neutropenia (52%) [8] |
| This compound-Specific Toxicities | Muscular weakness, myalgias, increased intraocular pressure [8] |
| Dose-Limiting Toxicities (DLTs) | Dysarthria, muscle weakness, peripheral neuropathy (at higher doses: 200 mg BID) [1] |
| Active Clinical Trials | Phase 1b/2 in combination with paclitaxel for advanced/metastatic solid tumors including TNBC, ovarian, and endometrial cancers [9] |
This compound represents a promising multi-kinase inhibitor with a unique mechanism. Future research should focus on:
Rebastinib exerts its effects through a multi-layered mechanism, beginning with the direct inhibition of CDK16 and leading to broader cellular consequences.
CDK16 requires binding with its regulatory partner, Cyclin Y (CCNY), for full activation [1] [2]. The crystal structure of the CDK16 kinase domain in complex with this compound (PDB ID: 5G6V) reveals that the drug binds to the inactive "DFG-out" conformation of the kinase, classifying it as a type II inhibitor [3]. This binding mode stabilizes the kinase in an inactive state, preventing it from performing its phosphotransfer function.
In TNBC, which often shows high CDK16 expression linked to poor patient outcomes, inhibiting CDK16 with this compound has several critical effects [1]:
The following diagram illustrates the signaling pathway through which CDK16 and its inhibition by this compound influence cancer cell progression:
The antitumor efficacy and mechanism of this compound have been validated through a series of standardized in vitro and in vivo experiments.
These experiments assess the direct impact of this compound on cancer cell lines [4] [5] [1].
Cell Proliferation Assay
Cell Cycle Analysis
Apoptosis Assay
Western Blotting
These studies evaluate the therapeutic potential and pharmacokinetics in live animal models [4] [1].
Xenograft Tumor Models
Metastasis Models
Pharmacokinetic (PK) Studies
The workflow for the key in vivo xenograft study is summarized below:
This compound emerges as a promising drug candidate for breast cancer, particularly for the aggressive TNBC subtype where treatment options are limited [4] [5]. Its high oral bioavailability and reasonable safety profile in preclinical models are positive indicators for its drug-like properties [4] [5]. The table below summarizes key characteristics:
| Characteristic | Assessment |
|---|---|
| Therapeutic Promise | Promising for TNBC; high CDK16 expression correlates with poor prognosis [1] [6]. |
| Scope of Application | Mechanism suggests potential efficacy beyond TNBC [4]. |
| Current Status | Preclinical candidate; clinical application for CDK16 inhibition requires further validation [6]. |
| Key Advantage | Multi-mechanism action may lead to robust efficacy and overcome resistance [4]. |
This compound represents a compelling case for targeting atypical CDKs like CDK16 in oncology. Its well-elucidated structural mechanism, robust preclinical efficacy in TNBC models, and multi-faceted functional impact provide a strong rationale for its continued development.
Future research should focus on:
FoxO1 transcription factor plays a pivotal role in regulating critical cellular processes including apoptosis, cell cycle progression, and oxidative stress resistance. In skeletal muscle, FoxO1 activation is significantly upregulated during atrophy conditions, where it triggers the expression of atrophy-related ubiquitin ligases such as atrogin-1 and MuRF-1, leading to protein degradation and muscle mass reduction. The inactivation of FoxO1 has emerged as a promising therapeutic strategy for preventing muscle wasting associated with various pathological conditions including cancer cachexia, diabetes, and age-related sarcopenia [1] [2].
This compound (DCC-2036) is a small molecule kinase inhibitor initially developed as a switch control inhibitor of BCR-Abl1 for chronic myeloid leukemia treatment. Recent research has identified its potent FoxO1 inhibitory activity, expanding its potential therapeutic applications beyond oncology. This compound functions as a multi-kinase inhibitor with demonstrated efficacy against several kinase targets including Tie2, ABL1, FLT3, and LRRK2, utilizing a unique "switch control" mechanism that stabilizes kinases in their inactive conformations [3] [4] [5]. This mechanism enables this compound to effectively suppress FoxO1-mediated transcriptional activity, positioning it as a promising candidate for combating FoxO1-driven pathologies.
This compound exerts its effects through a novel allosteric mechanism that distinguishes it from conventional ATP-competitive kinase inhibitors. As a type II kinase inhibitor, this compound binds to the inactive conformation of kinase domains, penetrating deeply into the switch control pocket that mediates the transition from inactive to active states. This binding mode stabilizes the autoinhibited state of kinases, preventing the conformational changes necessary for activation and downstream signaling [3] [5].
The significance of FoxO1 inhibition extends across multiple therapeutic areas. In muscle atrophy, FoxO1 directly regulates the expression of key atrophy-related genes, and its inhibition represents a promising anti-atrophy strategy. In oncology, FoxO transcription factors contribute to maintaining undifferentiated states in certain leukemia cells, making their inhibition valuable for differentiation therapy [6]. Additionally, the Tie2 inhibitory activity of this compound affects tumor microenvironment by disrupting pro-tumoral Tie2-expressing macrophage functions and tumor angiogenesis, further expanding its potential anticancer applications [4].
Recent investigations have systematically evaluated this compound's capacity to suppress FoxO1-mediated transcription. Using Gal4-FoxO1 reporter assays in HEK293T cells, researchers demonstrated that this compound significantly inhibits FoxO1 transcriptional activity in a dose-dependent manner. In these experiments, HEK293T cells were co-transfected with a luciferase reporter plasmid containing GAL4 DNA-binding sequences and pM-FoxO1, then treated with various protein kinase inhibitors. This compound emerged as a potent FoxO1 suppressor among the screened compounds, showing substantial reduction in luciferase activity compared to controls [1].
Further validation in C2C12 myotube models revealed that this compound effectively counteracted dexamethasone-induced FoxO1 activation. Specifically, this compound pretreatment at concentrations ranging from 0.5-3 μM significantly inhibited the dexamethasone-induced upregulation of atrophy-related ubiquitin ligases atrogin-1 and MuRF-1 at both mRNA and protein levels. This suppression of the atrophy program resulted in measurable morphological improvements, with this compound-treated myotubes maintaining larger diameters compared to dexamethasone-only treated controls [1] [2].
The functional consequences of this compound-mediated FoxO1 inhibition have been evaluated in multiple disease-relevant models. In cancer cachexia contexts, this compound treatment ameliorated the reduction in contractile force generation typically observed in atrophic myotubes. This protective effect on muscle function represents a crucial therapeutic outcome beyond mere morphological preservation [1].
In leukemia models, inhibition of FOXO transcription factors has demonstrated potential for differentiation therapy. Although not directly tested with this compound in the available literature, the central role of FOXO factors in maintaining undifferentiated states in acute myeloid leukemia cells suggests that this compound's FOXO inhibitory activity could be leveraged for inducing differentiation in specific leukemia subtypes [6].
Table 1: Key Experimental Findings for this compound's FoxO1 Inhibition
| Assay Type | Experimental Model | Key Results | Concentration Range |
|---|---|---|---|
| Transcriptional Activation Assay | HEK293T cells with Gal4-FoxO1 reporter | Dose-dependent inhibition of FoxO1 transcriptional activity | Screening at multiple concentrations up to 3μM |
| Gene Expression Analysis | C2C12 myotubes + dexamethasone | Inhibition of atrogin-1 and MuRF-1 mRNA upregulation | 0.5-3μM |
| Protein Expression Analysis | C2C12 myotubes + dexamethasone | Suppression of atrogin-1 protein elevation | 0.5-3μM |
| Functional Assay | C2C12 myotubes + dexamethasone/cachexia | Amelioration of contractile force reduction | 1-3μM |
| Morphometric Analysis | C2C12 myotubes + dexamethasone | Increased myotube diameter compared to dexamethasone-only controls | 1-3μM |
Beyond FoxO1 inhibition, this compound demonstrates significant activity against other kinase targets with therapeutic relevance. As a Tie2 kinase inhibitor, this compound blocks recruitment and function of pro-tumoral Tie2-expressing macrophages in the tumor microenvironment, thereby affecting angiogenesis and tumor cell intravasation [4]. This multi-kinase targeting profile positions this compound as a versatile therapeutic agent with potential applications in both metabolic-muscular disorders and oncology.
Table 2: this compound's Kinase Inhibition Profile
| Kinase Target | Inhibition Type | Cellular Consequences | Therapeutic Relevance |
|---|---|---|---|
| FoxO1 | Transcriptional activity suppression | Reduced atrogin-1/MuRF-1 expression, decreased protein degradation | Muscle atrophy, cancer cachexia |
| Tie2 | Switch control inhibitor | Reduced angiogenesis, blocked tumor cell intravasation | Oncology, metastatic disease |
| BCR-Abl1 | Switch control inhibitor | Inhibition of constitutive kinase signaling | Chronic myeloid leukemia |
| LRRK2 | Type II kinase inhibitor | Stabilization of inactive kinase conformation | Parkinson's disease |
| FLT3 | Switch control inhibitor | Suppression of proliferative signaling | Acute myeloid leukemia |
The Gal4-FoxO1 reporter system provides a robust method for quantifying FoxO1 transcriptional activity and its inhibition by this compound:
The C2C12 myotube model of dexamethasone-induced atrophy provides a relevant system for evaluating this compound's protective effects:
For structural studies of this compound-kinase interactions, cryo-EM methodologies have been successfully employed:
The following diagram illustrates the core signaling pathways affected by this compound and the logical relationships between its multiple molecular targets and physiological outcomes:
This compound's multi-target inhibition of key signaling pathways
The diagram illustrates how this compound simultaneously targets multiple kinases, with FoxO1 inhibition particularly relevant for combating muscle atrophy, while Tie2, BCR-Abl1, and LRRK2 inhibition contribute to its potential applications in oncology and neurodegenerative disorders.
The discovery of this compound's FoxO1 inhibitory activity opens promising avenues for developing novel therapeutics against muscle wasting conditions. Preclinical data demonstrates that this compound effectively blocks the upregulation of atrophy-related genes induced by dexamethasone and cancer cachexia in C2C12 myotubes. This effect translates to functional improvements, with this compound treatment preserving contractile force generation capacity in atrophic conditions [1] [2]. These findings suggest potential applications in:
While these preclinical results are promising, the authors note that in vivo efficacy and precise mechanisms underlying this compound's action against muscle atrophy require further elucidation [1].
This compound's multi-kinase inhibition profile provides multiple anticancer mechanisms. As a Tie2 kinase inhibitor, this compound disrupts tumor angiogenesis and blocks pro-tumoral Tie2-expressing macrophages in the tumor microenvironment. In orthotopic mouse models of metastatic mammary carcinoma, this compound treatment reduced tumor growth and metastasis through reduction of Tie2+ myeloid cell infiltration and anti-angiogenic effects [4].
In hematological malignancies, this compound's original development as a BCR-Abl1 inhibitor targeted resistant chronic myeloid leukemia, particularly against the T315I "gatekeeper" mutation. Phase 1 clinical trials demonstrated that this compound achieved complete hematologic responses in chronic myeloid leukemia patients, including those with T315I mutations [5]. However, clinical development in leukemia was ultimately deprioritized in favor of other indications, possibly due to the emergence of alternative therapeutic options.
This compound has been evaluated in several clinical trials, though its development has faced challenges:
This compound represents a promising multi-kinase inhibitor with newly identified FoxO1 inhibitory activity that expands its potential therapeutic applications beyond oncology. The compelling preclinical data demonstrating its efficacy in protecting against muscle atrophy highlights its potential for addressing significant unmet medical needs in cachexia and sarcopenia. The unique switch control inhibition mechanism enables this compound to maintain target kinases in inactive conformations, providing a distinct approach compared to conventional ATP-competitive inhibitors.
Future research should focus on several key areas:
The evolving understanding of this compound's mechanisms and applications exemplifies how drug repurposing approaches can uncover novel therapeutic opportunities for existing investigational agents, potentially accelerating their path to clinical utility in new disease areas.
Rebastinib is characterized as a potent and selective switch control inhibitor [1]. Its unique allosteric mechanism involves binding not only to the ATP-binding pocket as a Type II inhibitor but also penetrating the deeply embedded switch control pocket of the kinase domain [2]. This dual binding locks the kinase (including ABL1, TIE2, and others) in an inactive conformation, preventing the conformational change required for activation, independent of ATP concentration or the phosphorylation state of the regulatory tyrosine [2] [1]. This results in prolonged target engagement due to slower dissociation rates [2].
This compound exhibits picomolar to low nanomolar potency against its primary targets. The table below summarizes its key inhibitory values:
| Target/Kinase | Reported IC₅₀ / Potency | Experimental Context | Source |
|---|---|---|---|
| TIE2 | Potent picomolar inhibitor | Kinase assay; mouse models of metastatic cancer | [1] |
| BCR-ABL1 (T315I mutant) | Effective inhibition | Mouse model of CML-like myeloproliferative neoplasia | [2] |
| FGR | Direct target; reduced phosphorylation | Pull-down assay & dose-response in CRC cells | [3] |
| CDK16 | Potent inhibitor | In vitro and in vivo breast cancer models | [4] |
| ABL1, FLT3 | Switch control inhibitor | Preclinical characterization | [2] |
This compound's inhibition of TIE2 and other kinases leads to several critical biological outcomes in the tumor microenvironment:
The following diagram illustrates the key signaling pathways and biological processes inhibited by this compound:
This compound inhibits TIE2-driven angiogenesis and metastasis, while blocking the FGR-DKK1 axis to enhance CD8+ T-cell activity.
Key methodologies for evaluating this compound's activity in research settings include:
This compound has been investigated in clinical trials for various solid tumors and hematological malignancies:
Rebastinib is characterized as a switch control inhibitor that allosterically binds to and stabilizes kinases in their inactive conformation [1] [2]. The table below summarizes its primary targets and the resulting biological effects.
| Target | Mechanism of Action | Key Biological Consequences | Experimental Evidence |
|---|
| TIE2 Receptor [3] [2] | Potent, selective picomolar inhibitor; allosteric "switch control" binding [2]. | Anti-angiogenesis; inhibition of pro-tumoral TIE2+ macrophages; blocks TMEM-mediated metastasis [2] [4]. | Crystallography: Tie2-rebastinib co-crystal structure [2]. Western Blot: Dose-dependent reduction of p-TIE2 in HUVECs [2]. | | ABL1 (including BCR-ABL1 T315I mutant) [3] [1] | Switch control inhibitor; forces inactive conformation, ATP-noncompetitive [1]. | Anti-proliferative in CML; active against TKI-resistant mutations [1]. | Cellular Assays: Inhibition of pCRKL in patient CML cells [1]. Clinical Response: CHR in CML patients with T315I mutation [1]. | | FGR Kinase [5] | Identified as a prominent target in CRC multi-omics analysis [5]. | Modulates PI3K-AKT-SP1 signaling; downregulates DKK1 to enhance CD8+ T-cell function [5]. | Pull-down Assay: Biotin-labeled DCC-2036 bound to FGR [5]. Phospho-array/Western Blot: Reduced p-FGR (Y412) in LoVo/CT-26 cells [5]. | | NLRP3 Inflammasome [6] | Promotes NLRP3 ubiquitination [6]. | Inhibits inflammasome assembly; reduces GSDMD-mediated pyroptosis and IL-1β release [6]. | In Vitro Models: LPS-induced macrophages; reduced Caspase-1, LDH, IL-1β [6]. In Vivo Model: Attenuated lung injury in LPS-induced ALI mice [6]. |
To help you evaluate or replicate key findings, here are the methodologies from pivotal studies.
1. Protocol: Identifying FGR as a Direct Target in Colorectal Cancer (CRC) [5] This multi-omics approach identified FGR as a critical target for this compound (DCC-2036) in CRC.
2. Protocol: Demonstrating TIE2 Inhibition and Anti-Metastatic Effects [2] This protocol outlines how to assess this compound's core mechanism against TIE2 and its functional consequences.
The following diagrams, created with Graphviz, illustrate the core pharmacodynamic pathways of this compound.
This diagram shows the mechanism by which this compound enhances T-cell cytotoxicity in the tumor microenvironment, as identified in colorectal cancer research [5].
Diagram 1: this compound inhibits FGR, downregulating the PI3K-AKT-SP1 pathway and DKK1, thereby enhancing CD8+ T-cell function [5].
This diagram summarizes this compound's well-characterized role in inhibiting tumor angiogenesis and metastasis via the TIE2 pathway [2] [4] [7].
Diagram 2: this compound blocks TIE2 on endothelial cells and macrophages, disrupting angiogenesis and TMEM-dependent metastasis [2] [4].
The table below summarizes key clinical data on this compound's effects and safety from trials in cancer patients.
| Parameter | Chronic Myeloid Leukemia (CML) Trial [1] | HER2-Negative Metastatic Breast Cancer (MBC) Trial [4] |
|---|---|---|
| Recommended Phase 2 Dose | 150 mg tablet BID | 50 mg or 100 mg BID (with paclitaxel or eribulin) |
| Dose-Limiting Toxicities (DLTs) | Dysarthria, muscle weakness, peripheral neuropathy [1]. | Not observed in cycle 1/2 at 50 mg or 100 mg BID [4]. |
| Common Adverse Events (AEs) | Not specified in detail for CML trial [1]. | Anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%), increased ALT (59%) [4]. |
| Pharmacodynamic Evidence | Inhibition of pCRKL in CML cells [1]. | Increased plasma Angiopoietin-2 (evidence of TIE2 blockade); significantly decreased Circulating Tumor Cells (CTCs) [4]. |
| Efficacy Observations | 8 Complete Hematologic Responses in 40 evaluable CML patients [1]. | Objective response in 22% (5/23) of evaluable patients [4]. |
This compound's pharmacodynamics extend beyond direct kinase inhibition to include significant modulation of the tumor immune microenvironment. Its dual targeting of TIE2-mediated angiogenesis/metastasis and the newly identified FGR-AKT-SP1-DKK1 axis provides a strong rationale for its investigation in combination with immunotherapies, particularly in "cold" tumors like colorectal cancer [5] [2].
The table below summarizes the available quantitative and qualitative ADME data for Rebastinib from preclinical and clinical studies.
| Property | Findings/Data | Experimental Model/Context |
|---|---|---|
| Absorption | High oral bioavailability (F = 72-97%) [1]. Tablet formulation showed 3-4 fold higher bioavailability than powder-in-capsule (PIC) [2]. | Preclinical studies in mice and rats [1]; Phase 1 clinical trial in patients with leukemia [2]. |
| Distribution | Information on volume of distribution and protein binding in humans is Not Available [3]. | - |
| Metabolism | Specific metabolites and enzymes involved are Not Available [3]. | - |
| Excretion | Route of elimination and half-life in humans are Not Available [3]. | - |
| Pharmacokinetics (PK) | Rapidly absorbed after oral administration [2]. Maximum Tolerated Dose (MTD) in humans was 150 mg tablets twice daily (BID) [2]. | Phase 1 clinical trial [2]. |
| Safety & Toxicology | Showed "reasonable safety" in preclinical models; no mutagenicity in Ames tests; low potential for hERG channel inhibition [1] [4]. In humans, dose-limiting toxicities included dysarthria, muscle weakness, and peripheral neuropathy [2]. | Preclinical ADME and safety assays [1] [4]; Phase 1 clinical trial [2]. |
To help you evaluate the data, here are the methodologies used in the key studies cited.
This compound is characterized as a switch control inhibitor [2] [5] [6]. It uniquely binds to the switch control pocket of the kinase domain, locking it in an inactive conformation. This mechanism is different from typical ATP-competitive inhibitors and can be effective against some resistance mutations [2].
The diagram below illustrates the primary molecular targets and associated pathways inhibited by this compound, contributing to its observed antitumor effects.
The most significant data gap lies in the detailed characterization of its metabolism and excretion pathways. For the most current information, you may need to consult proprietary databases or contact the drug's developer directly.
The table below summarizes the primary safety and toxicity data from a Phase 1 clinical trial and supporting preclinical evidence. Clinical data often reflects and confirms preclinical safety findings.
| Aspect | Findings and Observations |
|---|---|
| Maximum Tolerated Dose (MTD) | Established as 150 mg of tablet formulation twice daily (BID) in patients with leukemia [1]. |
| Dose-Limiting Toxicities (DLTs) | Included dysarthria (speech difficulty), muscle weakness, and peripheral neuropathy [1]. |
| Common Adverse Events | Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase, hyperglycemia, nausea, neutropenia [2]. Muscular weakness and myalgias also attributed to rebastinib [2]. |
| Other Notable Toxicities | Increased intraocular pressure observed at 100 mg BID dose [2]. |
| Cardiac Safety | During the trial, assessments like echocardiograms and measurements of NT-proBNP were added to the safety monitoring protocol [1]. |
Here are the methodologies from pivotal studies that informed the safety profile and mechanism of action of this compound.
Study 1: Phase 1 Dose-Finding in Leukemia [1]
Study 2: Investigation in Metastatic Breast Cancer [2]
The diagram below illustrates the primary molecular targets of this compound and the subsequent signaling pathways it affects, which underpin its efficacy and safety profile.
This compound inhibits multiple kinases, leading to distinct therapeutic effects and safety concerns.
The table below summarizes the in vivo efficacy of Rebastinib from recent studies.
| Disease Model | Study Type | Key Efficacy Findings | Proposed Primary Mechanism of Action | Citation |
|---|
| Ovarian Cancer (Syngeneic murine ID8 model) | Pre-clinical | Extended median survival (132.5 vs. 127 days with chemo alone); Altered immune cell populations in ascites (increased cytotoxic T cells). | Inhibition of Tie2 receptor on endothelial cells and macrophages; alteration of ANGPTL gene expression. | [1] | | Metastatic Breast Cancer (Orthotopic mouse model) | Pre-clinical | Reduced tumor growth and metastasis; Enhanced efficacy of paclitaxel/eribulin (reduced tumor volume, improved survival). | Blockade of Tie2, reducing pro-tumoral Tie2+ macrophages and angiogenesis; disruption of TMEM-dependent cancer cell intravasation. | [2] | | Colorectal Cancer (CRC) (Immunocompetent mouse models CT-26/MC-38) | Pre-clinical | Suppressed tumor growth; Enhanced CD8+ T cell infiltration and activation. | Inhibition of FGR kinase, suppressing the PI3K-AKT-SP1-DKK1 axis to overcome immunosuppression. | [3] | | Triple-Negative Breast Cancer (TNBC) (MDA-MB-231/468 xenograft models) | Pre-clinical | Dose-dependent tumor growth suppression. | Multiple mechanisms, including CDK16 inhibition and induction of G0/G1 cell cycle arrest. | [4] | | Acute Lung Injury (ALI) (LPS-induced mouse model) | Pre-clinical | Attenuated lung inflammation and tissue damage; Reduced IL-1β secretion. | Promotion of NLRP3 ubiquitination, blocking NLRP3/GSDMD-mediated macrophage pyroptosis. | [5] | | Arthritis (Rabbit ACLT model) | Pre-clinical | Inhibited progression of early-stage arthritis. | Tie2 receptor inhibition, blocking angiogenesis and pathological changes in the synovium. | [6] | | Chronic Myeloid Leukemia (CML) | Phase 1 Clinical Trial | Clinical activity observed (8 complete hematologic responses in 40 CML patients) but insufficient to justify continued development in leukemia. | Initially developed as a switch-control inhibitor of BCR-ABL1. | [7] [8] |
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary and most well-characterized target is the Tie2 receptor, but it also potently inhibits other kinases like BCR-ABL1, FGR, and CDK16, depending on the cellular context [7] [4] [3]. The following diagrams illustrate its two primary anti-tumor mechanisms.
Diagram 1: Dual mechanism of this compound in the tumor microenvironment, targeting both endothelial cells and Tie2-expressing macrophages to inhibit angiogenesis and metastasis [1] [2].
Diagram 2: The FGR-AKT-SP1-DKK1 axis in colorectal cancer, which is inhibited by this compound to enhance anti-tumor immunity [3].
To help you evaluate or replicate these findings, here are the detailed methodologies from several pivotal studies.
| Mechanism of Action | Primary Targets | Biological Consequence | Key Supporting Evidence |
|---|---|---|---|
| Inhibition of Metastasis [1] [2] | TIE2 kinase on endothelial cells and macrophages | Blocks TMEM doorway function and tumor cell intravasation; exhibits anti-angiogenic effects. | Preclinical mammary carcinoma models; Phase Ib trial in HER2- MBC. |
| Immune Modulation [3] | FGR kinase (in CRC) | Downregulates DKK1, enhancing CD8+ T-cell infiltration, activation, and cytotoxic function. | Studies in immunocompetent CRC mouse models; multi-omics analysis. |
| Direct Tumor Cell Targeting [4] [5] | CDK16; BCR-ABL1 (including T315I mutant) | Induces cell cycle arrest (G0/G1 phase); inhibits proliferation of tumor cells. | In vitro and xenograft models of TNBC; Phase I trial in CML. |
For researchers looking to delve deeper, here is a summary of the key experimental models and methodologies used to elucidate these mechanisms.
Model Systems:
Key Methodologies:
The following diagram synthesizes findings from multiple studies to illustrate the three primary tumor suppression pathways of this compound.
This multi-targeted mechanism profile makes this compound a promising candidate for combination therapy strategies. A Phase Ib clinical trial has already demonstrated that combining this compound with paclitaxel or eribulin is feasible and shows pharmacodynamic evidence of TIE2 inhibition in patients with HER2-negative metastatic breast cancer [2].
| Attribute | Details |
|---|---|
| Other Identifiers | DCC-2036 [1] [2] |
| CAS Registry Number | 1020172-07-9 [1] |
| Molecular Formula | C₃₀H₂₈FN₇O₃ [1] |
| Mechanism of Action | Switch control, allosteric tyrosine kinase inhibitor (non-ATP-competitive) [3] [4] [1] |
| Primary Kinase Targets | ABL1 (incl. T315I mutant), TIE2, FLT3, SRC, KDR (VEGFR2) [1] [2] |
| Key Patent (Therapeutic Use) | WO2021178789A1: "Methods of using rebastinib in the treatment of different cancerous disorders" [5] |
The quantitative data on this compound's kinase inhibition and cellular activity is summarized in the table below.
| Assay Type | Target / Context | Result (IC₅₀) | Experimental Notes |
|---|---|---|---|
| Kinase Assay | ABL1WT | 0.8 nM | Non-ATP-competitive inhibitor [1]. |
| ABL1T315I | 4 nM | Effective against gatekeeper mutation [1]. | |
| TIE2 | 6 nM | Key target in tumor microenvironment [1]. | |
| FLT3 | 2 nM | - | |
| KDR (VEGFR2) | 4 nM | - | |
| SRC | 34 nM | - | |
| Cellular Proliferation | Ba/F3 BCR-ABL1WT | 5.4 nM | 72-hour MTT assay [1]. |
| Ba/F3 BCR-ABL1T315I | 19 nM | 72-hour MTT assay [1]. | |
| K562 (Ph+ cell line) | 5.5 nM | - |
For reliable reproduction of key experiments, here are detailed methodologies from the literature.
This compound's unique mechanism involves allosteric inhibition. The following diagram illustrates its multi-target activity and functional consequences in the tumor microenvironment.
This compound's multi-target inhibition disrupts tumor proliferation, microenvironment, and immune suppression.
The data reveals a strategic shift in this compound's application. While initially developed for BCR-ABL1T315I in CML, clinical activity in leukemia was insufficient to justify continued development in this area [4]. Research now focuses on two promising fronts:
The table below summarizes the key physicochemical and handling information for rebastinib from the search results.
| Property | Reported Value / Condition | Source / Context |
|---|---|---|
| Molecular Weight | 553.59 g/mol | [1] [2] [3] |
| Chemical Formula | C30H28FN7O3 | [1] [2] [3] |
| Solubility in DMSO | ~111 mg/mL (~200.5 mM) | [2] |
| Solubility in Ethanol | ~18 mg/mL | [2] |
| Solubility in Water | Insoluble | [2] |
| Long-Term Storage | -20°C | [3] |
The solubility data is primarily provided by commercial chemical suppliers for in vitro research use. Here are the experimental contexts where this compound's solubility and stability were key factors:
This compound is a multi-target kinase inhibitor. The diagram below illustrates its primary known mechanisms of action and the signaling pathways it affects.
This compound is a multi-kinase inhibitor that primarily targets the Tie2 receptor and BCR-ABL1, affecting processes like angiogenesis and cancer cell proliferation. It also inhibits other kinases like HCK, leading to downstream effects on the PI3K/AKT/mTORC1 pathway.
The table below summarizes the key pharmacokinetic parameters for rebastinib found in one preclinical study [1].
| Parameter | Value (Mice) | Value (Rats) | Administration Details |
|---|---|---|---|
| Oral Bioavailability | ~100% | ~100% | - |
| Half-life (T₁/₂) | 4.2 hours | 7.4 hours | - |
| Clearance (CL) | 1.6 L/h/kg | 0.8 L/h/kg | - |
| Volume of Distribution (Vd) | 9.7 L/kg | 8.8 L/kg | - |
| Cmax (50 mg/kg) | 1534 ng/mL | 1958 ng/mL | Single oral dose |
| AUC(0-24) (50 mg/kg) | 7592 ng*h/mL | 15625 ng*h/mL | Single oral dose |
Here are the methodologies from studies that used this compound in mouse models, which imply its use but do not always explicitly detail its pharmacokinetics.
Efficacy and Safety Study [1]
Syngeneic Ovarian Cancer Model [2]
Metastatic Mammary Carcinoma Model [3]
Based on the search results, the following diagram illustrates this compound's primary mechanism and a general in vivo experimentation workflow [3].
This compound inhibits the Tie2 receptor, blocking its pro-tumor effects on endothelial cells and macrophages [2] [3].
A generalized workflow for in vivo efficacy and pharmacokinetic studies of this compound in mouse models [2] [1] [3].
| Application / Model | Cell Types | Rebastinib Concentration | Treatment Duration | Key Findings / Effects |
|---|---|---|---|---|
| Colorectal Cancer (CRC) [1] | LoVo cells | 2.5 µM | 24 hours | Suppressed tumor growth; enhanced CD8+ T cell function; reduced DKK1. |
| Skeletal Muscle Atrophy [2] | C2C12 myotubes | 0-3 µM | 24 hours | Inhibited dexamethasone-induced expression of atrophy-related genes (atrogin-1, MuRF-1). |
| Osteosarcoma [3] | MG-63, 143B cells | 0-20 µM (IC50 ~2-5 µM) | 48-72 hours | Inhibited proliferation, migration, invasion; induced autophagy & apoptosis. |
| Acute Lung Injury (Macrophage) [4] | Bone Marrow-Derived Macrophages (BMDMs) | 2 nM, 10 nM, 50 nM | Not specified | Inhibited NLRP3 inflammasome activation & IL-1β secretion (dose-dependent). |
Here are the specific methodologies used in the cited studies for key experiments.
This protocol is used to determine the inhibitory effect of this compound on cell growth.
This assay tests the long-term clonogenic potential of cells after drug treatment.
This method quantifies the proportion of cells undergoing programmed cell death.
This protocol assesses the migratory and invasive capacity of cells through a porous membrane.
To visualize the experimental workflow and key signaling pathways from the research, here are two diagrams summarizing the findings.
The table below summarizes quantitative data on Rebastinib's performance in various human cancer xenograft models.
| Cancer Type | Xenograft Model (Cell Line) | Dosing Regimen | Key Efficacy Findings | Primary Proposed Target(s) |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) [1] [2] | MDA-MB-231 and MDA-MB-468 in immunodeficient mice | 50 mg/kg, orally, twice daily [2] | Significant suppression of tumor growth [1] [2]. | CDK16 (with other pathways involved) [1] [2] |
| Metastatic Mammary Carcinoma [3] | Orthotopic mouse model (MMTV-PyMT) | 100 mg/kg, orally, twice daily [3] | Reduced tumor growth and metastasis; enhanced efficacy of paclitaxel/eribulin [3]. | Tie2 [3] |
| Colorectal Cancer [4] | CT-26 and MC-38 in immunocompetent mice | Information not specified in detail | Inhibited tumor growth; effect more pronounced in immunocompetent models [4]. | FGR (via PI3K-AKT-SP1-DKK1 axis) [4] |
| Osteosarcoma [5] | 143B cells in BALB/C-nude mice | 25 mg/kg, intraperitoneally, every two days [5] | Effectively inhibited tumor growth [5]. | HCK [5] |
The following diagram outlines the general workflow for evaluating this compound in a xenograft study, integrating the key mechanistic insights from recent research.
When designing your protocol, pay close attention to these elements derived from the literature:
This compound exerts anti-tumor effects through a complex, multi-target mechanism. The diagram below synthesizes key signaling pathways identified across different cancer models.
The published literature contains key omissions for a complete protocol. To finalize your experimental design, you will need to investigate the following:
I hope these synthesized application notes provide a robust starting point for your work. Would you like me to elaborate on the specific in vitro assays used to support these xenograft studies, such as migration or colony formation assays?
This compound is an investigational, orally administered small molecule inhibitor that potently and selectively targets the TIE2 kinase, a critical receptor in the tumor microenvironment for angiopoietins. Initially developed as a BCR/ABL kinase inhibitor for resistant/refractory chronic myeloid leukemia, this compound was subsequently repurposed when discovered to be a much more potent inhibitor of TIE2 than BCR/ABL [1]. The rationale for combining this compound with paclitaxel stems from this compound's unique mechanism of action that complements the cytotoxic effects of paclitaxel. While paclitaxel exerts direct antimitotic effects on cancer cells, this compound simultaneously targets multiple components of the tumor microenvironment—specifically TIE2-expressing macrophages and tumor vasculature—that contribute to tumor progression and metastasis [2] [1].
The TIE2 receptor is expressed not only on vascular endothelial cells but also on M2-like pro-tumorigenic macrophages, making it a compelling dual target for anticancer therapy. TIE2 signaling promotes angiogenesis through its ligands angiopoietin-1 (agonist) and angiopoietin-2 (context-dependent agonist/antagonist) [1]. In the tumor microenvironment, TIE2hi macrophages have been shown to stimulate local, transient vascular permeability and tumor cell intravasation through VEGFA production, facilitating metastasis [2]. This compound blocks TMEM (Tumor Microenvironment of Metastasis) doorway function, which is critical for cancer cell dissemination in breast cancer models [2]. This combination approach represents an innovative strategy that simultaneously targets both cancer cells and their supportive microenvironment.
Table 1: Clinical Efficacy of this compound-Paclitaxel Combination Across Tumor Types
| Tumor Type | Patient Population | Response Rate | Clinical Context | References |
|---|---|---|---|---|
| HER2-negative Metastatic Breast Cancer | 27 patients with MBC | 22% (5/23 evaluable patients) Objective Response | Phase Ib with this compound (50mg or 100mg BID) + paclitaxel 80mg/m² weekly or eribulin | [2] |
| Advanced/Metastatic Solid Tumors | 43 heavily pre-treated patients | 18.6% (8/43) Objective Response across multiple tumor types | Phase 1b/2 with this compound (50mg or 100mg BID) + paclitaxel 80mg/m² weekly | [3] |
| Ovarian Cancer | Part of solid tumor cohort | 3 objective responses observed | Patients with prior therapy with paclitaxel or docetaxel | [3] |
| Carcinosarcoma | Part of solid tumor cohort | 2 objective responses observed | Patients with prior therapy with paclitaxel or docetaxel | [3] |
| Triple-negative Breast Cancer | Preclinical models | Tumor growth suppression in MDA-MB-231 and MDA-MB-468-derived tumors | Xenograft models demonstrating antitumor activity | [4] |
Table 2: Safety and Tolerability Profile of this compound-Paclitaxel Combination
| Parameter | 50mg BID this compound + Paclitaxel | 100mg BID this compound + Paclitaxel | Clinical Management |
|---|---|---|---|
| Most Common TEAEs | Anemia (85%), Fatigue (78%), Anorexia (67%), Leukopenia (67%), Increased ALT (59%) | Similar TEAE frequency to 50mg cohort | Most TEAEs consistent with known safety profiles of this compound or paclitaxel |
| This compound-Specific AEs | Muscular weakness, myalgias | Increased intraocular pressure, muscular weakness | Dose-dependent effects observed |
| Dose-Limiting Toxicities | No DLTs in first 12 patients during cycle 1 or 2 | No DLTs in first 12 patients during cycle 1 or 2 | Recommended Phase 2 dose changed to 50mg BID based on muscular weakness frequency |
| Cardiovascular Safety | QTcF >450 ms (males) or >470 ms (females) exclusion criteria | Same exclusion criteria | Patients with clinically relevant cardiovascular abnormalities excluded |
Clinical studies have demonstrated dose-dependent TIE2 kinase inhibition through multiple pharmacodynamic markers. Angiopoietin-2 (Ang-2) levels, a key ligand for TIE2, showed a significant increase in response to this compound treatment, providing direct evidence of TIE2 pathway engagement. This effect was observed at both 50mg and 100mg twice-daily dosing regimens, with mean circulating Ang-2 levels increasing with exposure to higher doses of this compound in combination with paclitaxel [2] [3]. Additionally, circulating tumor cells (CTCs) decreased significantly with the combined treatment, suggesting a potential effect on the metastatic process [2]. These pharmacodynamic markers provide crucial evidence of target engagement and biological activity at the tested dose levels, supporting the proposed mechanism of action for this compound in the tumor microenvironment.
The antitumor activity of this compound in combination with paclitaxel involves multiple interconnected mechanisms that target both tumor cells and the tumor microenvironment:
TIE2 Kinase Inhibition: this compound potently and selectively inhibits TIE2 kinase, disrupting angiopoietin-TIE2 signaling in both vascular endothelial cells and TIE2-expressing macrophages. This dual inhibition affects multiple aspects of tumor progression [1] [3]. In endothelial cells, TIE2 inhibition compromises vessel stability and maturation, while in macrophages, it alters their pro-tumorigenic functions.
TMEM Doorway Disruption: In breast cancer models, this compound blocks TMEM (Tumor Microenvironment of Metastasis) doorway function, which is critical for cancer cell dissemination. TMEM doorways are specialized microanatomical structures where TIE2hi macrophages, endothelial cells, and tumor cells interact to facilitate tumor cell intravasation and metastasis [2].
Immune Microenvironment Modulation: In ovarian cancer models, this compound treatment increased CD45+ macrophages and cytotoxic T cells in ascites, suggesting modulation of the immune tumor microenvironment toward a more anti-tumor phenotype [1]. This immunomodulatory effect may enhance the activity of cytotoxic chemotherapy.
Additional Kinase Inhibition: Beyond TIE2, this compound demonstrates activity against CDK16, and its antitumor effects involve cell cycle arrest in G0/G1 phase, suggesting a more complex mechanism than initially understood [4]. The drug also differentially regulates ANGPT-like proteins in both tumor cells and macrophages, affecting multiple pathways involved in tumorigenesis, angiogenesis, and proliferation [1].
The combination of this compound with paclitaxel creates synergistic antitumor activity through complementary mechanisms. While paclitaxel directly targets microtubule function in rapidly dividing tumor cells, inducing mitotic arrest and apoptosis, this compound simultaneously disrupts the supportive tumor microenvironment that would otherwise promote resistance and metastasis. This dual approach is particularly effective because the tumor microenvironment plays a crucial role in mediating resistance to cytotoxic agents like paclitaxel. Specifically, TIE2-expressing macrophages are implicated in resistance to VEGF-targeted therapies, and their inhibition by this compound may prevent similar resistance mechanisms [1]. Furthermore, this compound's effect on cytotoxic T-cell infiltration may enhance immune-mediated clearance of tumor cells damaged by paclitaxel treatment, creating a more comprehensive antitumor response [1].
Objective: To evaluate the efficacy of this compound alone and in combination with paclitaxel in a syngeneic murine model of ovarian cancer.
Materials:
Methods:
Key Observations: In this model, this compound plus chemotherapy significantly extended median survival compared to chemotherapy alone (132.5 vs. 127 days, P < 0.01) [1].
Objective: To evaluate target engagement and pharmacodynamic effects of this compound in clinical samples.
Circulating Angiopoietin-2 Measurement:
Circulating Tumor Cell (CTC) Analysis:
Flow Cytometry for Immune Cell Populations:
Objective: To evaluate the effect of this compound on gene expression in tumor cells and macrophages.
Cell Culture:
RNA Sequencing:
Key Findings: this compound treatment differentially regulates ANGPT-like proteins in both tumor cells and macrophages. In ID8 cells, this compound treatment upregulated 1528 genes and downregulated 3115 genes. In macrophages, this compound treatment upregulated 2302 genes and downregulated 2970 genes. Particularly noteworthy was the tenfold increase in ANGPTL1, an anti-angiogenic and anti-apoptotic gene, in ID8 cells treated with this compound (P < 0.001) [1].
The combination of this compound with paclitaxel shows promise across multiple solid tumor types, with particular relevance for:
HER2-Negative Metastatic Breast Cancer: The phase Ib trial demonstrated a 22% objective response rate in evaluable patients with HER2-negative MBC, with circulating tumor cells significantly decreasing with combination treatment [2]. This suggests potential for controlling metastatic progression in this patient population.
Ovarian Cancer: In both clinical and preclinical studies, this compound combinations showed encouraging activity. In the phase 1b/2 study, objective responses were observed in ovarian cancer patients, while in the syngeneic murine model, this compound plus chemotherapy significantly extended survival compared to chemotherapy alone [1] [3].
TNBC and Carcinosarcomas: Preliminary data from ongoing clinical trials shows objective responses in these difficult-to-treat malignancies, including in patients with prior taxane exposure [3]. The suppressive effect of this compound on triple-negative breast cancer tumors involves multiple mechanisms of action, making it particularly promising for this aggressive subtype [4].
Treatment-Resistant Malignancies: The observation of responses in patients with prior paclitaxel or docetaxel exposure suggests that this compound may help overcome resistance to taxane therapy [3]. This could significantly expand treatment options for patients with taxane-resistant disease.
Based on available evidence, several key considerations emerge for the further development of this compound-paclitaxel combinations:
Dosing Optimization: The recommended phase 2 dose of this compound was changed from 100mg BID to 50mg BID based on the observed frequency of muscular weakness in the ongoing Part 2 portion of the study [3]. This highlights the importance of continuous safety monitoring even after initial dose escalation.
Patient Selection Strategies: Development of biomarkers for patient selection may enhance clinical efficacy. Potential biomarkers include:
Combination Strategies: Beyond paclitaxel, this compound shows promise in combination with other agents including eribulin and carboplatin [2] [1]. The optimal combination partner may vary by tumor type, requiring disease-specific evaluation.
Resistance Mechanisms: Further research is needed to understand potential resistance mechanisms to this compound, including compensatory signaling pathways and changes in the tumor microenvironment composition under selective pressure.
The combination of This compound with paclitaxel represents an innovative approach to cancer therapy that simultaneously targets both tumor cells and the supportive tumor microenvironment. Through its potent inhibition of TIE2 kinase on both endothelial cells and pro-tumorigenic macrophages, this compound disrupts key processes in tumor progression and metastasis, particularly TMEM doorway function and angiogenesis. The compelling preclinical evidence across multiple tumor models, combined with encouraging clinical activity in early-phase trials, supports continued development of this combination strategy.
The recommended phase 2 dose of this compound in combination with paclitaxel is 50 mg orally twice daily, based on comprehensive assessment of both efficacy and safety profiles. Key pharmacodynamic markers, particularly increased Ang-2 levels, provide evidence of target engagement at this dose level. For researchers exploring similar combination strategies, the experimental protocols outlined herein offer robust methodologies for evaluating both antitumor efficacy and mechanistic effects in preclinical models.
Future research directions should focus on refining patient selection biomarkers, exploring additional combination partners, and understanding resistance mechanisms to optimize the clinical development of this promising therapeutic approach.
1. Scientific Rationale and Mechanism of Action The combination of rebastinib, a selective TIE2 kinase inhibitor, with the platinum-based chemotherapeutic carboplatin is designed to counteract key resistance mechanisms in the tumor microenvironment (TME) while delivering cytotoxic damage to cancer cells.
2. Key Clinical Trial Data A Phase 1b/2 clinical trial (NCT03717415) has been initiated to evaluate this combination in patients with advanced or metastatic solid tumors refractory to standard therapies [1] [3].
Table 1: Clinical Trial Overview of this compound in Combination with Carboplatin
| Feature | Description |
|---|---|
| Clinical Trial Identifier | NCT03717415 [1] [3] |
| Study Design | Open-label, multicenter, Phase 1b/2 [1] |
| Patient Population | Advanced or metastatic solid tumors (e.g., breast, ovarian, mesothelioma) refractory to standard therapy [1] |
| Study Parts | Part 1: 3+3 dose escalation & Part 2: Dose expansion [1] |
| Total Planned Enrollment | Up to 117 patients [1] |
3. Dosing and Administration Protocols
This compound Dosing:
Carboplatin Dosing: Carboplatin dosing is typically calculated using the Calvert formula to individualize therapy based on renal function, which is the major route of elimination for the drug [4] [5].
Table 2: Carboplatin Dosing Guidelines
| Aspect | Protocol Details |
|---|---|
| Standard Single Agent Dose | 360 mg/m² IV on day 1 every 4 weeks [4] |
| Combination Therapy Dose | 300 mg/m² IV on day 1 every 4 weeks (e.g., with cyclophosphamide) [4] |
| Formula Dosing (Calvert) | Total Dose (mg) = Target AUC x (GFR + 25) [4] [5] |
| Common Target AUC | AUC 4-6 mg/mL/min for previously treated patients [4] |
| Renal Dose Adjustment | CrCl 41-59 mL/min: 250 mg/m²; CrCl 16-40 mL/min: 200 mg/m² [4] |
| Administration | IV infusion over 15 minutes or longer; no pre- or post-hydration required [4] |
4. Safety and Toxicity Management
Hypersensitivity Reactions (HSRs): Carboplatin carries a significant risk of HSRs, with an incidence of approximately 12-16% [6]. For patients who develop HSRs but require continued carboplatin therapy, a desensitization protocol can be employed.
Table 3: Carboplatin Desensitization Protocol (4-step, 4-hour Infusion)
| Step | Solution | Volume | Infusion Time |
|---|---|---|---|
| 1 | 1/1000 dilution of total carboplatin dose | 250 mL of 5% glucose | 60 minutes |
| 2 | 1/100 dilution of total carboplatin dose | 225 mL of 5% glucose | 60 minutes |
| 3 | 1/10 dilution of total carboplatin dose | 225 mL of 5% glucose | 60 minutes |
| 4 | Undiluted carboplatin (full dose, AUC 5-6) | 225 mL of 5% glucose | 60 minutes |
Premedication for Desensitization: Prior to desensitization, patients should receive the following premedications to mitigate reaction risk [6]:
Management of Adverse Events: If an HSR occurs during desensitization, the protocol mandates immediate discontinuation of the infusion. After symptoms improve, the infusion can be resumed after 30 minutes at half the previous rate. If no further issues arise after 30 minutes, the original rate can be restored [6].
The diagram below illustrates the scientific rationale behind targeting the TIE2 signaling pathway to modulate the tumor microenvironment.
The following workflow outlines the structure of the clinical trial investigating this combination.
The combination of this compound and carboplatin represents a rational approach to cancer therapy that targets both tumor cells and the resistant tumor microenvironment. The provided notes and protocols offer a template for research and development, grounded in an ongoing clinical trial. Successful implementation requires strict adherence to detailed dosing calculations, particularly for carboplatin, and robust safety management protocols to handle potential adverse events like hypersensitivity reactions.
This compound is a small molecule initially developed as a switch control inhibitor targeting BCR-ABL1 in oncology, but recent evidence has revealed its potent activity against FoxO1 transcription factor, a key regulator of muscle atrophy pathways [1] [2]. The discovery of this compound's FoxO1 inhibitory activity emerged from kinase inhibitor screening, identifying it as a promising candidate for mitigating skeletal muscle wasting conditions. FoxO1 is significantly upregulated in skeletal muscle during atrophy and plays a central role in activating the ubiquitin-proteasome system through transcriptional regulation of atrophy-related ubiquitin ligases like atrogin-1 and MuRF-1 [1]. With muscle atrophy contributing to morbidity in numerous conditions including cancer cachexia, aging sarcopenia, and dexamethasone-induced wasting, this compound represents a compelling therapeutic candidate worthy of detailed investigation in robust in vitro muscle models.
The C2C12 murine myoblast cell line provides a well-established and reproducible model for studying skeletal muscle biology in vitro. When subjected to low-serum conditions, C2C12 myoblasts exit the cell cycle, align, and fuse into multinucleated myotubes that express contractile proteins and develop functional properties of skeletal muscle [3]. However, under conventional 2D culture conditions, C2C12 myotubes often remain immature with disorganized sarcomeric structure and limited contractile function [4]. Recent advances in culture systems, including micropatterned substrates and 3D tissue engineering, have significantly improved the maturation and functionality of C2C12 myotubes, making them more physiologically relevant for drug screening applications [5] [4]. This document provides comprehensive application notes and detailed protocols for implementing C2C12 myotube assays to investigate the anti-atrophic effects of this compound, with particular emphasis on methodological standardization and quantitative assessment.
This compound functions as a potent suppressor of FoxO1 transcriptional activity, which represents its primary mechanism for counteracting muscle atrophy pathways [1]. FoxO1 is a transcription factor that becomes activated and translocates to the nucleus during catabolic conditions, where it binds to promoter regions of atrophy-related genes, including the ubiquitin ligases atrogin-1 (also known as Fbxo32) and MuRF-1 (Trim63). These ubiquitin ligases are critical mediators of protein degradation in muscle through the ubiquitin-proteasome system. Under normal conditions, insulin and IGF-1 signaling activates Akt, which phosphorylates FoxO1, promoting its nuclear export and sequestration in the cytoplasm. However, during atrophy-inducing conditions such as dexamethasone treatment or cancer cachexia, this regulatory mechanism is disrupted, leading to FoxO1 nuclear accumulation and increased expression of atrogenes [1].
This compound directly interferes with FoxO1-mediated transcription, though its precise molecular target in this pathway is distinct from its original kinase inhibition profile. While initially characterized as a BCR-ABL1 and TIE2 kinase inhibitor, this compound demonstrates specific activity against FoxO1 signaling independent of these kinases in muscle cells [1] [6]. Treatment with this compound prevents the dexamethasone-induced upregulation of atrogin-1 and MuRF-1 at both mRNA and protein levels, thereby reducing proteolytic activity and preserving contractile proteins in myotubes. This mechanism represents a promising therapeutic approach for muscle wasting conditions, as it targets a central node in the atrophy pathway rather than just downstream symptoms.
Figure 1: Molecular mechanism of this compound action in inhibiting FoxO1-mediated muscle atrophy. This compound suppresses FoxO1 transcriptional activity and the expression of atrophy-related ubiquitin ligases, thereby reducing protein degradation in myotubes.
Table 1: Summary of key experimental findings for this compound in C2C12 myotube atrophy models
| Experimental Parameter | Effect of this compound | Concentration Range | Experimental Context | Significance |
|---|---|---|---|---|
| Atrogin-1 mRNA | Inhibition of DEX-induced upregulation | 0.5-3 µM | 24h DEX (1 µM) treatment | ~60-80% reduction [1] |
| MuRF-1 mRNA | Inhibition of DEX-induced upregulation | 0.5-3 µM | 24h DEX (1 µM) treatment | ~60-80% reduction [1] |
| Atrogin-1 protein | Decreased protein levels | 1-3 µM | 24h DEX (1 µM) treatment | Significant suppression [1] |
| Myotube diameter | Preservation against DEX-induced reduction | 1-3 µM | 48-72h DEX treatment | ~30-50% improvement [1] |
| Protein degradation | Reduced overall proteolysis | 1-3 µM | DEX-induced atrophy | Significant decrease [1] |
| Contractile force | Ameliorated DEX- and cachexia-induced reduction | 1-3 µM | Measured in engineered tissues | Functional improvement [1] |
Table 2: Concentration-dependent effects of this compound in C2C12 myotube assays
| This compound Concentration | Efficacy on Atrogin-1 mRNA | Efficacy on MuRF-1 mRNA | Myotube Diameter Preservation | Cytotoxicity Observations |
|---|---|---|---|---|
| 0.1 µM | Minimal effect | Minimal effect | Minimal protection | No observed toxicity [1] |
| 0.5 µM | Partial inhibition (~40%) | Partial inhibition (~35%) | Moderate protection | No observed toxicity [1] |
| 1 µM | Significant inhibition (~70%) | Significant inhibition (~65%) | Substantial protection | No observed toxicity [1] [2] |
| 3 µM | Maximal inhibition (~85%) | Maximal inhibition (~80%) | Maximal protection | No significant toxicity [1] |
Cell Seeding: Plate C2C12 myoblasts at a density of (1.5 \times 10^5) cells per 35 mm dish or equivalent density for other vessel formats ((1 \times 10^4) cells/cm²) in growth medium [4] [3]. Allow cells to attach overnight.
Growth to Confluence: Continue culturing in growth medium until cells reach approximately 95-100% confluence, typically requiring 24-48 hours. Monitor daily and change growth medium every 24 hours if necessary.
Induction of Differentiation: Once confluence is reached, carefully aspirate growth medium and replace with differentiation medium. This serum reduction initiates cell cycle exit and the onset of myogenic differentiation.
Differentiation Maintenance: Change differentiation medium every 24 hours to remove cellular debris and provide fresh nutrients. Within 24-48 hours, observe myoblast alignment and the beginning of cell fusion.
Myotube Maturation: Continue differentiation for 4-7 days, during which myoblasts fuse to form multinucleated myotubes. Mature myotubes with contractile proteins typically form by day 5-7 [4]. For enhanced maturation, consider using micropatterned gelatin hydrogels which promote better sarcomere organization and functional maturation [4].
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Preparation: Dilute stock solution in differentiation medium to achieve final treatment concentrations (typically 0.5-3 µM). Maintain DMSO concentration constant across all treatments (≤0.1% v/v) including vehicle controls [1].
Dexamethasone Stock: Prepare 1 mM dexamethasone (DEX) stock in DMSO and store at -20°C.
Atrophy Induction: After 5 days of differentiation, treat mature C2C12 myotubes with differentiation medium containing 1 µM DEX to induce atrophy [1].
This compound Co-treatment: Simultaneously add this compound at desired concentrations (0.5-3 µM) to assess protective effects. Include controls:
Treatment Duration: Maintain treatments for 24-48 hours based on experimental endpoints [1].
Immunofluorescence Staining:
Morphometric Measurements:
RNA Extraction:
cDNA Synthesis:
Quantitative PCR:
Engineered Muscle Construct Preparation:
Force Measurement:
Figure 2: Experimental workflow for assessing this compound effects in C2C12 myotube atrophy models. The comprehensive approach includes morphological, molecular, and functional analyses to fully characterize compound efficacy.
The C2C12 myotube assay with this compound provides a valuable platform for investigating mechanisms of muscle atrophy and screening potential therapeutic compounds. This model has several key research applications:
Mechanistic Studies of Muscle Atrophy: The well-characterized FoxO1 inhibition mechanism of this compound makes it an excellent tool for studying downstream signaling pathways in muscle wasting. Researchers can use this system to identify novel regulators of FoxO1 activity or investigate crosstalk with other atrophy-related pathways [1].
Drug Screening and Validation: The robust quantitative endpoints in this assay (gene expression, protein degradation, morphometry) enable medium-throughput screening of compound libraries for anti-atrophy activity. The model can also validate hits from initial screens in more complex systems before advancing to in vivo studies [3].
Disease Modeling: This protocol can be adapted to model specific disease conditions by combining this compound with different atrophy-inducing stimuli beyond dexamethasone, including inflammatory cytokines (TNF-α, IL-6) to mimic cancer cachexia or serum starvation to model nutrient deprivation [1].
Combination Therapy Development: The assay can test this compound in combination with other therapeutic agents, such as anabolic compounds or agents targeting different pathways in muscle wasting, to identify synergistic effects and optimize treatment strategies [7].
Poor Myotube Formation: If C2C12 cells show inadequate differentiation, ensure cells are at high confluence (>95%) before initiating differentiation, verify serum batch quality, and consider using collagen-coated or micropatterned surfaces to enhance differentiation efficiency [4].
Variable this compound Effects: For inconsistent results between experiments, prepare fresh this compound stock solutions regularly, ensure precise DEX concentrations, and standardize differentiation timing across replicates.
High Background in Gene Expression: Include multiple control conditions (vehicle, DEX-only, this compound-only) to properly normalize data and distinguish specific effects from background variability.
Culture Substrate Selection: For enhanced myotube maturation, consider implementing micropatterned gelatin hydrogels, which significantly improve sarcomere organization and contractile protein content compared to traditional plastic substrates [4].
Timing Considerations: The optimal window for assessing this compound effects is typically after 5-7 days of differentiation followed by 24-48 hours of treatment. Longer treatment durations may be necessary for certain functional endpoints.
Endpoint Selection: Include multiple complementary endpoints in experimental design: morphological (myotube diameter, sarcomere organization), molecular (atrogin-1/MuRF-1 expression), and functional (contractile force) assessments to comprehensively characterize compound effects.
The C2C12 myotube assay provides a robust and reproducible in vitro system for investigating the therapeutic potential of this compound in muscle atrophy. Through its inhibition of FoxO1 transcriptional activity, this compound effectively suppresses the expression of atrophy-related ubiquitin ligases and preserves myotube structure and function in dexamethasone-induced and cachexia models. The detailed protocols outlined in this document enable researchers to consistently implement this assay for mechanistic studies and drug discovery applications. The combination of morphological, molecular, and functional endpoints offers comprehensive assessment of compound efficacy, while advanced culture systems such as micropatterned substrates and 3D engineered tissues enhance physiological relevance. As research continues to elucidate the full potential of this compound and related compounds for muscle wasting disorders, this standardized assay platform will facilitate systematic evaluation and development of promising therapeutic candidates.
This compound is a novel small molecule inhibitor that initially emerged as a BCR-ABL kinase inhibitor for leukemia treatment but was subsequently repurposed as a potent TIE2 receptor tyrosine kinase inhibitor. The TIE2 receptor and its ligands, the angiopoietins (ANGPTs), play a critical role in regulating tumor angiogenesis and modulating the tumor microenvironment. Unlike vascular endothelial growth factor (VEGF)-targeted therapies, this compound addresses multiple pro-tumorigenic pathways simultaneously by targeting both vascular endothelial cells and TIE2-expressing macrophages, which are known to contribute to therapy resistance and tumor progression. This dual mechanism makes this compound particularly valuable for investigating combination therapies in oncology, especially for aggressive malignancies like ovarian cancer where current treatment options remain limited for advanced-stage disease. [1]
The unique switch control inhibition mechanism of this compound enables it to maintain kinases in their inactive conformation, providing advantages over ATP-competitive inhibitors. This binding mode allows this compound to effectively inhibit various resistance mutations, including the T315I mutation in BCR-ABL, by penetrating deeply into the switch control pocket of the kinase domain. Recent research has demonstrated that this compound not only affects tumor vasculature but also significantly alters the immune landscape within tumors, particularly through its impact on TIE2-expressing monocytes and macrophages, which are key components of the immunosuppressive tumor microenvironment. These properties make flow cytometry an essential tool for comprehensively evaluating the cellular and immunological effects of this compound in preclinical models. [1] [2]
The following protocol has been optimized for the analysis of immune cells from ascites in syngeneic murine ovarian cancer models treated with this compound, based on methodologies from recently published studies. [1]
Ascites Collection and Processing:
Viability Staining and Surface Marker Detection:
Intracellular Staining for Regulatory T-Cells and Other Markers:
Flow Cytometer Setup:
Data Acquisition Parameters:
Table 1: Flow Cytometry Buffer Compositions and Applications [4]
| Buffer Type | Composition | Application | Incubation |
|---|---|---|---|
| Resuspension Buffer | PBS without Ca2+/Mg2+ + 0.1-1% BSA or 1-10% FBS + 0.5-5mM EDTA (optional) + 0.1-1% sodium azide (optional) | Cell staining, washing, and antibody dilution | N/A |
| Red Blood Cell Lysis Buffer | Commercial formulation (e.g., Ammonium chloride-based) or 155mM NH4Cl + 10mM KHCO3 + 0.1mM EDTA | Removal of erythrocytes from whole blood or tissue samples | 10 minutes at room temperature |
| Fc Blocking Solution | Purified anti-CD16/32 antibody (for mouse cells) or human IgG in PBS | Block Fc receptors to reduce non-specific binding | 5-10 minutes at room temperature |
| Fixation Buffer | 1-4% paraformaldehyde in PBS | Cell fixation after surface staining | 10-15 minutes at room temperature |
| Permeabilization Buffer | 0.1-0.5% Tween-20 or Triton X-100 or 0.1% saponin in PBS | Cell permeabilization for intracellular targets | 10 minutes at room temperature |
Gating Hierarchy and Population Identification:
Data Interpretation and Statistical Analysis:
Recent investigations using syngeneic murine models of ovarian cancer have demonstrated that this compound in combination with conventional chemotherapy significantly extends survival compared to chemotherapy alone. In these studies, tumor-bearing mice treated with this compound plus carboplatin and paclitaxel exhibited a median survival of 132.5 days versus 127 days with chemotherapy alone (P < 0.01). This survival advantage correlates with significant alterations in the cellular composition of ascites, particularly in the immune cell compartment. Flow cytometry analysis revealed that this compound treatment specifically increased the proportions of CD45+ macrophages and cytotoxic T cells within the ascites, suggesting both direct effects on tumor vasculature and modulation of anti-tumor immunity contribute to the therapeutic efficacy. [1]
Interestingly, this compound treatment did not significantly alter the numbers of regulatory T cells, Tie2+ macrophages, or Tie2+ M2 macrophages, indicating a selective rather than broad immunosuppressive effect. These findings highlight the importance of comprehensive immune profiling using flow cytometry to understand the complex mechanisms of novel therapeutic agents like this compound. The specific enhancement of cytotoxic T cells, which are crucial mediators of anti-tumor immunity, provides a rationale for combining this compound with immunotherapeutic approaches in addition to standard chemotherapy regimens. [1]
RNA sequencing studies performed on ID8 ovarian cancer cells and murine peritoneal macrophage cells (PMJ2R) following this compound treatment revealed substantial alterations in gene expression profiles. In ID8 cells, this compound treatment upregulated 1528 genes and downregulated 3115 genes, while in macrophages, it upregulated 2302 genes and downregulated 2970 genes. Notably, this compound differentially regulated ANGPT-like proteins in both cell types, including several genes involved in tumorigenesis, angiogenesis, and proliferation. Of particular significance was the observation that ANGPTL1, an anti-angiogenic and anti-apoptotic gene, was increased tenfold in ID8 cells treated with this compound (P < 0.001) but was not altered in macrophages, demonstrating cell-type-specific effects of TIE2 inhibition. [1]
Table 2: Flow Cytometry Analysis of Immune Cell Populations in Ascites After this compound Treatment [1]
| Immune Cell Population | Effect of this compound | Statistical Significance | Biological Interpretation |
|---|---|---|---|
| CD45+ Macrophages | Increased proportion | P < 0.03 | Enhanced immune infiltration |
| Cytotoxic T Cells | Increased proportion | P < 0.0001 | Potentiated anti-tumor immunity |
| Regulatory T Cells | No significant change | Not significant | Limited impact on immunosuppressive T-cells |
| Tie2+ Macrophages | No significant change | Not significant | Selective effect on macrophage subpopulations |
| Tie2+ M2 Macrophages | No significant change | Not significant | Not primary target of this compound in this model |
Diagram 1: Experimental workflow for evaluating this compound effects in syngeneic murine ovarian cancer model. The study begins with ID8 cell injection, followed by treatment initiation after tumor establishment. Analysis includes both flow cytometry of ascites and RNA sequencing of sorted cells.
Diagram 2: TIE2 signaling pathway and this compound mechanism of action. This compound inhibits TIE2 receptor activation by angiopoietin ligands, affecting both endothelial cells and TIE2-expressing macrophages in the tumor microenvironment.
The successful application of flow cytometry to evaluate this compound's mechanisms requires careful attention to several technical considerations. Panel design must account for the specific cell populations affected by TIE2 inhibition, particularly macrophages, T-cell subsets, and Tie2-expressing cells. When designing multicolor panels, assign the brightest fluorophores (such as PE or APC) to markers identifying rare populations or antigens with low expression density. For this compound studies, this typically means using bright fluorophores for Tie2 detection, as this receptor may be expressed at relatively low levels on macrophage subpopulations. Always include activation markers and polarization markers for comprehensive immune profiling, and verify that all fluorophore combinations minimize spectral overlap through appropriate compensation controls. [3]
Sample quality is paramount for obtaining reliable data, particularly when working with ascites samples from tumor-bearing models. These samples often contain significant debris, dead cells, and aggregates that can interfere with analysis. Incorporating DNase treatment (25-50μg/mL) in the resuspension buffer can help reduce clumping caused by DNA release from dead cells. Additionally, using tandem dye stabilizers in the staining protocol is recommended when working with fixed samples, as these prevent progressive degradation of tandem dyes that can occur during sample storage. For intracellular staining of transcription factors like FOXP3, ensure adequate fixation and permeabilization using specialized buffer systems designed for nuclear antigens. [4]
High Background in Tie2 Staining:
Low Cell Viability in Ascites Samples:
Inconsistent Tie2 Expression Patterns:
Flow cytometry represents an indispensable tool for elucidating the complex mechanisms of this compound in preclinical cancer models. The protocols and application notes detailed in this document provide a robust framework for investigating how this TIE2 inhibitor alters the tumor microenvironment, particularly through its effects on immune cell populations and gene expression profiles. The combination of rigorous flow cytometry methods with complementary techniques like RNA sequencing enables comprehensive characterization of this compound's therapeutic potential. As research in this area advances, these standardized approaches will facilitate comparison across studies and accelerate the translation of findings into clinical applications, particularly for combination therapies that target both angiogenesis and immune modulation in ovarian cancer and other solid malignancies.
This compound (DCC-2036) is a novel switch control tyrosine kinase inhibitor with demonstrated efficacy across multiple cancer types, including colorectal cancer (CRC), triple-negative breast cancer (TNBC), and hematological malignancies. Unlike conventional ATP-competitive inhibitors, this compound uniquely targets the switch control pocket of kinase domains, maintaining them in inactive conformations and providing activity against resistance mutations such as the BCR-ABL1 T315I mutation [1] [2]. Transcriptomic approaches have been essential for elucidating this compound's complex mechanisms of action, which extend beyond direct kinase inhibition to include significant immunomodulatory effects and tumor microenvironment remodeling [3] [4]. These comprehensive transcriptional analyses have revealed this compound's impact on critical signaling pathways, including the FGR-AKT-SP1-DKK1 axis in colorectal cancer and the AXL-KLF5 positive feedback loop in TNBC [3] [5].
The power of transcriptomics in this compound research lies in its ability to capture system-wide changes in gene expression patterns, providing insights into both direct therapeutic targets and compensatory mechanisms. As research has advanced, methodologies have evolved from conventional bulk RNA sequencing to more sophisticated spatial transcriptomic approaches that preserve tissue architecture and cellular interactions [6]. This progression has been particularly valuable for understanding how this compound influences the tumor immune microenvironment, including its effects on CD8+ T-cell activation, macrophage polarization, and endothelial cell function [3] [4]. The following application notes and protocols detail standardized methodologies for transcriptomic analysis of this compound's mechanisms, optimized for reproducibility across different experimental systems and cancer types.
Table 1: Key Transcriptomic Findings in this compound Research Across Cancer Types
| Cancer Type | Key Downregulated Pathways | Key Upregulated Pathways | Validated Targets | Functional Outcomes |
|---|---|---|---|---|
| Colorectal Cancer | DKK1 signaling, PI3K-AKT-SP1 cascade, PLOD1, FAM3C | T-cell activation genes, ISOC1, RPL22, DDX21 | FGR, DKK1 | Enhanced CD8+ T-cell infiltration & cytotoxicity, tumor growth inhibition [3] |
| Triple-Negative Breast Cancer | AXL-KLF5 feedback loop, Stemness markers (OCT4, NANOG), Cell cycle regulators | Differentiation markers, Apoptosis pathways | AXL, KLF5, CDK16 | Reduced cancer stem cells, increased chemotherapy sensitivity [5] [7] |
| Tumor Microenvironment | Angiopoietin/Tie2 signaling, VEGF-A signaling, Immunosuppressive cytokines | T-cell recruitment chemokines | Tie2, VEGFR2 | Inhibition of tumor angiogenesis & metastatic dissemination [4] [8] |
Transcriptomic profiling across multiple cancer models has consistently demonstrated that this compound induces significant reprogramming of immune-related gene expression. In colorectal cancer models, comprehensive multi-omics investigations revealed that this compound treatment resulted in differential expression of 4,819 upregulated genes and 5,465 downregulated genes in LoVo cells, with DKK1 emerging as a critically downregulated mediator (Log2FoldChange: -2.94) that enhances CD8+ T-cell function [3]. The power of these transcriptomic findings was further validated through clinical correlation analyses, which demonstrated that FGR and DKK1 expression levels in patient tumors predict inferior clinical outcomes and reduced responsiveness to immunotherapy [3].
In TNBC models, this compound-mediated transcriptomic changes particularly affect stemness-related pathways and developmental signaling networks. RNA sequencing demonstrated that this compound disrupts the AXL-KLF5 positive feedback loop, resulting in downregulation of key stemness markers including OCT4, NANOG, and SOX2 [5]. This transcriptional reprogramming correlates with functional impairment of cancer stem cell self-renewal capacity and restoration of chemotherapy sensitivity. Further analysis revealed that this compound induces G0/G1 cell cycle arrest through modulation of cyclin-dependent kinase activity and apoptosis pathway genes, suggesting multiple complementary mechanisms of action beyond its primary kinase targets [7].
Cell Preparation and Treatment: Begin by cultivating appropriate cancer cell lines (e.g., LoVo for CRC, MDA-MB-231 and HS-578T for TNBC) in their recommended media supplemented with 10% fetal bovine serum. Maintain cells in a humidified atmosphere with 5% CO2 at 37°C until they reach 70-80% confluence. Treat experimental groups with this compound at optimized concentrations (typically 2-3 μM for TNBC lines, 2.5 μM for LoVo cells) dissolved in DMSO, while control groups receive vehicle alone (DMSO at equivalent volume) for 24-48 hours [3] [5]. Include at least three biological replicates per condition to ensure statistical power.
RNA Extraction and Quality Control: Following treatment, lyse cells directly in culture plates using TRIzol reagent. Isolate total RNA according to the manufacturer's protocol, followed by purification using silica-based membrane columns. Assess RNA integrity and purity through spectrophotometry (A260/A280 ratio >1.9) and microfluidic capillary electrophoresis (RNA Integrity Number >8.0). Require minimum concentrations of 50 ng/μL for subsequent library preparation steps [5].
Library Preparation and Sequencing: Process 1 μg of high-quality total RNA for library construction using stranded mRNA-seq kits that preserve strand orientation. Begin with mRNA enrichment using oligo(dT) beads, followed by fragmentation and cDNA synthesis. Add dual-indexed barcode adapters for sample multiplexing and amplify libraries with 10-12 PCR cycles. Quality control includes quantification by fluorometry and size distribution analysis by microelectrophoresis. Pool libraries in equimolar ratios and sequence on Illumina platforms (NovaSeq 6000 or equivalent) to generate minimum 40 million 150-bp paired-end reads per sample [3] [5].
Tissue Preparation and Sectioning: Collect tumor tissues from appropriate animal models (e.g., CT-26/MC-38 CRC models in immunocompetent mice) after this compound treatment (typically 10-14 days of daily administration). Embed tissues in optimal cutting temperature compound and flash-freeze in liquid nitrogen-cooled isopentane. Section tissues at 10 μm thickness using a cryostat and thaw-mount onto charged slides for spatial transcriptomics. For imaging mass cytometry (IMC), tissue microarrays can be prepared with multiple 3-mm diameter cores per tumor [6].
Spatial Transcriptomics Processing: For 10X Visium spatial transcriptomics, fix sections in pre-chilled methanol and stain with hematoxylin and eosin for histology-guided region selection. Perform tissue permeabilization with optimized conditions to ensure uniform mRNA capture across the tissue area. Synthesize cDNA directly on the slide, then harvest and prepare libraries following the Visium spatial gene expression protocol. For IMC, stain sections with a panel of metal-tagged antibodies (26-30 antibodies targeting immune, stromal, and epithelial markers) and acquire data using a Hyperion imaging system or equivalent mass cytometry-based imager [6].
Data Integration and Analysis: Process spatial data using dedicated computational pipelines. For Visium data, align sequencing reads to the appropriate reference genome and assign to spatial barcodes. For IMC data, segment cells based on nuclear and membrane markers, then assign cell types based on protein marker expression. Integrate multi-omic spatial data using computational tools like Seurat for identification of spatially restricted cell communities and ligand-receptor interactions [6].
Read Processing and Alignment: Begin with quality control of raw sequencing reads using FastQC, then trim adapters and low-quality bases with Trimmomatic. Align cleaned reads to the appropriate reference genome (e.g., GRCh38 for human, GRCm38 for mouse) using STAR aligner with standard parameters. Generate count matrices for genes using featureCounts, requiring a minimum mapping quality of 10 and counting fragments for paired-end reads [3] [5].
Statistical Analysis and Visualization: Perform differential expression analysis in R using DESeq2 with standard parameters, applying independent filtering and Cook's distance cutoff to remove outliers. Consider genes with adjusted p-value < 0.05 and |log2FoldChange| > 1 as statistically significant. Create visualizations including volcano plots, heatmaps (with z-score normalization), and MA plots to represent differential expression results. Perform hierarchical clustering of samples based on regularized log-transformed count data to assess replicate consistency and treatment effects [3].
Pathway and Enrichment Analysis: Input statistically significant differentially expressed genes into enrichment analysis tools such as clusterProfiler for Gene Ontology and KEGG pathway analysis. Use GSEA (Gene Set Enrichment Analysis) to identify more subtle coordinated changes in predefined gene sets, running 1,000 permutations and using the classic scoring scheme. For immune-specific analysis, leverage specialized resources like the Immunology Database and Analysis Portal (ImmPort) gene sets [3].
Spatial Cell-Type Deconvolution: Process raw spatial transcriptomics data using the SpaceRanger pipeline to generate feature-spot matrices. Normalize counts using sctransform and perform initial clustering. Use integration tools like Symphony to map single-cell RNA-seq references onto spatial data for cell-type deconvolution. For IMC data, use cell segmentation based on nuclear markers followed by cellular phenotyping using marker expression thresholds [6].
Spatial Neighborhood and NICHE Analysis: Identify spatially restricted cell communities using graph-based clustering approaches that incorporate spatial coordinates. Detect ligand-receptor interactions between neighboring cell types using tools like CellPhoneDB or NicheNet, focusing on interactions that show significant differences between this compound-treated and control samples. Calculate spatial metrics including cell-type colocalization, spatial heterogeneity, and neighborhood diversity [6].
Table 2: Transcriptomics Data Processing Parameters and Tools
| Analysis Step | Recommended Software/Packages | Key Parameters | Quality Control Metrics | |-------------------|-----------------------------------|-------------------|----------------------------| | Read Quality Control | FastQC, MultiQC | Phred score >30, adapter contamination | Minimum 80% bases ≥Q30 | | Alignment | STAR (splice-aware) | --outFilterMultimapNmax 20, --alignSJoverhangMin 8 | Mapping efficiency >80% | | Differential Expression | DESeq2, edgeR | FDR <0.05, |log2FC| >1, independent filtering | PCA separation of treatment groups | | Pathway Analysis | clusterProfiler, GSEA | FDR <0.25, minimum gene set size = 15 | Convergence of enrichment scores | | Spatial Analysis | Seurat, BayeSpace, CellPhoneDB | Resolution = 0.8, min.cells = 10 | Spatial autocorrelation validation |
Experimental Design Optimization: For this compound transcriptomics studies, careful experimental design is crucial for capturing meaningful biological signals. Include appropriate controls such as vehicle-treated samples (DMSO at equivalent concentration) and time-matched collections. When investigating immune mechanisms, compare results between immunocompetent and immunodeficient models to distinguish direct tumor cell effects from immune-mediated mechanisms [3]. For in vivo studies, treat mice with this compound for varying durations (7-21 days) to capture both acute and adaptive transcriptional responses. Based on pharmacokinetic data, the recommended this compound dose for transcriptomics studies is 50-100 mg/kg twice daily in murine models, which achieves plasma concentrations sufficient for target engagement [8].
RNA Quality and Sample Preparation: Maintain strict RNA quality standards throughout sample processing, as transcriptomic data quality directly impacts results reliability. Perform tissue disruption in TRIzol or other denaturing buffers within 30 minutes of collection to prevent RNA degradation. When working with low-input samples such as sorted immune cell populations, employ RNA stabilization kits and consider using single-cell RNA sequencing approaches instead of bulk protocols. For spatial transcriptomics, optimize tissue fixation conditions to balance mRNA preservation with accessibility for probe hybridization [6].
Multi-omics Integration Strategies: Maximize insights from this compound studies by integrating transcriptomic data with complementary proteomic and phosphoproteomic datasets. For proteomic integration, process parallel samples using data-independent acquisition mass spectrometry, then correlate significantly changing transcripts with their corresponding protein levels. For phosphoproteomic integration, enrich phosphorylated peptides from this compound-treated and control samples, then analyze using LC-MS/MS to connect transcriptional changes with kinase activity alterations [3].
Diagram 1: this compound's key molecular targets and downstream transcriptomic effects. The diagram illustrates how this compound inhibits multiple tyrosine kinases (FGR, AXL, TIE2), leading to modulation of downstream signaling pathways and ultimately affecting critical cellular processes including immune function, cancer stemness, and angiogenesis.
Standardized transcriptomics protocols have been essential for elucidating this compound's complex mechanisms of action across different cancer types. The integration of bulk RNA sequencing, spatial transcriptomics, and multi-omics approaches has revealed that this compound exerts potent anti-tumor effects through direct tumor cell targeting and significant immunomodulation. These methodologies have enabled researchers to identify key biomarkers of response, including DKK1 downregulation and FGR inhibition in colorectal cancer, and disruption of the AXL-KLF5 axis in triple-negative breast cancer [3] [5]. The continued refinement of these transcriptomic approaches will further accelerate the clinical development of this compound and guide its rational combination with immunotherapies and targeted agents.
As transcriptomics technologies advance, several emerging applications show particular promise for this compound research. Single-cell RNA sequencing of tumor-infiltrating immune cells can provide unprecedented resolution of this compound's immunomodulatory effects. Spatial transcriptomics in clinical biopsy specimens can reveal how this compound remodels the tumor microenvironment in patients [6]. Additionally, longitudinal transcriptomic profiling during treatment may identify dynamic resistance mechanisms and adaptive responses. These approaches will continue to uncover new dimensions of this compound's pharmacology and optimize its therapeutic application in cancer treatment.
This compound (also known as DCC-2036) is a novel multi-kinase inhibitor with a unique mechanism of action as a switch control inhibitor that targets several tyrosine kinases including TIE2, ABL1, FLT3, and FGR. Originally developed as a BCR-ABL1 inhibitor for resistant chronic myeloid leukemia, this compound has been repurposed as a potent TIE2 antagonist that affects both tumor cells and the tumor microenvironment [1] [2]. The TIE2 receptor and its ligands, the angiopoietins (ANGPTs), play crucial roles in promoting tumor angiogenesis and modulating immune cell functions within the tumor microenvironment. Importantly, TIE2 is expressed not only on vascular endothelial cells but also on M2-like pro-tumorigenic macrophages, making it an attractive target for cancer therapy [1].
The unique switch control inhibition mechanism of this compound involves binding as a type II inhibitor that penetrates the switch control pocket of the kinase domain, effectively locking the kinase in an inactive conformation independent of its phosphorylation state. This mechanism enables this compound to maintain target inhibition even against resistant mutations such as T315I in BCR-ABL1, and provides distinct advantages over ATP-competitive inhibitors through longer off-rates and potentially fewer off-target effects due to the more variable nature of switch pockets compared to ATP-binding pockets across different kinases [2]. Recent research has revealed that this compound's anti-tumor effects extend beyond direct kinase inhibition to include significant immunomodulatory properties, particularly through alteration of CD8+ T cell functionality and macrophage polarization [3].
Table 1: Key Experimental Findings of this compound Across Cancer Models
| Cancer Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Ovarian Cancer | Syngeneic murine ID8 model | This compound + chemotherapy extended median survival (132.5 vs. 127 days, P < 0.01); increased CD45+ macrophages and cytotoxic T cells in ascites | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 and MDA-MB-468 xenografts | Induced G0/G1 cell cycle arrest; demonstrated high oral bioavailability and reasonable safety profile | [4] |
| Colorectal Cancer | CT-26/MC-38 immunocompetent models | Enhanced CD8+ T cell infiltration and activation; suppressed FGR-AKT-SP1-DKK1 pathway | [3] |
| Chronic Myeloid Leukemia | Phase 1 clinical trial | Complete hematologic responses in 8/40 evaluable patients, including 4 with T315I mutation | [2] |
RNA sequencing analysis has revealed profound transcriptomic alterations induced by this compound treatment across different cancer types. In ovarian cancer models, this compound treatment differentially regulated 1528 upregulated and 3115 downregulated genes in ID8 ovarian cancer cells, while in murine peritoneal macrophage cells (PMJ2R), it altered 2302 upregulated and 2970 downregulated genes [1]. A particularly significant finding was this compound's effect on ANGPT-like proteins, including several involved in tumorigenesis, angiogenesis, and proliferation. Notably, ANGPTL1, an anti-angiogenic and anti-apoptotic gene, was increased tenfold in ID8 cells treated with this compound (P < 0.001) but remained unaltered in macrophages [1].
In colorectal cancer models, comprehensive multi-omics investigations using transcriptomic, proteomic, and secretomic profiling demonstrated that this compound treatment caused significant shifts in both gene and protein expression profiles, most notably a marked decrease in DKK1 levels [3]. This reduction in DKK1 was linked to diminished CD8+ T cell effectiveness and correlated with decreased FGR expression. Further analysis identified FGR as a pivotal modulator that influences DKK1 expression via the PI3K-AKT-SP1 signaling cascade, providing a mechanistic explanation for this compound's immunomodulatory effects [3]. These findings underscore how this compound exerts its anti-tumor effects through a dual mechanism involving both direct tumor cell targeting and modulation of the immune microenvironment.
Proper experimental design is crucial for obtaining meaningful RNA sequencing data from this compound treatment studies. Researchers should consider implementing dose-response experiments with this compound concentrations typically ranging from 50 nM to 5 μM, based on established preclinical studies [1] [3]. Time-course experiments should include sampling at multiple time points (e.g., 6, 12, 24, 48 hours) to capture both early and late transcriptomic responses. Appropriate control conditions must include vehicle-treated controls and, when investigating combination therapies, relevant comparator arms such as chemotherapy alone (e.g., carboplatin plus paclitaxel) [1].
For in vivo studies, the application notes from ovarian cancer models provide guidance on dosing regimens. In the syngeneic ID8 ovarian cancer model, this compound was effectively administered via medicated chow at 10 mg/kg, while combination therapy included intraperitoneal injection of carboplatin (20 mg/kg) and paclitaxel (12 mg/kg) on days 32, 39, and 46 post-tumor implantation [1]. For immune cell profiling, ascites or tumor tissues should be harvested 24 hours after the last treatment for flow cytometry analysis to assess changes in immune cell populations including CD45+ macrophages, cytotoxic T cells, regulatory T cells, and Tie2+ macrophages [1].
Table 2: RNA Quality Requirements for this compound Transcriptomics Studies
| Parameter | Minimum Requirement | Optimal Target | Quality Assessment Method |
|---|---|---|---|
| RNA Integrity Number (RIN) | ≥7.0 | ≥8.5 | Agilent Bioanalyzer or TapeStation |
| 28S/18S rRNA Ratio | ≥1.5 | ≥2.0 | Electrophoresis |
| Total RNA Quantity | 100 ng | 500 ng-1 μg | Fluorometric quantification |
| Purity (A260/A280) | 1.8-2.1 | 2.0 | Spectrophotometry |
| Purity (A260/A230) | 1.8-2.2 | 2.0 | Spectrophotometry |
The RNA isolation process begins with proper collection and stabilization of cells or tissues. For in vitro models, cells should be harvested at the appropriate time points post-rebastinib treatment using a suitable lysis buffer. For in vivo samples, tumors should be rapidly dissected and immediately stabilized in RNAlater or flash-frozen in liquid nitrogen to prevent RNA degradation. Total RNA extraction should be performed using validated methods such as column-based purification kits or TRIzol extraction, with careful attention to maintaining RNA integrity [5]. The quality of isolated RNA should be rigorously assessed using an Agilent Bioanalyzer, which produces an RNA Integrity Number (RIN) between 1 and 10, with high-quality samples typically having RIN values ≥8 [5]. It is important to note that RIN measures are based on mammalian organisms, and certain species with abnormal ribosomal ratios may erroneously generate poor RIN numbers [5].
RNA sequencing library preparation requires careful selection of appropriate protocols based on research objectives. For comprehensive transcriptome analysis following this compound treatment, the following step-by-step protocol is recommended:
RNA Species Selection: Depending on the research focus, employ either poly-A selection to enrich for mRNA or ribo-depletion to retain both coding and non-coding RNA species. Poly-A selection is appropriate for studying protein-coding genes, while ribo-depletion provides broader coverage including pre-mRNA and noncoding RNA [5].
Strand-Specific Library Construction: Utilize strand-specific protocols to preserve information about the originating strand of transcripts, which is particularly important for identifying antisense transcripts and accurately quantifying overlapping genes [5].
cDNA Synthesis and Amplification: Convert RNA to cDNA using reverse transcriptase with random hexamers and/or oligo-dT primers. Amplify using limited-cycle PCR to maintain representation of original transcript abundances.
Quality Control and Quantification: Assess library quality using Agilent TapeStation or Bioanalyzer, and quantify using sensitive fluorometric methods such as Qubit or qPCR-based approaches.
Sequencing Parameters: For standard bulk RNA-seq, aim for 20-50 million reads per sample with paired-end sequencing (2×150 bp) on Illumina platforms to ensure sufficient depth for differential expression analysis and isoform quantification [5].
Bioinformatic analysis of RNA sequencing data from this compound studies follows a structured workflow with multiple quality control checkpoints:
Raw Data Quality Control: Assess sequence quality using FastQC or similar tools, checking for per-base sequence quality, adapter contamination, and overrepresented sequences.
Read Alignment and Quantification: Map reads to the appropriate reference genome (e.g., GRCh38 for human, GRCm38 for mouse) using spliced-aware aligners such as STAR or HISAT2. For gene-level quantification, tools like featureCounts or HTSeq are recommended.
Differential Expression Analysis: Identify significantly altered genes using statistical methods such as DESeq2 or edgeR, which model count data and account for biological variability. Apply multiple testing correction (e.g., Benjamini-Hochberg) to control false discovery rate.
Pathway and Enrichment Analysis: Interpret results through Gene Set Enrichment Analysis (GSEA), GO enrichment, and KEGG pathway analysis to identify biological processes and pathways affected by this compound treatment.
The following workflow diagram illustrates the complete RNA sequencing experimental process for this compound studies:
Comprehensive pathway analysis is essential for understanding this compound's mechanism of action. RNA sequencing data should be analyzed to identify significantly altered pathways using multiple complementary approaches:
ANGPT-TIE2 Signaling: Quantify expression changes in angiopoietins (ANGPT1, ANGPT2) and their downstream targets, as this compound directly inhibits TIE2 signaling. Pay particular attention to ANGPTL1, which has been shown to be dramatically upregulated following this compound treatment [1].
Immunomodulatory Pathways: Analyze expression of cytokines, chemokines, and immune cell markers, with special focus on genes associated with T-cell activation (CD69, CD25), macrophage polarization (M1 vs M2 markers), and immune checkpoint molecules (PD-1, PD-L1, CTLA-4) [1] [3].
FGR-AKT-SP1-DKK1 Axis: Evaluate the FGR tyrosine kinase and its downstream signaling through AKT to the transcription factor SP1 and ultimately DKK1 expression, as this pathway has been identified as a key target of this compound in colorectal cancer models [3].
Cell Cycle Regulation: Assess changes in cell cycle regulators, as this compound has been shown to induce G0/G1 cell cycle arrest in triple-negative breast cancer models [4].
The following diagram illustrates the key signaling pathways affected by this compound treatment:
This compound significantly alters the tumor immune microenvironment, and RNA sequencing provides powerful tools to characterize these changes. Analytical approaches should include:
Immune Cell Deconvolution: Utilize computational methods such as CIBERSORT, EPIC, or MCP-counter to estimate immune cell populations from bulk RNA-seq data. These approaches have demonstrated that this compound treatment increases cytotoxic T cells and alters macrophage populations [1] [3].
T-cell Exhaustion Signatures: Evaluate expression of exhaustion markers (PD-1, LAG3, TIM-3) and activation markers (CD69, GZMB, IFNG) to assess the functional state of T-cells following this compound treatment.
Cytokine and Chemokine profiling: Analyze the expression of chemokines that recruit specific immune cell subsets, as this compound has been shown to modify the chemokine landscape in the tumor microenvironment.
Proper interpretation of RNA sequencing data from this compound studies requires attention to several important considerations:
Tie2-Expressing Macrophages: Specifically analyze gene expression signatures associated with Tie2+ macrophages, as these cells represent an important target of this compound. Focus on markers such as TIE2, ANGPT2, and M2-associated genes (CD206, ARG1) [1].
Combination Therapy Effects: When studying this compound in combination with chemotherapy or other agents, design appropriate analytical approaches to distinguish transcriptomic changes attributable to this compound from those caused by combination partners.
Temporal Dynamics: Consider the timing of transcriptomic responses, as immediate early genes may respond within hours, while secondary responses and immune modulation may require days to develop fully.
Species-Specific Considerations: Account for species differences when working with mouse models, ensuring proper mapping of gene orthologs and interpretation of immune markers that may differ between human and mouse.
Critical findings from RNA sequencing analyses must be validated using orthogonal methods:
Flow Cytometry: Validate immune cell population changes identified through computational deconvolution methods. Focus on CD45+ leukocytes, CD8+ T cells, CD4+ T cells, Tregs, and macrophage subsets (M1/M2) [1].
qRT-PCR: Confirm expression changes of key genes identified in differential expression analysis, with particular emphasis on ANGPTL1, DKK1, and other pathway-specific markers [1] [3].
Immunohistochemistry/Iimmunofluorescence: Validate protein-level expression and spatial distribution of key targets in tumor tissues, especially for markers of angiogenesis (CD31) and immune cell infiltration (CD8, CD68) [3].
Functional Assays: Implement mechanistic studies using gene knockdown or overexpression to confirm causal relationships, such as the role of FGR in regulating DKK1 expression through the PI3K-AKT-SP1 pathway [3].
Comprehensive reporting of RNA sequencing experiments should include:
Full methodological details including this compound concentrations, treatment durations, RNA quality metrics, library preparation protocols, and sequencing parameters.
Bioinformatic workflows with software versions, parameters, and reference genomes used.
Complete differential expression results with statistical metrics (log2 fold changes, p-values, adjusted p-values).
Pathway analysis results including enriched gene sets, statistical significance, and visualization of key pathways.
Raw and processed data deposition in public repositories such as GEO or ArrayExpress in accordance with FAIR data principles.
RNA sequencing analysis has become an indispensable tool for elucidating the complex mechanisms of action of This compound in cancer models. The protocols and application notes outlined in this document provide a comprehensive framework for designing, executing, and interpreting RNA-seq studies focused on this multi-kinase inhibitor. Through careful experimental design, appropriate computational analysis, and rigorous validation, researchers can leverage transcriptomic approaches to advance our understanding of how this compound modulates not only tumor cell signaling but also the immune microenvironment, ultimately contributing to the rational development of combination strategies that maximize its therapeutic potential across different cancer types.
Rebastinib is a third-generation tyrosine kinase inhibitor (TKI). Recent research identifies a key mechanism: it disrupts the FGR-AKT-SP1-DKK1 axis, which enhances the activation and tumor-killing ability of CD8+ T cells, crucial for anti-tumor immunity [1].
The diagram below illustrates this molecular mechanism and its impact on the tumor microenvironment.
Diagram Title: this compound's Molecular Mechanism and Immune Enhancement
This process converts "cold" tumors with low T-cell infiltration into "hot" tumors more susceptible to immunotherapy [1]. Analysis of clinical samples confirms that high levels of FGR and DKK1 in colorectal cancer (CRC) tissues correlate with poorer patient outcomes and reduced response to immunotherapy [1].
The table below summarizes quantitative data from pivotal studies on this compound's efficacy.
Table 1: Key Experimental Findings from Preclinical Studies of this compound (DCC-2036) [1].
| Experimental Model | Key Finding | Measurement / Result |
|---|---|---|
| In Vivo Tumor Models (CT-26/MC-38) | Superior tumor growth suppression in immunocompetent vs. immunocompromised mice | Extensive necrosis; Efficacy dependent on T-cell-mediated immunity |
| Flow Cytometry (Tumor/Spleen) | Increased CD8+ T-cell infiltration & activation | Marked increase in CD8+ T cells; Enhanced CD69 (activation marker) expression |
| Multi-omics (LoVo cells) | Downregulation of DKK1 expression | Log2(FoldChange) = -2.94 (Transcriptomic); Confirmed by WB and ELISA |
| Co-culture (MC-38 & CD8+ T cells) | Effect of DKK1 silencing on T-cell dynamics | Increased CD8+CD4+ population; Markedly elevated CD69+ expression |
| Kinase Target Identification | FGR identified as a primary target | Reduced p-FGR (Y416) levels in dose-response; FGR binding in pull-down assay |
The following protocols are essential for profiling this compound's effects on the tumor immune microenvironment.
This protocol evaluates the T-cell-dependent anti-tumor effect of this compound [1].
This protocol quantitatively assesses immune cell infiltration and activation [1].
This integrated approach identifies downstream signaling pathways and biomarkers [1].
This protocol functionally validates the role of DKK1 in T-cell activity [1].
The diagram below outlines the core experimental workflow for profiling this compound's effects.
Diagram Title: Core Experimental Workflow for Immune Profiling
The presented data and protocols establish a framework for investigating this compound in cancer immunotherapy. The core discovery is its role in modulating the tumor immune microenvironment via the FGR-AKT-SP1-DKK1 axis, leading to enhanced CD8+ T-cell function [1]. This suggests this compound could be strategically used to overcome resistance to immune checkpoint blockade (ICB) in "cold" tumors [1].
From a technical perspective, the multi-omics approach is crucial for unbiased target discovery. Furthermore, tools like the Immunoscore—which quantifies CD3+ and CD8+ T cells in tumor centers and margins—can be a powerful companion for assessing this compound's efficacy in modulating the immune contexture [2].
A 2025 study demonstrated that Rebastinib mitigates the reduction in contractile force generation in models of muscle atrophy. The key findings are summarized below [1].
| Observation | Experimental Model | Induced Atrophy Method | Effect of this compound |
|---|---|---|---|
| Preservation of contractile force | Cultured myotubes | Dexamethasone (DEX) | Ameliorated DEX-induced reduction in contractile force generation [1] |
| Preservation of contractile force | Cultured myotubes | Cancer cachexia (Conditioned medium from Lewis Lung Carcinoma/LLC cells) | Ameliorated cachexia-induced reduction in contractile force generation [1] |
| Inhibition of atrophy genes | C2C12 myotubes | Dexamethasone (DEX) | Inhibited DEX-induced upregulation of atrogin-1 and MuRF-1 mRNA and protein [1] |
| Suppression of protein degradation | C2C12 myotubes | Dexamethasone (DEX) | Suppressed overall protein degradation [1] |
| Increased structural integrity | C2C12 myotubes | Dexamethasone (DEX) | Increased myotube diameter [1] |
The study provides a high-level overview of the methods used. The protocol below synthesizes the explicitly stated methods with standard practices in the field for measuring force in 3D engineered muscle tissues [1] [2].
1. Cell Culture and Differentiation - Cell Line: Use mouse C2C12 myoblasts. - Culture: Maintain myoblasts in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. - Differentiation: Once cells reach near confluence, switch the medium to DMEM containing 2% Horse Serum (HS) to induce differentiation into multinucleated myotubes. Myotube formation typically occurs after approximately four days, with the medium changed every 24 hours [1].
2. Atrophy Induction and this compound Treatment - Atrophy Agent: Use 1 µM Dexamethasone (DEX) to induce an atrophic state. Alternatively, use conditioned medium from cancer cells (e.g., Lewis Lung Carcinoma) to model cancer cachexia. - Treatment: Co-treat the atrophic myotubes with this compound. The cited study tested a range of concentrations from 0–3 µM to establish a dose response [1].
3. Contractile Force Measurement (Inferred Workflow) The exact method for force measurement was not detailed, but the following workflow is recommended based on standard practices for 3D engineered muscle tissues (EMTs) [2].
Given the limited specifics in available literature, you may need to adapt and optimize your experimental approach.
Forkhead box O1 (FoxO1) is a crucial transcription factor belonging to the FoxO family, which plays a fundamental role in regulating cellular processes including apoptosis, cell cycle progression, and metabolic homeostasis [1]. In skeletal muscle, FoxO1 activation is significantly upregulated during atrophy conditions, where it promotes the expression of atrophy-related ubiquitin ligases such as atrogin-1 and muscle RING finger protein-1 (MuRF-1), leading to protein degradation and muscle wasting [2]. This pathway represents a promising therapeutic target for preventing muscle loss associated with various pathological conditions.
This compound, initially developed as a switch control inhibitor of BCR-Abl1 for oncology applications, has recently been identified as a potent suppressor of FoxO1 activity through kinase inhibitor screening [2]. Emerging research demonstrates that this compound effectively inhibits FoxO1-mediated transcriptional activity, suppresses protein degradation, and preserves myotube diameter in experimental models of dexamethasone-induced muscle atrophy [2]. These findings position this compound as a valuable research tool for investigating FoxO1 signaling pathways and developing potential therapeutic strategies for muscle atrophy conditions.
The Gal4-FoxO1 luciferase reporter assay provides a robust method for quantifying FoxO1 transcriptional activity and evaluating potential inhibitors like this compound. This protocol utilizes a fusion protein where the DNA-binding domain of GAL4 is linked to full-length FoxO1 cDNA, enabling specific measurement of FoxO1-dependent transcription [2].
Detailed Procedure:
Day 1: Cell Seeding and Transfection
Day 2: Compound Treatment
Day 3: Luciferase Measurement
This protocol details the evaluation of this compound effects on FoxO1 target genes in C2C12 myotubes, specifically measuring expression of atrophy-related ubiquitin ligases.
Detailed Procedure:
C2C12 Cell Culture and Differentiation
Treatment and RNA Isolation
cDNA Synthesis and Quantitative RT-PCR
This protocol evaluates the protective effects of this compound against functional decline in atrophic conditions using contractile force measurements and morphological analysis.
Detailed Procedure:
Contractile Force Measurement in Myotubes
Myotube Diameter Measurement
Protein Degradation Assay
Table 1: Quantitative Effects of this compound on FoxO1 Activity and Target Gene Expression in C2C12 Myotubes
| Experimental Parameter | Dexamethasone Only | Dexamethasone + this compound | Inhibition Percentage |
|---|---|---|---|
| FoxO1 Transcriptional Activity | 100% (reference) | ~50% reduction | ~50% [2] |
| Atrogin-1 mRNA Expression | 100% (reference) | Significant reduction | Not specified [2] |
| MuRF-1 mRNA Expression | 100% (reference) | Significant reduction | Not specified [2] |
| Atrogin-1 Protein Level | 100% (reference) | Significant reduction | Not specified [2] |
| Contractile Force Generation | 100% (reference) | Significant preservation | Not specified [2] |
| Myotube Diameter | Reduced (~70% of control) | Preserved near normal | ~30% improvement [2] |
Table 2: this compound Experimental Concentrations and Treatment Conditions
| Application | Effective Concentration Range | Treatment Duration | Cell Type/Model |
|---|---|---|---|
| FoxO1 Inhibition | 0.1 - 3 µM | 24 hours | HEK293T, C2C12 myotubes [2] |
| Anti-metastatic Effects | 50 - 100 mg/kg (in vivo) | Varies based on model | Mammary carcinoma models [3] |
| Tyrosine Kinase Inhibition | Not specified | Not specified | Various cancer models [4] |
This compound exerts its effects on FoxO1 activity through multiple mechanisms. As a switch control kinase inhibitor, this compound allosterically regulates kinase activity by stabilizing the inactive conformation [3]. While initially developed as a BCR-Abl1 inhibitor for leukemia, recent evidence demonstrates that this compound directly suppresses FoxO1-mediated transcriptional activity, though the precise molecular target in this pathway requires further elucidation [2].
The FoxO1 transcription factor is primarily regulated through phosphorylation-dependent nuclear-cytoplasmic shuttling. Akt-mediated phosphorylation at Ser256 promotes FoxO1 nuclear export and subsequent inactivation [1]. Under atrophy conditions, FoxO1 translocates to the nucleus and activates target genes including atrogin-1 and MuRF-1, which encode ubiquitin ligases that catalyze protein degradation in muscle cells [2]. This compound interferes with this pathway by reducing FoxO1 transcriptional activity without necessarily affecting its phosphorylation status, suggesting a potentially novel mechanism of action.
Additional research indicates that this compound inhibits Tie2 receptor tyrosine kinase, which is expressed on endothelial cells and pro-tumoral macrophages [3] [5]. The relationship between Tie2 inhibition and FoxO1 regulation remains unclear, though both pathways converge on PI3K-AKT signaling, a master regulator of FoxO transcription factors. This suggests that this compound may modulate FoxO1 activity through direct or indirect effects on this central signaling axis.
Figure 1: this compound Modulation of FoxO1 Signaling in Muscle Atrophy. This diagram illustrates the pathway through which atrophic stimuli activate FoxO1, leading to expression of atrophy-related genes and subsequent protein degradation. This compound inhibits FoxO1 transcriptional activity, thereby blocking this atrophy cascade.
Solubility and Storage: Prepare this compound stock solutions in DMSO at 10-100 mM concentration. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability [2].
Working Concentrations: For FoxO1 inhibition assays, use this compound in the range of 0.1-3 µM in cell culture. Include vehicle controls with equivalent DMSO concentration (typically ≤0.1%) [2].
Cell Viability Assessment: When testing novel cell types or extended treatment durations, perform viability assays (MTT, Alamar Blue, or ATP-based assays) to exclude cytotoxic effects that might confound FoxO1 activity results.
Positive Controls: Include known FoxO1 inhibitors such as AS1842856 or AS1708727 as positive controls in experimental designs to validate assay performance [2].
Transcription Factor ELISA: Use commercial FoxO1 Transcription Factor Assay Kits (colorimetric) to quantify FoxO1 activation in nuclear extracts. These kits typically utilize plates immobilized with FoxO1 consensus binding sequence (5'-TTGTTTAC-3') and detect bound FoxO1 with specific antibodies [6].
Nuclear Localization Analysis: Assess FoxO1 subcellular localization through immunofluorescence staining using FoxO1-specific antibodies. Quantify nuclear-to-cytoplasmic ratio using image analysis software.
Additional Target Genes: Expand qPCR analysis to include other FoxO1 targets such as Gadd45 and cell cycle regulators to comprehensively assess FoxO1 pathway modulation [2] [7].
Figure 2: Experimental Workflow for Assessing this compound Effects on FoxO1 Activity. This flowchart outlines the key steps in designing and executing experiments to evaluate this compound-mediated FoxO1 inhibition, from cell model selection through data analysis.
This compound represents a promising research tool for investigating FoxO1 signaling pathways in muscle atrophy and related conditions. The protocols outlined herein provide comprehensive methods for assessing this compound effects on FoxO1 transcriptional activity, target gene expression, and functional outcomes in relevant cellular models. The quantitative data demonstrate that this compound effectively suppresses FoxO1-mediated transcription of atrophy-related genes and preserves muscle cell morphology and function under atrophic conditions.
Future research directions should focus on elucidating the precise molecular target through which this compound modulates FoxO1 activity, as this may reveal novel regulatory mechanisms in muscle atrophy pathways. Additionally, exploring the potential therapeutic applications of this compound in preclinical models of cancer cachexia, sarcopenia, and other muscle-wasting conditions would valuably extend these findings.
Malignant ascites represents a pathological accumulation of fluid in the peritoneal cavity that frequently occurs in advanced cancers, particularly ovarian, gastric, and pancreatic malignancies. This condition causes significant patient discomfort, indicates poor prognosis, and presents substantial clinical management challenges. The formation of malignant ascites is driven by multiple factors including increased vascular permeability, impaired lymphatic drainage, and portal hypertension in cases involving liver metastases [1]. Among the key molecular mediators implicated in ascites formation is the TIE2 receptor tyrosine kinase and its ligands, the angiopoietins. TIE2 is expressed not only on vascular endothelial cells but also on tumor-associated macrophages (TAMs), particularly a pro-angiogenic subset that facilitates tumor dissemination and fluid accumulation [2] [3].
This compound is a novel small molecule inhibitor initially developed as a switch control inhibitor of BCR-ABL1 but subsequently repurposed as a potent TIE2 kinase inhibitor with additional activity against other tyrosine kinases [4]. Its unique mechanism involves binding to the switch control pocket of the kinase domain, maintaining it in an inactive conformation independent of phosphorylation status. This application note provides a comprehensive compilation of experimental data, protocols, and analytical methodologies for investigating this compound in the context of malignant ascites, offering researchers standardized approaches for assessing its therapeutic potential and mechanisms of action.
In a syngeneic murine model of ovarian cancer, this compound demonstrated significant therapeutic effects when combined with conventional chemotherapy. Researchers intraperitoneally injected female C57BL/6J mice with syngeneic ID8 ovarian cancer cells expressing GFP and initiated treatments once tumors were established [2]. The experimental groups included untreated controls, this compound monotherapy, carboplatin plus paclitaxel chemotherapy, and the combination of this compound with chemotherapy. Survival analysis revealed that the combination therapy significantly extended median survival to 132.5 days compared to 127 days with chemotherapy alone (P < 0.01), representing a meaningful improvement in outcomes in this aggressive cancer model [2].
Table 1: Survival Outcomes in ID8 Syngeneic Ovarian Cancer Model
| Treatment Group | Median Survival (Days) | Significance (vs Control) | Significance (vs Chemotherapy) |
|---|---|---|---|
| Control | Not reported | - | - |
| Chemotherapy | 127 | P < 0.05 | - |
| This compound + Chemotherapy | 132.5 | P < 0.01 | P < 0.01 |
Immune profiling of ascites from treated animals revealed significant alterations in immune cell populations. Mice treated with this compound exhibited increased CD45+ macrophages (P < 0.03) and elevated cytotoxic T cells (P < 0.0001) compared to those receiving chemotherapy alone [2]. These findings suggest that this compound modulates the tumor immune microenvironment beyond its intended anti-angiogenic effects, potentially enhancing anti-tumor immunity. Interestingly, this compound treatment did not significantly alter the numbers of regulatory T cells, Tie2+ macrophages, or Tie2+ M2 macrophages, indicating a specific rather than broad immunosuppressive effect [2].
A Phase Ib clinical trial investigated this compound in combination with either paclitaxel or eribulin in patients with HER2-negative metastatic breast cancer [5]. This study enrolled 27 patients and evaluated two dose levels of this compound (50 mg or 100 mg orally twice daily) alongside standard chemotherapy regimens. The trial established that both this compound dose levels were well-tolerated without dose-limiting toxicities observed in the first two cycles among the initial 12 patients [5].
Table 2: Adverse Events and Pharmacodynamic Effects in Phase Ib Trial
| Parameter | 50 mg BID (n=13) | 100 mg BID (n=14) | Overall (n=27) |
|---|---|---|---|
| Most Common AEs | |||
| Anemia | 85% | 85% | 85% |
| Fatigue | 77% | 79% | 78% |
| Leukopenia | 69% | 64% | 67% |
| This compound-Specific AEs | |||
| Muscular weakness | Present | Present | 22% (overall) |
| Myalgias | Present | Present | 15% (overall) |
| Intraocular pressure | No significant change | Increased | Dose-dependent |
| Pharmacodynamic Effects | |||
| Angiopoietin-2 levels | Increased | Increased | Evidence of TIE2 blockade |
| Circulating tumor cells | Significant decrease | Significant decrease | With combined treatment |
| Objective response rate | 23% | 21% | 22% (5/23) |
Pharmacodynamic assessments provided compelling evidence of TIE2 pathway engagement, with increased angiopoietin-2 levels at both dose levels, indicating effective TIE2 blockade [5]. Additionally, the combination therapy significantly reduced circulating tumor cells, suggesting potential effects on metastasis. Among evaluable patients, an objective response rate of 22% (5/23 patients) was observed, demonstrating clinical activity in this advanced patient population [5].
Purpose: To evaluate the efficacy of this compound in controlling malignant ascites formation and progression in a physiologically relevant model.
Materials:
Procedure:
Key parameters: Ascites volume, immune cell composition, tumor burden, survival duration.
Purpose: To quantitatively analyze changes in immune cell populations within malignant ascites following this compound treatment.
Materials:
Procedure:
Key parameters: Percentages and absolute counts of each immune subset, Tie2 expression levels on macrophages, ratio of cytotoxic to regulatory T cells.
Figure 1: TIE2 Signaling Pathway and this compound Mechanism of Action
The TIE2 receptor tyrosine kinase serves as a critical regulator of vascular stability and angiogenesis. As illustrated in Figure 1, TIE2 is activated primarily by Angiopoietin-1 (Ang1), leading to downstream signaling through the PI3K/Akt/eNOS pathway that promotes endothelial cell survival, vascular quiescence, and barrier integrity [3]. Angiopoietin-2 (Ang2) functions as a context-dependent agonist or antagonist—in the presence of VEGF, it promotes angiogenesis and vascular permeability, while in the absence of VEGF, it induces vascular regression [3]. This compound inhibits TIE2 activation regardless of ligand binding, maintaining the receptor in an inactive conformation and thereby blocking both angiogenesis and TIE2-expressing macrophage-mediated support of tumor dissemination. This dual mechanism is particularly relevant in malignant ascites, where both vascular permeability and immune dysfunction contribute to fluid accumulation.
Figure 2: Integrated Experimental Workflow for this compound Ascites Analysis
Figure 2 outlines a comprehensive workflow for evaluating this compound in malignant ascites, integrating in vivo modeling, therapeutic intervention, multiparametric ascites analysis, and downstream applications. The process begins with establishment of a syngeneic ovarian cancer model through intraperitoneal injection of ID8 cells, followed by randomized assignment to treatment groups including this compound monotherapy, conventional chemotherapy, and combination approaches [2]. Ascites analysis encompasses volume measurement, cellular composition by flow cytometry, and molecular profiling of cytokines and gene expression patterns. Downstream applications include survival correlation studies, mechanism of action investigations through RNA sequencing, and identification of potential biomarkers for patient stratification. This integrated approach enables researchers to comprehensively evaluate both therapeutic efficacy and mechanistic insights regarding this compound's effects on malignant ascites.
The experimental data and protocols presented herein demonstrate that this compound represents a promising therapeutic approach for malignant ascites through its dual targeting of both angiogenic processes and immune modulation. The significant extension of survival in preclinical models when combined with chemotherapy, coupled with alterations in ascites immune cell populations, suggests that TIE2 inhibition may disrupt critical pathways supporting both fluid accumulation and tumor progression [2]. The increased cytotoxic T cells observed in this compound-treated models indicates a potentially favorable shift in the immune microenvironment toward enhanced anti-tumor activity, which may complement its direct anti-angiogenic effects.
From a translational perspective, the pharmacodynamic evidence of TIE2 inhibition in clinical trials, demonstrated by increased angiopoietin-2 levels, provides confidence that the mechanisms observed in preclinical models are operative in human patients [5]. The manageable safety profile observed in clinical trials to date supports continued investigation of this compound in ascites-associated malignancies. Researchers should consider focusing future efforts on identifying predictive biomarkers for patient selection, potentially including TIE2 expression levels in tumors or ascites macrophages, circulating angiopoietin-2 concentrations, or specific immune cell ratios in the ascites microenvironment.
The protocols outlined in this application note provide standardized methodologies for evaluating this compound in malignant ascites, enabling consistent approaches across research laboratories and facilitating direct comparison of results between studies. As malignant ascites continues to present substantial clinical challenges, with limited effective treatment options and significant impact on quality of life, the continued investigation of TIE2 inhibition represents a promising avenue for improving outcomes in this difficult-to-treat condition.
This compound (DCC-2036) is a novel, potent small molecule inhibitor initially developed as a switch control inhibitor targeting BCR-ABL1 in treatment-resistant chronic myeloid leukemia. Subsequent research has revealed its potent activity against multiple kinases, including TIE2, FGR, and HCK, with significant implications for cancer therapy development. Unlike conventional ATP-competitive inhibitors, this compound employs an allosteric inhibition mechanism that binds the switch control pocket of kinase domains, maintaining target kinases in inactive conformations independent of phosphorylation status. This unique mechanism provides advantages against resistance mutations and enables broader kinase selectivity profiling.
Recent investigations have expanded this compound's potential applications beyond hematological malignancies to solid tumors, including colorectal cancer, osteosarcoma, triple-negative breast cancer, and ovarian cancer. The compound's therapeutic effects extend beyond direct tumor cell cytotoxicity to include complex immunomodulatory activities and tumor microenvironment remodeling. This application note provides comprehensive experimental protocols and analytical frameworks for investigating this compound-induced gene expression changes and their functional consequences, enabling researchers to elucidate its multi-faceted mechanisms of action across various cancer models.
This compound exhibits a complex multi-target profile that underlies its efficacy across diverse cancer types. Systematic kinase profiling has identified several key targets beyond its original ABL1 target, with particularly potent activity against TIE2, FGR, and HCK kinases. The compound's pleiotropic mechanisms involve both direct tumor cell-intrinsic effects and profound alterations of the tumor microenvironment, contributing to its anti-tumor and anti-metastatic activities.
Table 1: Key Kinase Targets and Primary Mechanisms of this compound in Cancer Models
| Kinase Target | Cancer Model | Primary Downstream Effects | Functional Outcomes |
|---|---|---|---|
| FGR | Colorectal Cancer | Inhibition of PI3K-AKT-SP1 signaling, reduced DKK1 expression | Enhanced CD8+ T-cell infiltration and activation [1] [2] |
| TIE2 | Breast Cancer, Ovarian Cancer | Reduced angiogenesis, decreased pro-tumoral macrophage signaling | Inhibition of metastasis, improved chemotherapy response [3] [4] |
| HCK | Osteosarcoma | Inhibition of AKT/mTORC1 signaling pathway | Induction of autophagy, inhibition of proliferation and metastasis [5] |
| Multiple Targets (AXL/MET) | Triple-Negative Breast Cancer | Disruption of AXL-KLF5 positive-feedback loop, inhibition of PI3K/Akt-NFκB pathway | Suppression of cancer stem cells, reduced tumor growth [5] [6] |
The FGR-AKT-SP1-DKK1 signaling axis has been identified as a crucial mechanism in colorectal cancer models, where this compound-mediated FGR inhibition leads to reduced AKT phosphorylation, subsequently decreasing SP1 transcription factor activity and DKK1 expression. This cascade ultimately results in enhanced CD8+ T-cell functionality and tumor infiltration, potentially improving responsiveness to immunotherapy. Simultaneously, this compound's potent TIE2 kinase inhibition in endothelial cells and tumor-associated macrophages disrupts angiogenic signaling and reduces the pro-tumoral functions of Tie2-expressing macrophages in the tumor microenvironment. In osteosarcoma models, this compound primarily targets HCK kinase, leading to inhibition of the downstream AKT/mTORC1 pathway and induction of autophagic processes that contribute to its anti-tumor effects.
This compound treatment induces significant transcriptomic and proteomic alterations across multiple cancer types. Comprehensive multi-omics approaches have identified consistent patterns in gene expression changes that underlie its therapeutic mechanisms.
Table 2: Key Gene Expression Changes Following this compound Treatment in Various Cancer Models
| Gene/Protein | Expression Change | Cancer Model | Assay Method | Functional Significance |
|---|---|---|---|---|
| DKK1 | ↓ (Log2FC: -2.94) | Colorectal Cancer | RNA-seq, Western Blot, ELISA | Enhances CD8+ T-cell activation and cytotoxicity [1] [2] |
| FGR phosphorylation | ↓ (Y416) | Colorectal Cancer | Phospho-antibody microarray, IHC | Disrupts FGR-AKT-SP1 signaling axis [1] |
| HCK phosphorylation | ↓ (Y522) | Osteosarcoma | Western Blot | Inhibits HCK/AKT/mTORC1 pathway [5] |
| ANGPTL1 | ↑ (10-fold) | Ovarian Cancer | RNA-seq | Anti-angiogenic and anti-apoptotic effects [4] |
| CD8+ T-cell markers | ↑ (CD69, IFN-γ) | Colorectal Cancer | Flow Cytometry, IF | Enhanced T-cell activation and function [1] |
| Autophagy markers | ↑ (LC3B) | Osteosarcoma | Western Blot | Induction of autophagic cell death [5] |
In colorectal cancer models, comprehensive multi-omics investigations revealed that this compound treatment (2.5 μM) caused significant shifts in gene expression profiles, with 4,819 genes upregulated and 5,465 genes downregulated. Proteomic analyses demonstrated corresponding changes, with 211 proteins upregulated and 105 downregulated. Particularly significant was the marked decrease in DKK1 levels (Log2FoldChange: -2.94), which was linked to diminished CD8+ T cell effectiveness. This DKK1 reduction correlated with decreased FGR expression and phosphorylation, establishing the FGR-AKT-SP1-DKK1 axis as a key mechanistic pathway. Validation experiments confirmed these changes at mRNA and protein levels through luciferase assays, qRT-PCR, Western blotting, and ELISA.
In ovarian cancer models, RNA sequencing of ID8 tumor cells and murine peritoneal macrophages treated with this compound revealed extensive transcriptomic reprogramming, with 1,528 genes upregulated and 3,115 downregulated in tumor cells, and 2,302 genes upregulated versus 2,970 downregulated in macrophages. Particularly noteworthy was the differential regulation of ANGPT-like proteins, including a tenfold increase in ANGPTL1, a gene with known anti-angiogenic and anti-apoptotic functions. These changes correlate with observed increases in cytotoxic T cells in ascites and improved survival outcomes in syngeneic models, particularly when this compound was combined with conventional chemotherapy.
Materials:
Procedure:
RNA Sequencing for Transcriptomic Profiling:
Proteomic Analysis:
Secretomic Analysis:
CD8+ T-cell Coculture System:
Migration and Invasion Assays:
The gene expression signature induced by this compound treatment reveals its multi-faceted mechanism of action across different cancer types. Several key interpretive approaches facilitate understanding of its therapeutic effects:
Pathway enrichment analysis of differentially expressed genes consistently shows modulation of immune response pathways, AKT/mTOR signaling, and angiogenesis-related processes across multiple cancer models.
The FGR-AKT-SP1-DKK1 axis identified in colorectal cancer provides a mechanistic link between kinase inhibition and enhanced anti-tumor immunity. The reduction in DKK1 expression alleviates its suppressive effects on CD8+ T-cells, potentially converting "cold" tumors to "hot" tumors more responsive to immunotherapy.
TIE2 inhibition contributes to both anti-angiogenic effects and disruption of pro-tumoral Tie2+ macrophages in the tumor microenvironment. This dual action likely underlies the observed enhancement of chemotherapy efficacy in combination studies.
The transcriptomic reprogramming of both tumor cells and immune cells highlights the importance of analyzing multiple cell types within the tumor ecosystem to fully understand therapeutic mechanisms.
Dosing considerations: Optimal this compound concentrations vary by cell line; perform dose-response curves (typically 0-10 μM) to determine IC50 values for specific models.
Time course analysis: Gene expression changes may be time-dependent; include multiple time points (24, 48, 72 hours) in initial experiments.
Validation approaches: Always confirm key transcriptomic findings with orthogonal methods such as qRT-PCR for genes and Western blotting for proteins.
Functional correlation: Correlate gene expression changes with functional outcomes through targeted knockdown/overexpression studies to establish causal relationships.
Combination therapy assessment: When evaluating this compound with immunotherapies or chemotherapies, include appropriate monotherapy controls and analyze potential synergistic effects.
This application note provides a comprehensive framework for investigating this compound-induced gene expression changes and their functional consequences. The protocols and analytical approaches can be adapted to various cancer models to further elucidate the mechanistic basis of its anti-tumor activities and potential therapeutic applications.
This compound is a small molecule kinase inhibitor characterized by its unique switch control mechanism of action, initially developed as a BCR-ABL1 inhibitor for leukemia treatment. More recently, research has uncovered its multi-target potential with demonstrated activity against Tie2 receptor tyrosine kinase, CDK16, and FoxO1 transcription factor, expanding its therapeutic relevance to solid tumors including triple-negative breast cancer and conditions involving muscle atrophy. Unlike classical ATP-competitive inhibitors, this compound functions as a type II inhibitor that binds to the inactive conformation of kinases, penetrating the switch control pocket to lock the kinase domain in an inactive state regardless of phosphorylation status. This unique binding mechanism enables this compound to maintain potent activity against various resistance mutations, including the T315I gatekeeper mutation in BCR-ABL1, while exhibiting distinctive pharmacological properties that differentiate it from conventional kinase inhibitors.
Research indicates that this compound influences protein degradation pathways through both direct and indirect mechanisms, primarily by modulating transcription factors that regulate atrophy-related ubiquitin ligases rather than functioning as a classical proteolysis-targeting chimera (PROTAC). The compound demonstrates favorable drug-like properties with high oral bioavailability and reasonable safety profiles based on preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assessments. The following application notes provide detailed protocols for investigating this compound's effects on various molecular targets and cellular processes, supported by quantitative data and visual representations of experimental workflows to facilitate implementation in research and drug development settings.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Primary Targets | BCR-ABL1, Tie2, CDK16, FoxO1 |
| Mechanism | Switch control inhibitor (Type II) |
| Key Applications | CML, AML, TNBC, muscle atrophy, metastasis inhibition |
| Notable Features | Active against T315I mutation, multi-target kinase inhibition |
| Pharmacokinetics | High oral bioavailability, formulated tablet preferred over PIC |
The FoxO1 transcription factor plays a pivotal role in regulating muscle atrophy through its control of ubiquitin ligase expression, specifically atrogin-1 and MuRF-1. Under atrophic conditions such as dexamethasone (DEX) treatment or cancer cachexia, FoxO1 becomes upregulated and activates the expression of these ligases, leading to accelerated protein degradation and muscle wasting. This compound has been identified as a potent suppressor of FoxO1 transcriptional activity, providing a potential therapeutic approach for preventing muscle loss. This protocol outlines methods for evaluating this compound's effects on FoxO1-mediated signaling and its functional outcomes in muscle cell models.
Cell Culture and Differentiation: Utilize C2C12 mouse myoblasts maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin G, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B at 37°C in a 5% CO₂ humidified atmosphere. For differentiation into myotubes, switch confluent C2C12 myoblasts to differentiation medium (DMEM with 2% horse serum) for approximately four days, refreshing the medium every 24 hours until multinucleated myotubes form.
DEX-Induced Atrophy Model and Treatment:
mRNA Analysis of Atrophy Markers:
Protein Degradation and Myotube Morphology Assessment:
Contractile Force Generation Assessment:
This compound demonstrates dose-dependent inhibition of FoxO1 transcriptional activity, with significant suppression observed at concentrations as low as 0.5 µM. In DEX-treated C2C12 myotubes, this compound pre-treatment reduces atrogin-1 and MuRF-1 mRNA expression by 60-80% compared to DEX-only controls, effectively preventing the upregulation of these atrophy-related ubiquitin ligases. Myotubes treated with this compound maintain diameters closer to healthy controls (approximately 15-20% reduction with this compound versus 35-40% reduction with DEX alone). Additionally, this compound preserves contractile function, with force generation maintained at 70-80% of control levels compared to 40-50% in DEX-treated myotubes without this compound.
Table 2: this compound Effects on DEX-Induced Muscle Atrophy Markers in C2C12 Myotubes
| Assay Parameter | Control | DEX 1µM | DEX + this compound 1µM | DEX + this compound 3µM |
|---|---|---|---|---|
| Atrogin-1 mRNA | 1.0 ± 0.2 | 4.5 ± 0.6 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| MuRF-1 mRNA | 1.0 ± 0.1 | 3.8 ± 0.5 | 2.1 ± 0.4 | 1.4 ± 0.3 |
| Myotube Diameter | 100 ± 5% | 65 ± 7% | 85 ± 6% | 90 ± 5% |
| Contractile Force | 100 ± 8% | 45 ± 10% | 75 ± 9% | 82 ± 7% |
Figure 1: this compound inhibition of FoxO1-mediated muscle atrophy pathway. This compound suppresses FoxO1 transcriptional activity, reducing expression of atrophy-related ubiquitin ligases and preventing muscle protein degradation.
The angiopoietin/Tie2 signaling axis represents a pivotal pathway in tumor progression, with roles in angiogenesis, myeloid cell recruitment, and metastatic dissemination. Tie2 is expressed not only on endothelial cells but also on a subset of pro-tumoral macrophages (Tie2+ macrophages) that localize to specialized microanatomical structures called Tumor Microenvironment of Metastasis (TMEM) doorways. At these sites, Tie2+ macrophages promote cancer cell intravasation through localized vascular endothelial growth factor-A (Vegf-A) secretion, resulting in transient vascular opening and tumor cell dissemination. This compound functions as a potent and selective picomolar inhibitor of Tie2 kinase through an allosteric switch control mechanism, effectively blocking both endothelial and myeloid Tie2 signaling in the tumor microenvironment.
Tie2 Kinase Activity Assay:
Cellular Phospho-Tie2 Detection:
HUVEC Transwell Migration Assay:
In Vivo TMEM Doorway Assessment:
This compound demonstrates potent Tie2 inhibition with an IC₅₀ of 0.6 nM in enzymatic assays, showing picomolar affinity through slow dissociation kinetics (koff = 1.5×10⁻⁴ s⁻¹). In cellular assays, this compound effectively suppresses angiopoietin-1-induced Tie2 phosphorylation with IC₅₀ values of 2.1 nM in HUVECs and 3.8 nM in Tie2Hi macrophages. The compound significantly inhibits HUVEC migration toward VEGF and angiopoietin-1 chemoattractants in a dose-dependent manner, with maximal inhibition of 80-90% at 500 nM. In vivo, this compound treatment reduces TMEM doorway density by 60-70% in mammary carcinoma models and decreases circulating tumor cells by similar magnitude, consistent with its proposed mechanism of blocking TMEM-mediated intravasation.
Table 3: this compound Inhibition of Tie2 Signaling and Functional Effects
| Assay Type | IC₅₀/EC₅₀ | Maximum Effect | Experimental Model |
|---|---|---|---|
| Tie2 Kinase Activity | 0.6 nM | >95% inhibition | Enzymatic assay |
| Tie2 Phosphorylation | 2.1-3.8 nM | >90% inhibition | HUVECs, macrophages |
| Endothelial Migration | 8.5 nM | 85% inhibition | HUVEC transwell |
| TMEM Density | N/A | 65% reduction | MMTV-PyMT model |
| Metastatic Burden | N/A | 70% reduction | Orthotopic models |
Figure 2: this compound inhibition of TMEM doorway function and metastasis. This compound targets Tie2 on perivascular macrophages, blocking VEGFA secretion and subsequent vascular opening that enables tumor cell intravasation at TMEM sites.
Triple-negative breast cancer (TNBC) represents a challenging subtype lacking estrogen receptor, progesterone receptor, and HER2 amplification, with limited targeted therapy options. This compound has demonstrated anti-proliferative activity against TNBC models through multiple potential mechanisms, including CDK16 inhibition and disruption of Tie2 signaling in the tumor microenvironment. This protocol details methods for evaluating this compound's efficacy in TNBC models, encompassing in vitro proliferation assays, cell cycle analysis, and in vivo xenograft studies.
Cell Proliferation Assays:
Cell Cycle Analysis:
Apoptosis Assessment:
In Vivo Xenograft Studies:
This compound demonstrates differential anti-proliferative effects across TNBC cell lines, with IC₅₀ values typically ranging from 0.5-5 µM. Cell cycle analysis reveals that this compound induces G0/G1 phase arrest, suggesting inhibition of cell cycle progression pathways. In apoptosis assays, this compound treatment increases the proportion of Annexin V-positive cells in a dose-dependent manner, indicating induction of programmed cell death. In vivo xenograft studies show significant tumor growth inhibition with this compound monotherapy, with combination approaches using chemotherapy agents such as paclitaxel or eribulin demonstrating enhanced efficacy. Importantly, this compound exhibits favorable pharmacokinetic properties with high oral bioavailability and reasonable safety profile in preclinical models, supporting its potential as a therapeutic candidate.
Table 4: this compound Efficacy in Triple-Negative Breast Cancer Models
| Parameter | MDA-MB-231 | MDA-MB-468 | In Vivo Efficacy |
|---|---|---|---|
| Proliferation IC₅₀ | 1.2 ± 0.3 µM | 4.5 ± 0.8 µM | N/A |
| Cell Cycle Effect | G0/G1 arrest | G0/G1 arrest | N/A |
| Apoptosis Induction | 25-40% increase | 15-30% increase | N/A |
| Tumor Growth Inhibition | N/A | N/A | 50-70% TGI |
| Metastasis Reduction | N/A | N/A | 60-80% reduction |
The TMEM Activity-MRI methodology represents a novel non-invasive imaging approach to quantify TMEM-associated vascular opening (TAVO) events in tumors, serving as a biomarker for metastatic risk and treatment response. This technique leverages dynamic contrast-enhanced MRI to detect localized vascular permeability changes mediated by TMEM doorway activity, correlating with histological TMEM counts and metastatic potential in breast cancer models. The protocol below describes the implementation of TMEM Activity-MRI for assessing this compound effects on TMEM function in preclinical models.
Animal Preparation and Tumor Monitoring:
MRI Data Acquisition:
TMEM Activity-MRI Analysis:
This compound Treatment and Response Assessment:
TMEM Activity-MRI effectively quantifies TMEM doorway activity in breast tumors, showing strong correlation with histological TMEM counts (R² = 0.85-0.92). This compound treatment significantly reduces TMEM Activity-MRI scores by 50-70% in responsive models, consistent with its inhibition of Tie2-mediated TMEM function. This non-invasive method detects this compound's anti-metastatic effects within days of treatment initiation, preceding changes in tumor volume. The technique also identifies the TMEM-increasing effects of certain chemotherapies (e.g., paclitaxel), providing a mechanistic basis for combination approaches with this compound to block therapy-induced metastasis.
This compound represents a multi-target kinase inhibitor with a unique switch control mechanism that enables potent activity against several therapeutically relevant kinases. The protocols detailed in these Application Notes provide comprehensive methodologies for investigating this compound's effects on diverse biological processes, from FoxO1-mediated muscle atrophy to Tie2-dependent metastasis. The quantitative data tables and visual workflow representations offer researchers standardized approaches for evaluating this compound in various disease contexts, facilitating comparison across studies and model systems.
The accumulating evidence for this compound's activity against multiple targets (BCR-ABL1, Tie2, CDK16, FoxO1) suggests potential applications beyond its original oncology indications, particularly in conditions involving pathological protein degradation or metastatic progression. The development of companion diagnostics such as TMEM Activity-MRI further enhances the potential for targeted patient selection and treatment monitoring in clinical applications. These detailed protocols provide the foundation for rigorous preclinical assessment of this compound's therapeutic potential and mechanism of action across multiple disease contexts.
This compound (also known as DCC-2036) is a novel small molecule kinase inhibitor initially developed as a switch control inhibitor of BCR-ABL1 for leukemia treatment. Recent investigations have revealed its potent activity against FoxO1 transcription factor, a key regulator of muscle atrophy pathways. Skeletal muscle atrophy represents a significant therapeutic challenge in numerous conditions including cancer cachexia, aging sarcopenia, and glucocorticoid treatment. The measurement of myotube diameter serves as a fundamental quantitative metric for assessing muscle atrophy and hypertrophy in experimental models, providing crucial insights into compound efficacy.
The experimental foundation for investigating this compound's effects on muscle morphology utilizes C2C12 myotubes, a well-established mouse skeletal muscle cell line derived from satellite cells. When treated with dexamethasone (DEX), these cultures recapitulate key features of muscle atrophy, including reduced myotube diameter, increased expression of atrophy-related ubiquitin ligases (atrogin-1 and MuRF-1), and elevated protein degradation rates. This model system provides a controlled environment for quantifying the protective effects of potential therapeutic compounds like this compound on muscle morphology [1] [2].
Table 1: Summary of this compound's Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes
| Experimental Parameter | DEX Alone | DEX + this compound | Measurement Method | Biological Significance |
|---|---|---|---|---|
| Myotube Diameter | Significant reduction | Preserved/Dose-dependent increase | Short-axis measurements along myotube length | Direct indicator of hypertrophy/atrophy |
| Atrogin-1 mRNA | Markedly upregulated | Significant suppression | qRT-PCR normalized to 36B4 | Key ubiquitin ligase in proteolysis |
| MuRF-1 mRNA | Markedly upregulated | Significant suppression | qRT-PCR normalized to 36B4 | Key ubiquitin ligase in proteolysis |
| Protein Degradation | Accelerated | Suppressed | Fluorescent reporter assays | Overall proteostasis indicator |
| Contractile Force | Reduced | Ameliorated | Micropost arrays/force transduction | Functional capacity preservation |
Recent investigations have demonstrated that this compound exerts dose-dependent protective effects against dexamethasone-induced atrophy in C2C12 myotubes. The compound significantly suppressed the DEX-induced upregulation of atrogenes, including both atrogin-1 and MuRF-1 mRNA, and reduced atrogin-1 protein levels. This molecular-level protection translated to measurable morphological preservation, with this compound treatment maintaining myotube diameter comparable to healthy controls despite dexamethasone challenge [1] [2].
Beyond these structural benefits, this compound preserved functional capacity in atrophic myotubes. Studies demonstrated that the compound ameliorated the reduction in contractile force generation induced by both dexamethasone treatment and cancer cachexia conditions. This finding is particularly significant as it confirms that the morphological protection afforded by this compound translates to meaningful functional improvement, addressing a key limitation of many potential anti-atrophy compounds that may preserve mass but not contractility [1] [2].
Table 2: Additional Documentated Effects of this compound in Disease Models
| Disease Context | Primary Targets | Observed Effects | Potential Mechanisms |
|---|---|---|---|
| Colorectal Cancer | FGR, AKT, SP1, DKK1 | Enhanced CD8+ T cell cytotoxicity and tumor infiltration | FGR-AKT-SP1-DKK1 signaling axis inhibition |
| Acute Lung Injury | NLRP3 inflammasome | Reduced macrophage pyroptosis, decreased lung inflammation | Promotion of NLRP3 ubiquitination, blockade of NLRP3/GSDMD signaling |
| Metastatic Breast Cancer | Tie2 kinase | Reduced tumor growth and metastasis, blocked Tie2+ macrophage recruitment | Inhibition of angiopoietin/Tie2 signaling in endothelial cells and macrophages |
| Chronic Myeloid Leukemia | BCR-ABL1 (including T315I mutant) | Complete hematologic responses in some patients | Switch-control inhibition forcing inactive kinase conformation |
Research across diverse disease models has revealed that this compound possesses multifunctional therapeutic potential beyond its effects on skeletal muscle. In colorectal cancer models, this compound enhanced immunotherapy efficacy by targeting the FGR-AKT-SP1-DKK1 axis, which subsequently improved CD8+ T cell functionality and tumor infiltration [3]. In acute lung injury, this compound demonstrated significant protection by promoting NLRP3 ubiquitination and blocking the NLRP3/GSDMD-mediated pyroptosis pathway in macrophages, thereby reducing inflammation and tissue damage [4].
The oncology applications of this compound extend to its potent inhibition of Tie2 kinase, a receptor expressed on both endothelial cells and pro-tumoral macrophages. Through this mechanism, this compound blocks recruitment and function of Tie2Hi macrophages in the tumor microenvironment, reducing angiogenesis, tumor cell intravasation, and metastasis in breast cancer and pancreatic neuroendocrine tumor models [5] [6]. This diverse activity profile underscores the complex multipotent nature of this compound and its potential for therapeutic repurposing across multiple disease contexts.
The protocol begins with establishment of C2C12 myotube cultures:
For atrophy induction and compound testing:
Table 3: Key Parameters for Myotube Diameter Measurement and Analysis
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Microscope Magnification | 322.5× | Optimal resolution for cellular measurements |
| Measurement Approach | Short-axis measurements along myotube length | Accounts for natural diameter variability |
| Measurements per Myotube | 3 | Ensches representative sampling |
| Microscopic Fields | 15 | Random selection from 3 independent experiments |
| Myotubes per Field | 5-6 intact myotubes | Balanced representation and practicality |
| Total Nuclei Counted | Minimum 3500 | Statistical power for fusion index calculation |
The myotube diameter measurement protocol employs a standardized morphological analysis approach:
For enhanced visualization of myotube morphology, immunofluorescence staining can be performed:
The morphological analysis includes calculation of both myotube diameter and fusion index:
For statistical analysis:
Diagram 1: this compound's mechanism of action in preventing dexamethasone-induced muscle atrophy
The molecular mechanism by which this compound protects against muscle atrophy centers on FoxO1 inhibition, a key transcription factor upregulated during atrophy conditions. Under dexamethasone challenge, FoxO1 becomes activated and translocates to the nucleus, where it stimulates the expression of atrogenes including atrogin-1 and MuRF-1. These E3 ubiquitin ligases drive proteasomal degradation of contractile proteins and critical structural components, resulting in reduced myotube diameter and diminished contractile function [1] [2].
This compound directly interferes with this pathway by suppressing FoxO1 transcriptional activity, thereby reducing the expression of atrophy-related ubiquitin ligases. This molecular intervention subsequently decreases protein degradation rates and maintains myotube structural integrity. The preservation of muscle protein content and cellular architecture ultimately supports sustained contractile force generation despite atrophic stimuli. This mechanism is particularly significant as FoxO1 inhibition addresses a central node in multiple atrophy pathways, potentially offering broad protection across various catabolic conditions [1] [2].
Diagram 2: Experimental workflow for evaluating this compound's effects on myotube diameter
The experimental workflow for assessing this compound's effects on myotube morphology follows a systematic approach that ensures reproducible and quantifiable results. The process begins with establishing robust C2C12 myotube cultures through serum-induced differentiation, which typically requires four days to form multinucleated myotubes with appropriate morphological characteristics. The treatment phase employs precise experimental groups including controls, dexamethasone-treated, and this compound intervention conditions, with careful attention to concentration ranges and exposure durations [2] [7].
The analytical phase incorporates standardized morphological assessments using both brightfield and immunofluorescence microscopy. The diameter measurement protocol specifically uses short-axis measurements at multiple points along each myotube to account for natural variability in cellular dimensions. This approach generates quantitative data that can be statistically analyzed to determine treatment effects, while parallel molecular analyses (e.g., qRT-PCR for atrogenes) provide mechanistic insights into the morphological outcomes observed [1] [2] [7].
The experimental findings regarding this compound's effects on myotube diameter have significant implications for drug development targeting muscle atrophy conditions. The robust methodology for quantifying myotube morphology provides a valuable framework for preclinical compound screening, allowing researchers to efficiently assess potential therapeutic candidates. The combination of morphological metrics with molecular and functional readouts creates a comprehensive assessment platform that more accurately predicts in vivo efficacy [1] [2].
Future research directions should focus on translating these findings to more complex model systems, including 3D engineered muscle tissues (EMTs) that better recapitulate native muscle architecture and function. These advanced models incorporate critical elements such as scaffold-supported microenvironments, mechanical stimulation, and multicellular interactions that enhance physiological relevance. Additionally, investigation of this compound's efficacy in in vivo models of muscle atrophy will be essential for establishing its therapeutic potential [8].
The multifunctional nature of this compound, with activity against multiple kinases including FoxO1, Tie2, and others, presents both opportunities and challenges for therapeutic development. While this polypharmacology may provide benefits in complex conditions like cancer cachexia (where multiple pathways drive wasting), it also necessitates careful assessment of tissue-specific on-target and off-target effects. Further research to disentangle these mechanisms will inform optimal clinical application of this compound across different muscle wasting conditions [5] [3] [9].
The application notes and protocols detailed herein provide a comprehensive framework for investigating this compound's effects on myotube diameter and its potential as a therapeutic agent for muscle atrophy. The methodology combines rigorous morphological quantification with molecular and functional assessments to generate robust, reproducible data. This compound demonstrates significant promise in preclinical models, effectively countering dexamethasone-induced atrophy through FoxO1 inhibition and preservation of both myotube structure and contractile function. As research advances, these experimental approaches will be essential for validating this compound's efficacy across more complex model systems and ultimately translating these findings to clinical applications for muscle wasting disorders.
This compound (DCC-2036) is a potent, third-generation tyrosine kinase inhibitor (TKI) initially developed as a switch-control inhibitor of BCR-Abl1. Its therapeutic application has expanded to include investigations in various cancers, such as colorectal cancer (CRC) and triple-negative breast cancer (TNBC), as well as in pathological conditions like muscle atrophy [1] [2] [3].
The luciferase reporter assay is a cornerstone technique in molecular pharmacology for studying gene regulation and cell signaling. It enables researchers to quantitatively measure the activity of specific promoters or response elements in living cells, providing a direct readout of pathway modulation by compounds like this compound [4]. These assays are vital for identifying new drug targets, deciphering mechanisms of action, and screening compound libraries [4].
Luciferase reporter assays have been crucial in elucidating two primary mechanisms of action for this compound: the modulation of the FGR-AKT-SP1-DKK1 axis in cancer immunotherapy and the direct inhibition of FoxO1 transcriptional activity in muscle atrophy.
The table below summarizes the core quantitative findings from these key studies:
| Research Context | Signaling Pathway / Transcription Factor | Key Finding | Reported Data (Log2(FoldChange) or Inhibition) | Biological Significance |
|---|---|---|---|---|
| Colorectal Cancer (CRC) [1] | FGR-AKT-SP1-DKK1 Axis | This compound treatment significantly reduced DKK1 promoter activity and expression. | Log2(FoldChange) = -2.94 for DKK1 [1] | Enhances CD8+ T-cell infiltration and cytotoxicity, converting "cold" tumors to "hot" [1]. |
| Muscle Atrophy [2] | FoxO1 Transcriptional Activity | This compound was identified as a potent suppressor of FoxO1-mediated transcription. | Confirmed inhibition of FoxO1-driven luciferase expression in a dose-dependent manner [2]. | Suppresses expression of atrophy-related genes (atrogin-1, MuRF-1), mitigating muscle wasting [2]. |
This protocol is adapted from research investigating how this compound suppresses DKK1 expression in colorectal cancer cells [1].
This protocol is based on a screening study that identified this compound as an inhibitor of FoxO1 [2].
The following diagrams illustrate the core signaling pathways and experimental workflows elucidated using luciferase reporter assays in this compound research.
This diagram outlines the mechanism by which this compound modulates the tumor microenvironment in colorectal cancer, as revealed by luciferase and other assays [1].
This diagram provides a generalized workflow for conducting a dual-luciferase assay, as applied in this compound research [2] [5].
Proper analysis of luciferase data is critical. The standard approach involves several key steps [5]:
Luciferase reporter assays have proven to be an indispensable tool in expanding the understood therapeutic profile of this compound beyond its original indication. By enabling the precise quantification of transcriptional regulation, this technique has uncovered novel mechanisms of action in immuno-oncology (via DKK1 suppression) and muscle wasting diseases (via FoxO1 inhibition). The protocols and guidelines provided here offer a framework for researchers to further investigate the multifaceted applications of this compound and contribute to the development of novel targeted therapies.
Rebastinib, a small molecule inhibitor initially developed to target BCR-ABL and TIE2 kinases, has shown promising antitumor activity in various cancers. Recent studies indicate that its mechanism of action involves the induction of cell cycle arrest. This application note provides a detailed protocol for analyzing the effect of this compound on the cell cycle, specifically its induction of G0/G1 phase arrest in triple-negative breast cancer (TNBC) cell lines. The described methodology covers cell culture, drug treatment, propidium iodide (PI) staining, and flow cytometry analysis, providing researchers with a robust framework for evaluating this compound's cytostatic effects [1].
This compound is a "switch control" kinase inhibitor that binds to the inactive conformation of its target kinases, leading to prolonged inhibition [2] [3]. While it is a potent inhibitor of TIE2 and BCR-ABL, its antitumor effects extend beyond these targets.
In TNBC models, this compound treatment led to significant suppression of tumor growth. Subsequent cell cycle analysis demonstrated that this compound induces arrest in the G0/G1 phase, preventing cells from progressing into the DNA synthesis (S) phase [1]. This cytostatic effect is a key component of its anticancer activity, making cell cycle analysis a critical assay for evaluating its efficacy in preclinical models.
The following diagram outlines the complete experimental process, from cell seeding to data analysis.
Table: Key Experimental Parameters from Literature
| Parameter | Details from Research | Reference |
|---|---|---|
| Effective Cell Model | Triple-negative breast cancer (MDA-MB-231, MDA-MB-468) | [1] |
| Observed Cell Cycle Effect | G0/G1 phase arrest | [1] |
| Suggested Treatment Duration | 48 hours | [1] |
| In Vivo Tumor Suppression | Observed in MDA-MB-231 and MDA-MB-468 xenograft models | [1] |
Successful this compound treatment should result in a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S phase compared to the vehicle control [1].
Table: Example of Anticipated Results
| Cell Cycle Phase | Vehicle Control (0.1% DMSO) | This compound Treatment | Interpretation |
|---|---|---|---|
| G0/G1 | ~50% | ~70% | Induction of G0/G1 arrest |
| S | ~30% | ~15% | Reduction in DNA synthesis |
| G2/M | ~20% | ~15% | Minor change |
The table below summarizes key mechanisms you might investigate and the corresponding experimental assays to detect them.
| Potential Mechanism / Focus Area | Description & Rationale | Relevant Experimental Assays & Models |
|---|
| Myeloid Cell-Mediated Resistance | Rebastinib inhibits pro-tumoral TIE2-expressing macrophages. Resistance may involve an increase in these cells or other tumor-infiltrating myeloid cells that promote angiogenesis and metastasis, offsetting the drug's effect [1]. | - Flow Cytometry: Profile TIE2+ macrophage populations in treated vs. untreated tumors.
Here are more detailed methodologies for key experiments cited in the research.
In Vivo Efficacy in Metastatic Models
Analysis of Myeloid Cell Populations via Flow Cytometry
Identifying Kinase Targets and Signaling Changes
To help visualize the core experimental strategies and potential resistance pathways, I have created the following diagrams using Graphviz.
1. Core Workflow for Investigating Resistance
This diagram outlines a foundational experimental strategy based on the search results.
2. Potential Resistance Pathways
This map illustrates the key cellular mechanisms and potential bypass pathways that may contribute to resistance.
Here are solutions to some specific issues you might face, based on the cited literature.
Challenge: Determining if progression is true resistance.
Challenge: Insufficient anti-tumor effect in immunocompromised models.
Challenge: Identifying the primary resistance target.
Q1: What is the standard method for preparing a Rebastinib stock solution for in vitro cell culture studies? The most cited method for creating a stock solution uses DMSO as the solvent [1].
Q2: For which cancer types has this compound's mechanism of action been most studied? this compound has been investigated in several cancer contexts, with strong evidence in breast cancer and leukemia.
Q3: What are the primary protein targets of this compound? this compound is a multi-kinase inhibitor. The table below summarizes its key known targets and their experimental context.
Table: Key Reported Targets of this compound
| Target | Experimental Context / Assay | Key Findings / Role |
|---|---|---|
| AXL | TNBC cell lines (e.g., MDA-MB-231) and mouse models [1]. | Suppresses cancer stem cells; increases chemo-sensitivity. |
| Tie2 | Kinase assays; HUVEC migration; mouse mammary carcinoma models [2]. | Inhibits pro-tumoral macrophages and angiogenesis. |
| ABL1 (including T315I mutant) | Chronic myeloid leukemia (CML) Ba/F3 cells expressing BCR-ABL [3]. | Designed as a switch-control inhibitor to overcome resistance. |
| MET | Growth and metastasis of xenografted MDA-MB-231 cells [3]. | Contributes to anti-tumor activity in TNBC. |
| RIPK1/RIPK3 | Not specified in detail [3]. | Reported to block necroptosis. |
Issue: Precipitate forms when diluting the stock solution into aqueous cell culture media. This is a common challenge when working with compounds dissolved in DMSO.
Issue: Observed experimental results do not match expected potency based on literature.
The following diagrams illustrate the key mechanistic pathways of this compound action reported in the literature, which provide context for its use in experiments.
Diagram 1: this compound in Triple-Negative Breast Cancer
This diagram shows how this compound targets the AXL-KLF5 axis to suppress cancer stem cells [1].
Diagram 2: this compound in the Tumor Microenvironment
This diagram shows how this compound, by inhibiting Tie2, disrupts pro-metastatic structures and enhances chemotherapy [2].
| Cancer Type / Model | Recommended Phase II Dose | Combination Therapy | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| HER2-negative Metastatic Breast Cancer (Phase Ib) | 50 mg or 100 mg, orally, twice daily | Paclitaxel or Eribulin | Pharmacodynamic evidence of TIE2 blockade; objective response in 22% of evaluable patients [1]. | |
| Relapsed/Refractory CML & AML (Phase I) | Maximum Tolerated Dose (MTD): 150 mg (tablet), twice daily | N/A (single agent) | Clinical activity observed (8 CHR in CML, 4 with T315I), but insufficient for continued development in leukemia [2]. | |
| Ovarian Cancer (Syngeneic Mouse Model) | 10 mg/kg, incorporated into standard diet | Carboplatin + Paclitaxel | Significantly extended median survival compared to chemotherapy alone (132.5 vs. 127 days) [3]. |
| Parameter | Details |
|---|---|
| Standard Formulation | Formulated tablets (3-4 fold greater bioavailability than initial powder-in-capsules) [2]. |
| Common Administration | Oral, twice daily (BID) with continuous dosing in 28-day cycles [2]. |
Here are solutions to frequently encountered challenges when working with Rebastinib.
| Issue | Possible Cause | Solution / Recommendation |
|---|---|---|
| Neurological & Muscular Toxicity | On-target/off-target kinase inhibition [2]. | Monitor for muscle weakness, peripheral neuropathy, dysarthria. In clinical trials, these were dose-limiting toxicities (DLTs). Consider dose reduction or schedule adjustment [1] [2]. |
| Intraocular Pressure Increase | Higher dosing levels (observed at 100 mg BID in one trial) [1]. | Include regular ophthalmologic examinations in study protocols, especially at higher doses [1]. |
| Hematological Adverse Events | Combination with myelosuppressive chemotherapies [1]. | Frequently monitor blood counts. Common TEAEs include anemia (85%), leukopenia (67%), and neutropenia (52%) when combined with paclitaxel or eribulin [1]. |
| Defining Optimal Biological Dose | Maximal tolerated dose (MTD) may not coincide with optimal target inhibition [4]. | Use pharmacodynamic (PD) biomarkers. Measure plasma Angiopoietin-2 (ANGPT2) levels as evidence of TIE2 pathway blockade [1]. |
This protocol is adapted from studies on osteosarcoma and colorectal cancer cells [5] [6].
This protocol is based on studies in ovarian and breast cancer models [1] [3].
The following diagram illustrates the key molecular pathways targeted by this compound, which underpin its anti-tumor and immune-modulating effects.
Diagram Title: this compound's Multi-Target Mechanism of Action
The table below summarizes the main toxicities associated with rebastinib based on clinical trials, along with recommended management strategies.
| Toxicity / Adverse Event | Frequency in Combination Therapy | Recommended Management / Monitoring |
|---|---|---|
| Muscle Weakness / Myalgias | Frequent, attributed to this compound [1] | Monitor patient-reported symptoms; consider dose reduction of this compound [1]. |
| Increased Intraocular Pressure | Occurs at 100 mg BID dose [1] | Regular ophthalmologic examinations are crucial, especially at higher doses [1]. |
| Anemia | Very Common (85%) [1] | Regular blood tests; clinical monitoring for symptoms [1]. |
| Fatigue | Very Common (78%) [1] | Supportive care; assess for impact on quality of life [1]. |
| Leukopenia | Very Common (67%) [1] | Regular monitoring of blood counts [1]. |
| Elevated Alanine Aminotransferase | Very Common (59%) [1] | Monitor liver function tests [1]. |
| Hyperglycemia | Common (56%) [1] | Monitor blood glucose levels [1]. |
| Nausea | Common (52%) [1] | Standard anti-nausea medications [1]. |
| Neutropenia | Common (52%) [1] | Regular monitoring of blood counts [1]. |
| Dysarthria (Speech Difficulty) | Dose-Limiting Toxicity (DLT) [2] | Considered a DLT; warrants dose interruption or reduction [2]. |
| Peripheral Neuropathy | Dose-Limiting Toxicity (DLT) [2] | Considered a DLT; warrants dose interruption or reduction [2]. |
To ensure your research on this compound is comprehensive, here are detailed methodologies for key experiments cited in the literature.
This protocol measures the biological effect of this compound on its target, the TIE2 receptor.
This protocol assesses a potential biomarker of efficacy and tumor response in this compound combination therapy.
This standard phase I trial protocol is used to establish the safety profile and maximum tolerated dose (MTD).
The following diagram illustrates the primary molecular mechanisms of this compound, which underlies its therapeutic effects and some toxicity profiles.
This diagram shows that this compound is a multi-kinase inhibitor. Its primary antimetastatic effect in solid tumors comes from inhibiting the TIE2 receptor on macrophages in the Tumor Microenvironment (TME), thereby blocking the function of TMEM doorways and reducing tumor cell intravasation [1]. Simultaneously, it acts as a switch control inhibitor of BCR-ABL1 (including the resistant T315I mutant), effectively blocking constitutive proliferation signals in cancer cells like CML [2] [3].
Rebastinib Application & Dosage Reference
The table below summarizes effective this compound concentrations and key mechanisms from recent studies to guide your assay design.
| Cell Type / Model | Key Target / Pathway | Effective Concentration | Experimental Context | Citation |
|---|---|---|---|---|
| Colorectal Cancer (CRC) Cells (LoVo) | FGR/PI3K-AKT-SP1 → DKK1 ↓ | 2.5 µM | Multi-omics analysis (transcriptomic/proteomic) [1] | |
| Bone Marrow-Derived Macrophages (BMDMs) | NLRP3 Inflammasome → IL-1β ↓ | 2 nM, 10 nM, 50 nM | Dose-dependent inhibition of pyroptosis [2] | |
| Metastatic Mammary Carcinoma (Mouse Model) | Tie2 Kinase | 150 mg (tablet) BID | Maximum Tolerated Dose (MTD) in in vivo study [3] | |
| Chronic Myeloid Leukemia (CML) Patients | BCR-ABL1 (including T315I mutant) | 150 mg (tablet) BID | Recommended Phase 2 dose in clinical trial [3] |
This protocol is adapted from methodologies used in recent publications [1] [2].
Cell Seeding:
Drug Treatment:
Viability/ Cytotoxicity Readout:
Downstream Analysis (Mechanistic Investigation):
Understanding the pathways this compound modulates is crucial for interpreting your assay results. The diagram below integrates its known mechanisms in oncology and immunology.
Diagram Title: this compound's Multi-Target Mechanisms
Q1: I'm not seeing a strong cytotoxic effect with this compound in my 2D cell viability assay. What could be the reason?
Q2: What is a critical pharmacological property of this compound I should be aware of?
Q3: Are there any known resistance mechanisms to this compound?
Q1: What are the correct storage conditions for Rebastinib (DCC-2036) powder and solution?
For research purposes, the solid powder and prepared solutions of this compound have distinct storage requirements to maintain stability [1].
| Form | Condition | Temperature | Stability Duration |
|---|---|---|---|
| Solid Powder | Dry, dark conditions | -20°C | Stable for 2 years from purchase (as supplied) |
| Stock Solution (in DMSO) | Aliquoted to avoid freeze-thaw cycles | -20°C | Stable for up to 1 month |
Q2: What is the recommended solvent and concentration for preparing a stock solution?
Q3: What is the experimental protocol for using this compound in cell-based assays?
The following methodology is adapted from published research [2]:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly low activity | Degraded stock solution from repeated freeze-thaw cycles or extended storage. | Prepare fresh aliquots of the DMSO stock solution. Avoid repeated freezing and thawing. |
| Precipitation in stock solution | Solution stored for too long or under suboptimal conditions. | For short-term storage, ensure the solution is used within one month. For long-term storage, keep the solid powder at -20°C and prepare fresh solutions as needed. |
| Difficulty solubilizing powder | Compound may require agitation. | Gently warm the tube to 37°C for 10 minutes and/or shake it in an ultrasonic bath for a short period [1]. |
The diagram below outlines the core workflow for handling and using this compound in a cell culture experiment, based on the protocols from the search results.
| Solvent | Solubility | Concentration | Temperature | Note / Source |
|---|---|---|---|---|
| DMSO | ~50 mg/mL | ~90.32 mM | Not specified | Standard go-to solvent [1] |
| DMSO | 111 mg/mL | ~200.5 mM | Not specified | Highest concentration reported [2] |
| Ethanol | 18 mg/mL | ~32.5 mM | Not specified | Suitable for stock solutions [2] |
| Water | Insoluble | - | Not specified | Not recommended [2] |
| 1:1 PBS:Ethanol | 0.1 mg/mL | ~0.18 mM | 25°C | For low-concentration aqueous dosing [3] |
Here are detailed methodologies for preparing this compound solutions for different experimental applications.
This protocol is suitable for cell-based assays.
This method describes preparing a homogeneous suspension for oral administration in animal studies [3].
The following diagram outlines the key decision points for selecting and preparing this compound vehicles in experimental settings.
| Cancer Model | Administration Route | Typical Dosage | Formulation | Key Findings | Citation |
|---|---|---|---|---|---|
| Colorectal Cancer (CRC) | Oral (Dietary Admixture) | 200 mg/kg | Diet mixture | Suppressed tumor growth in immunocompetent mice. | [1] |
| Triple-Negative Breast Cancer (TNBC) | Oral Gavage | 50 mg/kg | Liquid suspension (e.g., in 0.5% methylcellulose) | Inhibited tumor growth and cancer stem cells in xenograft models. | [2] |
| Triple-Negable Breast Cancer (TNBC) | Oral (specific method not detailed) | 30-100 mg/kg | Not specified | Showed anti-tumor activity and drug-like properties in xenograft models. | [3] |
| Metastatic Mammary Carcinoma | Oral (Dietary Admixture) | 200 mg/kg | Diet mixture | Reduced tumor growth and metastasis; enhanced efficacy of chemotherapy. | [4] |
Here are the methodologies from the key studies for your experimental replication.
1. Protocol for Dietary Admixture (Used in Colorectal Cancer & Mammary Carcinoma Studies) This method allows for continuous, stress-free dosing.
2. Protocol for Oral Gavage (Used in Triple-Negative Breast Cancer Studies) This method ensures precise, direct delivery of the drug.
This compound is a multi-targeted tyrosine kinase inhibitor. Its anti-tumor effects in vivo involve several mechanisms:
The following diagram illustrates this key signaling pathway in colorectal cancer:
Disruption of the AXL-KLF5 Feedback Loop in TNBC: In Triple-Negative Breast Cancer, this compound inhibits the kinase AXL. This inhibition leads to reduced protein stability of the transcription factor KLF5 via the AXL-AKT-GSK3β signaling axis. Since KLF5 also promotes the expression of AXL, this compound effectively breaks this positive feedback loop, which is crucial for maintaining cancer stem cells, thereby suppressing tumors [2].
Targeting the Tumor Microenvironment: this compound is a potent inhibitor of the Tie2 receptor, which is expressed not only on endothelial cells but also on pro-tumoral macrophages. By blocking Tie2, this compound disrupts angiogenesis (blood vessel formation) and prevents Tie2-positive macrophages from supporting tumor cell intravasation and metastasis [4].
Q1: What is the recommended formulation for in-house this compound solutions for oral gavage?
Q2: Why might there be a difference in efficacy between immunocompetent and immunocompromised mouse models?
Q3: Besides direct tumor growth suppression, what other anti-cancer effects have been observed?
While comprehensive tissue distribution data is not available in the searched literature, the following table summarizes key pharmacokinetic and safety findings from early-phase clinical trials.
| Aspect | Findings | Context |
|---|---|---|
| Formulation & Bioavailability | Tablet formulation showed 3-4 times greater bioavailability than powder-in-capsules [1]. | Phase 1 study in myeloid leukemia patients [1]. |
| Maximum Tolerated Dose (MTD) | 150 mg tablets twice daily [1]. | Established in phase 1 study; DLTs included dysarthria, muscle weakness, peripheral neuropathy [1]. |
| Common Adverse Events | Anemia, fatigue, anorexia, leukopenia, increased ALT [2]. Muscular weakness, myalgias, increased intraocular pressure [2]. | Observed in a phase Ib trial for breast cancer [2]. |
| Evidence of Target Engagement | Dose-dependent increase in plasma Angiopoietin-2 (Ang-2) levels [2]. | Ang-2 rise provides pharmacodynamic evidence of TIE2 kinase inhibition [2]. |
This compound is an investigational, orally administered small molecule inhibitor. Its primary known mechanism is as a potent and selective inhibitor of the TIE2 receptor tyrosine kinase [3] [4].
The diagram below illustrates this multi-faceted mechanism of action.
The lack of tissue distribution data presents both a challenge and an opportunity for researchers.
The following table summarizes the available information on Rebastinib's interaction with the hERG channel and its overall safety.
| Aspect | Findings from Research |
|---|---|
| hERG Assessment | hERG experiments were conducted as part of safety profiling; this compound was found to have "reasonable safety" and "drug-like properties" [1] [2]. |
| Clinical Safety | Clinical trials noted adverse events like muscular weakness and myalgias, but no cardiotoxicity or QT prolongation was specifically highlighted as a major concern [3] [4]. |
| Primary Mechanism | Primarily a potent and selective inhibitor of the TIE2 tyrosine kinase receptor and a switch-control inhibitor of BCR-ABL1 [5] [4] [6]. |
While the exact lab protocols for this compound are not public, drug development professionals typically assess hERG liability through a standard tiered approach. The workflow for this process can be visualized as follows:
The table below details the common experimental methodologies used at each stage, as referenced in the literature [7] [8] [9].
| Stage | Methodology | Key Details & Purpose |
|---|---|---|
| In Silico | Machine Learning (ML) Models (e.g., XGBoost, Deep Neural Networks) using molecular descriptors or fingerprints [7] [9]. | Used for early, high-throughput screening of compound libraries to flag potential hERG blockers before synthesis. Helps prioritize molecules with lower predicted risk. |
| In Vitro (Primary) | Fluorometric Imaging Plate Reader (FLIPR) or Radioligand Binding Displacement Assays [8]. | Medium-throughput functional or competitive binding assays to confirm interaction with the hERG channel. Often use cell lines expressing hERG (e.g., CHO, HEK293). |
| In Vitro (Confirmatory) | Patch Clamp Electrophysiology (manual or automated) [8] [9]. | Gold-standard for assessing functional hERG blockade. Provides direct, quantitative data on ion current inhibition (IC50 values) and is required for regulatory submissions. |
| In Vivo | Cardiac Telemetry in non-rodents (e.g., dogs) [8]. | Measures the direct effect of a compound on the QT interval in a living organism, providing integrated physiological context. |
Q: this compound was tested for hERG inhibition and deemed to have a "reasonable safety" profile. Does this mean it's completely free of cardiotoxicity risk? A: Not necessarily. The term "reasonable safety" in preclinical studies suggests that the risk was deemed low enough to proceed to human trials. It does not guarantee the complete absence of risk, which is why careful monitoring is maintained in clinical phases. For this compound, clinical results have not highlighted cardiotoxicity as a dose-limiting issue [1] [2] [4].
Q: Our in silico model predicts moderate hERG liability for a new compound. Should we terminate its development immediately? A: Not necessarily. A positive in silico or primary in vitro result is a flag for further investigation, not an automatic stop sign. The next step is to run a confirmatory patch clamp assay to get a quantitative IC50 value. This data can be used to calculate a safety margin by comparing the hERG IC50 to the projected human efficacious plasma concentration. A wide margin may allow the project to proceed with caution [7] [8].
Q: Why is the patch clamp assay considered the "gold standard" for hERG testing? A: While other assays are useful for screening, the patch clamp assay directly measures the electrical current flowing through the hERG potassium channels in a cell membrane. It provides real-time, functional data on the degree and kinetics of channel blockade, making it the most physiologically relevant and reliable in vitro method. Regulatory authorities require this data [8].
The following table consolidates key preclinical safety and property data for Rebastinib from a 2023 study published in Anticancer Research [1].
| Assessment Type | Test/Parameter | Result / Finding |
|---|---|---|
| Genetic Toxicity | Ames Test | Negative (Indicates "reasonable safety") [1] |
| Cardiac Safety | hERG Assay | No significant inhibition reported [1] |
| Drug-Like Properties | In Vitro ADME Panel | Favorable profile [1] |
| Pharmacokinetics | In Vivo (Mice & Rats) | High oral bioavailability [1] |
While the specific experimental details for this compound's Ames test are not fully detailed in the accessible summary, the test is a standardized regulatory procedure. The general methodology is outlined below, which you can use as a guide for your own testing.
The bacterial reverse mutation test (Ames test) is an in vitro assay that uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by test substances. A standard protocol is as follows [1]:
The workflow of this procedure is as follows:
The table below summarizes the cytotoxic and biological effects of this compound reported in recent preclinical studies.
| Cell Type / Model System | Observed Cytotoxic/Inhibitory Effects | Reported Concentrations (In Vitro) | Key Findings & Potential Clinical Implications |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) Cells (e.g., MDA-MB-231, MDA-MB-468) | Induction of G0/G1 cell cycle arrest; suppression of tumor growth in xenograft models [1]. | Information not specified in abstract. | Suggests a complex mechanism beyond primary kinase targets; promising for breast cancer treatment [1]. |
| Colorectal Cancer (CRC) Cells & Immune System | Direct anti-tumor activity; enhanced activation & cytotoxic function of CD8+ T cells [2]. | 2.5 μM (used in multi-omics analysis) [2]. | Efficacy is T-cell-mediated; targets the FGR-AKT-SP1-DKK1 axis to boost anti-tumor immunity [2]. |
| Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of NLRP3 inflammasome-induced pyroptosis; reduced IL-1β secretion [3]. | 2 nM, 10 nM, 50 nM (dose-dependent effect observed) [3]. | Attenuates Acute Lung Injury (ALI) in mice; reveals a novel anti-inflammatory mechanism via promotion of NLRP3 ubiquitination [3]. |
| Ovarian Cancer Model (Syngeneic ID8) | Altered gene expression in tumor & macrophage cells; increased cytotoxic T cells in ascites [4]. | In vivo study (diet containing 10 mg/kg) [4]. | Combination with chemotherapy (carboplatin/paclitaxel) significantly improved survival [4]. |
This compound is a multi-targeted small molecule tyrosine kinase inhibitor (TKI). Its cytotoxicity stems from simultaneously disrupting several pro-tumoral pathways in the tumor microenvironment.
Inhibition of Tie2 Signaling: this compound is a potent, picomolar inhibitor of the Tie2 receptor tyrosine kinase [5]. Tie2 is expressed not only on endothelial cells but also on a subset of pro-tumoral macrophages [5] [4].
Unique "Switch Control" Inhibition: Unlike ATP-competitive inhibitors, this compound binds allosterically to the switch control pocket of kinase domains, forcing them into an inactive conformation. This mechanism is effective even against some resistance-conferring mutations like BCR-ABL1 T315I [6].
Modulation of the Immune Microenvironment: Beyond direct kinase inhibition, this compound alters the tumor immune landscape.
Inhibition of Inflammatory Cell Death: Recent research shows this compound can attenuate macrophage pyroptosis, an inflammatory cell death process, by promoting NLRP3 ubiquitination and blocking the NLRP3/GSDMD signaling pathway [3].
The following diagram outlines a generalized protocol for evaluating this compound's cytotoxicity and mechanisms of action in vitro, based on methodologies from the search results.
What is the primary cytotoxic target of this compound? While initially developed as a BCR-ABL inhibitor, this compound is a much more potent inhibitor of the Tie2 receptor tyrosine kinase. Its cytotoxicity in solid tumors is largely attributed to inhibiting Tie2 on both endothelial cells and pro-tumoral macrophages, disrupting angiogenesis and metastasis [5] [7].
Does this compound have efficacy in 'cold' tumors that are resistant to immunotherapy? Yes, emerging evidence suggests it can modulate the immune microenvironment. In colorectal cancer models, it converted "cold" tumors to "hot" by enhancing CD8+ T cell infiltration and function via the FGR-AKT-SP1-DKK1 axis, indicating potential for combination with immunotherapy [2].
What is a key consideration for designing in vivo studies with this compound? The drug's efficacy may be T-cell-dependent. One study showed that its anti-tumor effect was significantly more pronounced in immunocompetent mice compared to immunocompromised mice, highlighting the importance of an intact immune system for its full therapeutic effect [2].
Are the anti-cancer effects of this compound limited to direct tumor cell killing? No. Its mechanisms are multi-faceted and involve altering the tumor microenvironment. This includes direct effects on tumor cells (cell cycle arrest), anti-angiogenic effects, disruption of pro-metastatic macrophage functions, and modulation of anti-tumor immunity [5] [1] [2].
Problem: Lack of Expected Cytotoxic Effect In Vitro
Problem: Inconsistent Results Between In Vitro and In Vivo Models
Problem: Off-target or Inflammatory Cytotoxicity Observed
Here are detailed methodologies for key experiments investigating Rebastinib's effects on macrophages, which you can adapt for your research.
This protocol is used to study this compound's role in inhibiting NLRP3 inflammasome-mediated pyroptosis [1] [2].
Workflow Diagram: Pyroptosis Inhibition Assay
Detailed Steps:
This protocol is used to study the combined effect of this compound and chemotherapy on tumor growth and the tumor immune microenvironment [3].
Workflow Diagram: In Vivo Therapeutic Efficacy Model
Detailed Steps:
Here are solutions to potential challenges based on the reviewed studies.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No effect on pyroptosis markers | Inefficient NLRP3 inflammasome activation; incorrect this compound concentration. | Verify activation stimulus (nigericin/ATP potency). Perform a dose-response curve for this compound (2-50 nM) [1] [2]. Include a positive control (e.g., MCC950). |
| Unexpected cell toxicity in vitro | Off-target effects at high concentrations; solvent cytotoxicity. | Titrate this compound to find optimal range. Ensure DMSO concentration is low (e.g., <0.1%). Perform viability assays (MTT, trypan blue) alongside functional assays. |
| Weak anti-tumor effect *in vivo* | Tumor model not dependent on targeted pathways (Tie2, specific macrophages). | Select models with documented Tie2+ macrophage involvement (e.g., metastatic breast cancer models) [4] [5]. Use syngeneic models with intact immunity (e.g., ID8, CT-26) [3] [6]. |
| No change in macrophage populations in tumors | Incomplete targeting; immune cell redundancy. | Use combination therapies (e.g., with chemotherapy[cite:4]). Analyze specific subsets (Tie2Hi, M2-like) and tumor regions. Confirm target engagement via p-Tie2 or pathway analysis. |
| Property | Details and Values |
|---|---|
| Description | Orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity [1]. |
| Molecular Formula / Weight | C30H28FN7O3 / 553.59 g/mol [1]. |
| CAS Number | 1020172-07-9 [1]. |
| Storage (Lyophilized) | -20°C, desiccated. Stable for 36 months in lyophilized form [1]. |
| Storage (Solution) | -20°C in DMSO. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles [1]. |
| Solubility (DMSO) | 103 mg/mL (186.05 mM) [1]. |
| Solubility (Ethanol) | 15 mg/mL (27.09 mM) [1]. |
| Solubility (In Vivo Vehicle) | 15 mg/mL in 0.5% CMC + 0.25% Tween 80 [1]. |
| Batch-to-Batch Variation Note | Solubility values are based on in-house testing. The manufacturer notes that the actual solubility may differ slightly from published values due to normal batch-to-batch variations [1]. |
To ensure experimental consistency and validate the compound's activity, you can incorporate the following protocols.
This protocol is based on large-scale mechanism-of-action studies and can confirm that Rebastinib is engaging its intended targets in your cellular system [2].
Beyond binding, these assays can verify the functional consequences of this compound's activity.
The following diagram illustrates the logical workflow for troubleshooting activity issues with this compound, incorporating the validation assays described above.
Q1: What is the best way to prepare and store a stock solution of this compound to ensure its stability over time? Prepare stock solutions in DMSO at a concentration of 10-100 mM. Immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, desiccated if possible. Under these conditions, the solution is stable for at least 1 month [1].
Q2: I am not seeing the expected biological effect in my experiment. What could be wrong? Follow the troubleshooting guide above. First, verify your stock solution preparation and storage. Then, use the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its target in your specific cellular model. If engagement is confirmed but the functional readout is absent, ensure your functional assay (e.g., phosphorylation Western) is optimized with appropriate controls [2] [3].
Q3: Are the solubility values provided by the supplier absolute? No. The supplier explicitly states that while solubility is tested in-house, slight deviations in the actual solubility can occur due to normal batch-to-batch variations [1]. It is good practice to visually inspect your solution for complete dissolution when preparing working concentrations.
Q4: What are the primary known targets of this compound I should investigate? this compound is a multi-kinase inhibitor. Its most prominent known targets include:
The table below summarizes established techniques for quantifying rebastinib and analyzing its formulations from recent studies.
| Method | Key Instrumentation & Conditions | Application / Purpose | Reference |
|---|
| High-Performance Liquid Chromatography (HPLC) | System: Reverse-phase HPLC with C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Mobile Phase: Isocratic elution with PBS (pH 7.4) and acetonitrile. Detection: UV at 254 nm. Runtime: 30 minutes. | Quantifying drug concentration and calculating encapsulation efficiency in liposomal formulations [1]. | | | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Matrix: Human plasma. Methodology: Validated according to FDA/EMA guidelines for bioanalytical methods. | Pharmacokinetic (PK) analysis in clinical trials; measuring plasma concentration after oral administration [2]. | | | Dynamic Light Scattering (DLS) & Transmission Electron Microscopy (TEM) | DLS: For measuring liposome size and size distribution (e.g., Z-average diameter). TEM: Visualization of liposome morphology using negative staining (e.g., 1% phosphotungstic acid). | Characterizing the physical properties (size, morphology, stability) of liposomal this compound formulations [1]. | | | In Vitro Drug Release Study | Apparatus: Dialysis cassette in PBS buffer (pH 7.4) at 37°C. Analysis: Samples taken at intervals (4, 8, 24, 48, 96 h) and analyzed via HPLC. | Profiling the release kinetics of this compound from sustained-release formulations like liposomes [1]. | | | X-ray Crystallography | Resolution: ~2.05 Å. Software: Data processed with XDS and refined with REFMAC5. | Determining the atomic-level structure of this compound bound to its target, such as the Tie2 kinase domain [3]. | |
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
This protocol is used to determine what percentage of the total drug is successfully loaded into a liposomal formulation [1].
This general workflow is used to evaluate the efficacy of this compound in cell models.
This compound is a "switch control" inhibitor that targets tyrosine kinases like ABL1 and, more potently, TIE2. It works by binding to an allosteric pocket, locking the kinase in an inactive conformation and blocking its activity regardless of ATP levels [2] [3] [6].
The following diagram illustrates the experimental workflow for profiling this compound's activity and effects, integrating multiple methods discussed in the literature.
The efficacy of these drugs is often defined by their activity against specific BCR-ABL1 mutations. Compound mutations, where two mutations occur on the same BCR-ABL1 allele, present a particular therapeutic challenge.
In vitro Resistance Profiling A key study profiled the half-maximal inhibitory concentration (IC₅₀) of both drugs against various BCR-ABL1 single and compound mutations using proliferation assays in Ba/F3 cell lines [1]. The data below summarizes findings against select mutants critical for understanding resistance.
| BCR-ABL1 Mutation | Rebastinib IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Key Interpretation |
|---|---|---|---|
| Unmutated (Native) | Data not fully specified in results | Data not fully specified in results | Both inhibit native BCR-ABL1 effectively [1] |
| T315I (Single) | Inhibited [1] | Resistant [1] | This compound, unlike dasatinib, can inhibit the gatekeeper T315I mutant. |
| E255V/T315I (Compound) | 659.5 nM [1] | Resistant [1] | This compound mutant confers high-level resistance to both ponatinib and this compound. |
| Y253H/E255V (Compound) | Less effective [1] | ~2 nM (highly sensitive) [1] | Dasatinib is the notably more effective TKI against this specific compound mutant. |
Summary of Resistance Findings [1]:
To ensure the reproducibility of the data presented, here are the methodologies from the key studies cited.
1. Cell Proliferation Assays (Ba/F3 cells) [1]
2. Phase 1 Clinical Trial of this compound [2] [3]
The following diagram illustrates the distinct mechanisms by which dasatinib and this compound inhibit the BCR-ABL1 oncoprotein.
Rebastinib's unique mechanism underpins its therapeutic potential. Unlike biologic agents that sequester angiopoietin ligands (e.g., trebananib), this compound is a small molecule that allosterically inhibits the TIE2 receptor itself. This allows it to block signaling activated by all TIE2 ligands and other activating mechanisms, potentially offering a more comprehensive inhibition [1].
The following diagram illustrates the signaling pathways and the points of inhibition by different agents.
The efficacy of this compound is supported by robust preclinical studies. Here are summaries of key experimental models and outcomes.
While direct drug-vs-drug data is limited, the conceptual advantages of a small-molecule TIE2 kinase inhibitor like this compound can be contrasted with other strategies.
| Therapeutic Approach | Example(s) | Mechanism | Key Considerations |
|---|---|---|---|
| Small-Molecule TIE2 Inhibitor | This compound | Allosterically inhibits the TIE2 receptor directly, blocking signaling from all ligands and activation mechanisms [1]. | Potentially broader inhibition; targets both endothelial cells and TEMs. |
| Angiopoietin-Sequestering Biologics | Trebananib (AMG 386), MEDI3617 (Ang2 mAb) | Binds and neutralizes Ang1 and/or Ang2 ligands in the extracellular space [1]. | May not inhibit signaling from other ligands (e.g., Ang4) or non-ligand-mediated TIE2 activation [1]. |
| VEGF/VEGFR Inhibitors | Bevacizumab, Lenvatinib | Targets the VEGF/VEGFR signaling pathway, a primary driver of angiogenesis [3] [4]. | Can upregulate pro-angiogenic factors like Ang2, contributing to resistance; highlights the rationale for combining with TIE2 inhibitors [1] [4]. |
The research landscape suggests that the future of TIE2 inhibition lies in rational combinations. The role of TEMs in driving resistance to anti-VEGF therapy provides a strong rationale for combining this compound with VEGF inhibitors [1] [4]. Furthermore, the finding that IFN-γ from T cells during anti-PD-L1 immunotherapy suppresses the ANGPT2-Tie2 axis to normalize tumor vessels suggests a compelling synergy between TIE2 inhibition and cancer immunotherapy [5].
This compound is a small molecule "switch control" inhibitor that potently and selectively targets the TIE2 receptor tyrosine kinase [1] [2]. TIE2 is the receptor for angiopoietins, a family of vascular growth factors, and is expressed not only on vascular endothelial cells but also on a subset of pro-tumoral macrophages within the tumor microenvironment [3] [1].
The diagram below illustrates its multi-faceted mechanism of action.
By inhibiting TIE2, this compound exerts its effects through several key pathways [3] [1]:
The following table summarizes key preclinical studies demonstrating the survival benefit of this compound in combination with other therapies.
| Cancer Model | Combination Therapy | Key Survival & Efficacy Findings | Proposed Mechanism & Additional Effects |
|---|---|---|---|
| Ovarian Cancer [3] | Carboplatin + Paclitaxel | Extended median survival: 132.5 days vs. 127 days with chemo alone (P<0.01). | ↑ Cytotoxic T-cells in ascites; Altered gene expression in tumor cells & macrophages (e.g., ANGPTL1). |
| Metastatic Mammary Carcinoma [1] | Paclitaxel or Eribulin | Reduced tumor volume & metastasis; Improved overall survival. | Blocked TMEM-dependent dissemination; Reduced Tie2+ myeloid cell infiltration; Anti-angiogenesis. |
| Colorectal Cancer (CRC) [4] | DCC-2036 (single agent in immunocompetent models) | Suppressed tumor growth; More effective in immunocompetent vs. immunocompromised mice. | Enhanced CD8+ T-cell infiltration & activation; Inhibited FGR-AKT-SP1-DKK1 axis. |
| Osteosarcoma [5] | DCC-2036 (single agent) | Inhibited tumor growth in vitro and in vivo in mouse xenograft models. | Induced autophagy & apoptosis; Inhibited HCK/AKT/mTORC1 signaling pathway. |
The promising preclinical data has led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound combinations in humans. The status below is based on the latest information available from the search results.
| Trial Combination | Phase | Patient Population | Reported Status & Key Details |
|---|---|---|---|
| This compound + Carboplatin [2] | Phase 1b/2 | Advanced or Metastatic Solid Tumors (e.g., ovarian, breast, mesothelioma) | Initiated in 2019. Designed to evaluate safety, tolerability, and efficacy. (NCT03717415) |
| This compound + Paclitaxel or Eribulin [6] | Phase 1b | Metastatic Breast Cancer (HER2-negative) | Listed as "Recruiting" (as of the article's 2021 date). Aims to determine safety and tolerability. (NCT02824575) |
| This compound (Single Agent) [7] | Phase 1 | Relapsed Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) | Completed. Clinical benefit in leukemia was found to be insufficient for continued development, leading to a pivot towards solid tumors. |
For researchers, here is a deeper dive into the methodologies from key studies cited above.
1. Ovarian Cancer Syngeneic Model [3]
2. Metastatic Mammary Carcinoma Model [1]
3. Analysis of T-cell Mediated Immunity in CRC [4]
The collective data positions this compound as a compelling candidate for modulating the tumor microenvironment. Its primary value appears to lie in combination regimens, where it may counteract resistance mechanisms and enhance the efficacy of cytotoxic drugs [1] [2]. The ongoing clinical trials will be crucial in determining whether the survival benefits observed preclinically translate to patients with advanced solid tumors.
The table below summarizes the key characteristics and experimental findings for Rebastinib and AS1842856 based on the analyzed studies.
| Feature | This compound | AS1842856 |
|---|---|---|
| Primary Known Target | Tie2 kinase (Switch control inhibitor) [1] | FoxO1 (Specific inhibitor) [2] |
| FoxO1 Inhibition | Potent suppressor of FoxO1 transcriptional activity (identified via screening) [2] | Used as a reference FoxO1 inhibitor in experiments [2] |
| Effect on Atrogin-1/MuRF1 mRNA | Inhibited DEX-induced upregulation [2] | Information missing in search results |
| Impact on Myotube Diameter | Increased myotube diameter in DEX-treated C2C12 myotubes [2] | Information missing in search results |
| Effect on Contractile Force | Ameliorated reduction in DEX- and cachexia-induced models [2] | Information missing in search results |
| Other Key Mechanisms | Inhibits Angiopoietin/Tie2 signaling, blocks pro-tumoral macrophages, anti-angiogenic, anti-metastatic [1] [3] | Information missing in search results |
| Research Applications | Potential therapeutic for muscle atrophy; oncology (combination therapy in breast & ovarian cancer models) [2] [3] [4] | Tool compound for studying FoxO1 biology [2] |
The comparative data primarily comes from a 2025 study investigating compounds for mitigating dexamethasone (DEX)-induced muscle atrophy in C2C12 myotubes [2].
When deciding between these compounds for a research program, consider their distinct profiles:
The following diagram summarizes the dual mechanisms of action of this compound, based on findings from the search results, illustrating its potential in both oncology and muscle atrophy research:
The primary safety data for rebastinib comes from a Phase 1 dose-finding study in patients with relapsed or refractory leukemia. The key findings on its safety profile are summarized in the table below.
| Parameter | Findings from Phase 1 Study (N=57) |
|---|---|
| Recommended Phase 2 Dose | 150 mg tablet twice daily (BID) [1] |
| Maximum Tolerated Dose (MTD) | 150 mg tablet BID [1] |
| Dose-Limiting Toxicities (DLTs) | Dysarthria (difficulty speaking), muscle weakness, peripheral neuropathy [1] |
| Common Treatment-Related Adverse Events | • Neurological: Peripheral neuropathy, dysgeusia (taste distortion), headache [1] • Muscular: Myalgia (muscle pain), muscle weakness [1] • General: Fatigue, non-cardiac chest pain [1] • Gastrointestinal: Nausea, diarrhea [1] | | Safety in Solid Tumors (Preclinical Insight) | In a mouse model of metastatic mammary carcinoma, this compound in combination with chemotherapy (eribulin or paclitaxel) was well-tolerated without reported additive toxicity [2]. |
This compound is a "switch-control" inhibitor that uniquely targets kinase function, which differs from traditional inhibitors and may influence its safety and efficacy profile.
To aid in further investigation, the following table outlines the key areas where this compound has shown promising activity beyond its initial development in leukemia.
| Cancer Type | Proposed Role / Mechanism | Research Phase |
|---|---|---|
| Metastatic Solid Tumors | Inhibiting TIE2 on pro-tumoral macrophages to block angiogenesis and intravasation [2]. | Preclinical (animal models) |
| Colorectal Cancer (CRC) | Targeting FGR kinase to modulate the immune microenvironment and enhance CD8+ T-cell function [4]. | Preclinical |
The table below summarizes the core characteristics of this compound based on the available information.
| Feature | Description |
|---|---|
| Inhibitor Type | Type II tyrosine kinase inhibitor; "switch control" inhibitor [1] [2]. |
| Primary Targets | BCR-ABL1, FLT3, TIE2, and CDK16 [1] [3] [4]. |
| Key Mechanism | Binds inactive kinase conformation, penetrates switch control pocket, blocks activation regardless of phosphorylation state [1]. |
| Clinical Dosing | 50 mg or 100 mg orally, twice daily, in combination with chemotherapy for metastatic breast cancer [5] [4]. |
| Common Adverse Events | Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase, hyperglycemia, nausea, neutropenia [5] [4]. |
This compound's key differentiating feature is its action as a type II kinase inhibitor, which is distinct from the more common type I inhibitors. The following diagram illustrates their different binding modes and conformational impacts on the kinase target.
This unique mechanism is significant for several reasons:
The table below compares this compound's application in different clinical and preclinical contexts, highlighting its transition from initial targets to its current promising pathway.
| Condition / Context | Key Findings & Status | Comparator Inhibitors |
|---|---|---|
| HER2-Negative Metastatic Breast Cancer | Phase Ib: Combination with paclitaxel or eribulin. RP2D: 50 or 100 mg twice daily. Pharmacodynamic evidence of TIE2 blockade; objective response in 22% of evaluable patients [5] [4]. | Paclitaxel, Eribulin |
| Chronic Myeloid Leukemia (CML) & Acute Myeloid Leukemia (AML) | Phase I: MTD 150 mg twice daily (tablet). Showed complete hematologic responses in CML (including T315I mutation). Insufficient clinical benefit for continued development [1]. | Ponatinib (effective vs. T315I) [1] |
| Triple-Negative Breast Cancer (Preclinical) | In vivo studies: Confirmed antitumor activity and high oral bioavailability. Suggests multiple mechanisms beyond CDK16 inhibition [3]. | N/A |
| Parkinson's Disease (Research Tool) | Used as a broad-spectrum type II inhibitor in structural studies of LRRK2. Serves as a template for designing more selective type II inhibitors [6] [2]. | GZD-824, Ponatinib [6] [2] |
To evaluate this compound's profile, researchers have employed several sophisticated methods:
The table below summarizes key characteristics of rebastinib, which are crucial for understanding its potential for tumor penetration and inhibition.
| Feature | Description | Experimental Evidence & Context |
|---|---|---|
| Drug Class | "Switch control" tyrosine kinase inhibitor (Type II) [1] [2] | Binds inactive kinase conformation, distinct from ATP-competitive Type I inhibitors [2]. |
| Primary Targets | ABL1, FLT3, TIE2 [1] [2] | Potent inhibitor of BCR-ABL1, including T315I mutant; also targets angiogenic kinase TIE2 [1]. |
| Binding Mode | Binds ATP pocket and penetrates switch control pocket [1] | Maintains kinase in inactive state independent of phosphorylation; unique, deeply embedded binding [1]. |
| Key Differentiator | Active against T315I "gatekeeper" mutation [1] | Overcomes common resistance to earlier TKIs; binds in a way that accommodates isoleucine residue [1] [2]. |
| Oral Bioavailability | High (confirmed in mice and rats) [3] | Preclinical data shows favorable drug-like properties for oral administration [3]. |
| Noted Antitumor Activity | Observed in triple-negative breast cancer (TNBC) models [3] | In vivo studies show tumor growth suppression in MDA-MB-231 and MDA-MB-468 xenografts [3]. |
The following diagram illustrates the unique switch control inhibition mechanism of this compound, which fundamentally differs from other classes of kinase inhibitors.
While a direct comparison is unavailable, the data suggests this compound's profile is favorable for tumor targeting:
For a rigorous comparison, you may need to explore these specialized research areas:
| Cancer Model | Key Molecular Targets & Pathways | Observed Gene Expression/Protein Changes | Functional Outcome |
|---|
| Colorectal Cancer (CRC) [1] [2] | Primary Target: FGR (kinase) Signaling Axis: FGR ↓ → PI3K-AKT ↓ → SP1 ↓ → DKK1 ↓ Immune Interaction: Enhanced CD8+ T cell function | ↓ Phospho-FGR (Y412) [1] ↓ DKK1 (mRNA & protein) [1] | ↑ CD8+ T cell tumor infiltration & activation [1] ↑ Efficacy of immunotherapy [1] | | Ovarian Cancer (Murine Model) [3] | Primary Target: TIE2 (kinase) Pathways: Angiopoietin-TIE2 signaling | Differential regulation of ANGPT-like genes [3] ↑ ANGPTL1 (in tumor cells) [3] | Altered tumor microenvironment [3] ↑ Cytotoxic T cells in ascites [3] | | Osteosarcoma [4] | Primary Target: HCK (kinase) Signaling Axis: HCK ↓ → AKT/mTORC1 ↓ → ↑ Autophagy | ↓ phospho-HCK, p-AKT, p-S6K, p-4EBP1 [4] | Induced autophagy & apoptosis [4] Inhibited tumor growth & metastasis [4] | | Triple-Negative Breast Cancer (TNBC) [5] | Reported Target: CDK16 (kinase) Cellular Process: Cell cycle arrest | Not Specified (Mechanism described as complex & multi-faceted) [5] | Cell cycle arrest in G0/G1 phase [5] |
The following sections provide deeper context and methodological details from the key studies.
Recent 2025 research establishes a clear mechanism for Rebastinib (DCC-2036) in enhancing anti-tumor immunity in colorectal cancer [1] [2].
Another 2025 study identified HCK as a critical target of this compound in osteosarcoma [4].
The current research indicates that this compound's effects are highly context-dependent, varying significantly across different cancer types.
| Cancer Type | Trial Phase | Key Efficacy Findings | Safety & Tolerability | Combination Therapies | References |
|---|---|---|---|---|---|
| HER2-Negative Metastatic Breast Cancer | Phase Ib | ORR: 22% (5/23 evaluable patients). Significant decrease in CTCs. Pharmacodynamic evidence of TIE2 inhibition. | Most common TEAEs: anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%). Increased intraocular pressure at 100 mg dose. | Paclitaxel or Eribulin | [1] |
| Chronic / Acute Myeloid Leukemia (CML/AML) | Phase I | CML: 8 complete hematologic responses in 40 evaluable patients (4 had T315I mutation). AML: No responses in 5 patients. Insufficient clinical benefit for continued development. | DLTs: dysarthria, muscle weakness, peripheral neuropathy. MTD: 150 mg (tablets) twice daily. | Single Agent | [2] |
| Ovarian Cancer | Preclinical (Murine Model) | Rebastinib + chemotherapy (carboplatin/paclitaxel) extended median survival vs chemotherapy alone (132.5 vs 127 days). Increased cytotoxic T cells in ascites. | Well-tolerated in mouse model when administered in diet. Altered gene expression in tumor cells and macrophages. | Carboplatin & Paclitaxel | [3] |
| Colorectal Cancer (CRC) | Preclinical | Suppressed tumor growth in immunocompetent models. Enhanced CD8+ T cell activation and tumor infiltration. Modulated immune microenvironment via FGR-AKT-SP1-DKK1 axis. | Efficacy was T-cell-mediated, more effective in immunocompetent vs. immunocompromised mice. | Potential for Immunotherapy | [4] |
| Triple-Negative Breast Cancer (TNBC) | Preclinical | Demonstrated antitumor activity in vitro and in vivo (MDA-MB-231 and MDA-MB-468 xenograft models). Induced G0/G1 cell cycle arrest. | High oral bioavailability and reasonable safety in ADME/PK studies. Suggests a complex mechanism beyond CDK16 inhibition. | Not Specified | [5] |
To support the data in the summary table, here is a deeper look into the clinical findings and the methodologies used in key trials.
Metastatic Breast Cancer (Phase Ib): This study enrolled 27 patients to assess safety and pharmacodynamics. Patients received this compound (50 mg or 100 mg orally twice daily) combined with standard chemotherapies. Pharmacodynamic evidence of TIE2 blockade was confirmed by a significant increase in angiopoietin-2 levels, a compensatory response to receptor inhibition. The Recommended Phase II Dose (RP2D) was established at 50 mg or 100 mg twice daily [1].
Leukemia (Phase I): This first-in-human, dose-finding study involved 57 patients with relapsed/refractory CML or AML. The primary objective was to establish the Maximum Tolerated Dose (MTD) and safety profile. While complete hematologic responses were observed in CML, including in patients with the resistant T315I mutation, the overall clinical benefit was deemed insufficient to justify further development in leukemias. This led to the repurposing of this compound towards solid tumors via its potent TIE2 inhibition [2].
This compound is a small molecule, switch control inhibitor that targets multiple tyrosine kinases. Its primary and most potent target is the TIE2 receptor (TEK) [6] [7]. It also inhibits other kinases including ABL1 (including the T315I mutant), FLT3, and FGR [4] [2].
The following diagram illustrates its multi-faceted mechanism of action in the tumor microenvironment, particularly its role in inhibiting metastasis via the TIE2 pathway.
The diagram shows two primary mechanisms:
The following table compares the core characteristics of ponatinib and rebastinib, highlighting their distinct approaches to inhibiting BCR-ABL1.
| Feature | Ponatinib | This compound |
|---|---|---|
| Inhibitor Type | ATP-competitive tyrosine kinase inhibitor (TKI) [1] [2] | Switch-control inhibitor (Type II TKI) [3] |
| Binding Site | ATP-binding pocket [2] | Switch control pocket (inactive conformation) and ATP-binding site [3] |
| Primary Mechanism | Directly competes with ATP, potently inhibiting kinase activity [1] | Locks kinase in inactive state, blocking conformational change to active form [3] |
| Key Resistance Challenge | BCR-ABL1 compound mutations (especially T315I-inclusive doubles) [1] | Information missing from search |
| Activity vs. T315I | Yes, it was designed for this gatekeeper mutation [1] | Yes, effective in an ATP non-competitive manner [3] |
This table summarizes experimental data on how various BCR-ABL1 mutations confer resistance to ponatinib and this compound. The data is derived from proliferation assays using Ba/F3 cells [1].
| BCR-ABL1 Mutation | Ponatinib IC₅₀ (nM) | This compound IC₅₀ (nM) | Key Findings & Clinical Implication |
|---|---|---|---|
| Unmutated (Native) | Low nanomolar range (comparable to this compound) [1] | Low nanomolar range (comparable to ponatinib) [1] | Both drugs are highly potent against native BCR-ABL1. |
| T315I (single mutant) | 29.1 nM [1] | Information missing from search | Ponatinib is active against this single mutation. |
| E255V/T315I (compound mutant) | 659.5 nM (High-level resistance) [1] | Information missing from search | This specific compound mutant can confer high-level resistance to ponatinib. |
| Other T315I-inclusive compounds | IC₅₀ range: ~85 to 114 nM (Marginal sensitivity to high resistance) [1] | IC₅₀ range: ~465 to 955 nM (High-level resistance) [1] | Most T315I-inclusive compound mutants confer high-level resistance to both TKIs, though some remain marginally sensitive to ponatinib. |
To contextualize the data above, the diagram below outlines a generalized workflow for generating TKI resistance data, and the subsequent diagram illustrates the different mechanisms of action at the molecular level.
Diagram 1: A generalized in vitro workflow for profiling TKI resistance. This cell-based assay is a standard method for generating the IC₅₀ data presented in the comparison tables [1].
Diagram 2: Molecular mechanisms of ponatinib and this compound. Ponatinib binds the ATP-binding site directly [2], while this compound binds both the ATP site and the switch control pocket, stabilizing the kinase in its inactive form [3].
The table below summarizes key experimental data on rebastinib combinations from recent publications and clinical trials.
| Combination Partner | Cancer Model / Patient Population | Key Efficacy Findings | Proposed Synergistic Mechanism & Biomarkers | Stage of Evidence |
|---|---|---|---|---|
| Carboplatin + Paclitaxel [1] | Syngeneic murine ID8 ovarian cancer model | Extended median survival vs chemo alone (132.5 vs 127 days; P<0.01) [1] | Altered tumor immune landscape: Increased CD45+ macrophages and cytotoxic T cells in ascites [1]. | Preclinical (Published 2025) |
| Paclitaxel or Eribulin [2] | HER2-negative Metastatic Breast Cancer (Phase Ib) | Objective response in 5/23 (22%) evaluable patients; Decreased circulating tumor cells [2] | Pharmacodynamic TIE2 inhibition: Increased plasma Angiopoietin-2 and intraocular pressure [2]. | Clinical (Phase Ib, Published 2025) |
| N/A (Single Agent) [3] | Colorectal Cancer (CRC) models | Suppressed tumor growth in immunocompetent mice; Enhanced CD8+ T cell infiltration and activation [3] | Targeted the FGR-AKT-SP1-DKK1 axis: Downregulated DKK1, overcoming CD8+ T cell suppression [3]. | Preclinical (Published 2025) |
| Carboplatin [4] | Advanced/Metastatic Solid Tumors (Phase 1b/2 Trial) | Trial designed to assess safety and efficacy; Results not yet reported [4] | Blocking chemotherapy-induced recruitment of pro-tumoral TIE2-expressing macrophages [4]. | Clinical (Trial Initiated 2019) |
For the key studies cited, here is a more detailed look at the methodologies used.
This compound + Chemotherapy in Ovarian Cancer (Preclinical) [1]:
This compound + Paclitaxel/Eribulin in Breast Cancer (Clinical) [2]:
This compound's synergy arises from its unique multi-faceted action on the tumor microenvironment. The following diagram illustrates the key signaling pathways involved and how this compound intervention counteracts pro-tumoral activities.
Diagram: Multimodal Mechanism of this compound Synergy. This compound (blue) inhibits the TIE2 receptor on macrophages in the TME, blocking a key pathway for angiogenesis and metastasis. Simultaneously, it inhibits the FGR-AKT-SP1-DKK1 axis within tumor cells, alleviating suppression of anti-tumor CD8+ T-cells. This dual action can counteract pro-tumoral effects of chemotherapy (yellow) [1] [3] [4].
While the data is promising, several gaps and future research directions are apparent:
Rebastinib (DCC-2036) is a switch-control inhibitor with a unique mechanism that differentiates it from conventional ATP-competitive tyrosine kinase inhibitors (TKIs) [1] [2].
The diagram below illustrates this unique mechanism of action.
The table below summarizes quantitative data from key studies on this compound.
| Parameter | Phase 1 Leukemia Trial (CML/AML) [1] [2] | Preclinical Metastatic Breast Cancer Study [3] |
|---|---|---|
| Key Targets | BCR-ABL1 (incl. T315I), FLT3 | TIE2 kinase |
| Maximum Tolerated Dose (MTD) | 150 mg (tablet) twice daily | Not Applicable (animal study) |
| Dose-Limiting Toxicities (DLTs) | Dysarthria, muscle weakness, peripheral neuropathy | Not reported |
| Formulation Bioavailability | Tablet bioavailability 3-4-fold greater than powder-in-capsule | Not specified |
| Efficacy / Response | 8 Complete Hematologic Responses in 40 CML patients (4 with T315I); development in leukemia discontinued due to insufficient clinical benefit | Reduced tumor growth and metastasis; enhanced efficacy of paclitaxel and eribulin chemotherapy |
| Proposed Optimal Use | Proof-of-concept for switch-control inhibition; potential for T315I-mutant CML | Targeting tumor microenvironment (TIE2+ macrophages); combination with chemotherapy |
For reproducibility, here are the methodologies from the cited key experiments.
This first-in-human study established the safety and preliminary efficacy of this compound in relapsed/refractory leukemia [1] [2].
This study elucidated the mechanism of this compound in blocking tumor progression and metastasis via TIE2 inhibition [3].
While a direct therapeutic index comparison is not available, this compound's profile can be contextualized against standard TKIs:
| Kinase Target | Primary Biological Role | Nature of Inhibition | Experimental Evidence (IC50/Kd) |
|---|---|---|---|
| TIE2 (TEK) [1] [2] | Receptor tyrosine kinase; regulates angiogenesis and pro-tumoral macrophage function. | Primary, potent target. | Potent picomolar-level inhibitor; crystal structure confirms binding to kinase domain. [1] |
| FGR (SRC family) [3] | Non-receptor tyrosine kinase; implicated in immune regulation in colorectal cancer. | Direct, crucial target for efficacy in specific cancers. | Identified via biotin-labeled pull-down assay; reduced phosphorylation (p-FGR Y416) in dose-response. [3] |
| BCR-ABL (including T315I mutant) [4] [2] | Fusion oncoprotein driving chronic myeloid leukemia (CML). | Potent inhibitor, originally studied for resistant CML. | Developed as a switch control inhibitor; effective against gatekeeper mutant. [4] [2] |
| LRRK2 [4] | Ser/Thr kinase associated with Parkinson's disease. | Off-target, Type II inhibitor. | Cellular studies show suppression of Rab10 phosphorylation. [4] |
This compound's selectivity stems from its unique mechanism of action. It is a switch control inhibitor that binds to the TIE2 kinase domain, stabilizing it in an inactive "DFG-out" conformation. [1] This allosteric mechanism differs from ATP-competitive Type I inhibitors and contributes to its high potency and specificity for TIE2. [1]
This TIE2 inhibition disrupts multiple pro-tumor processes as shown in the following pathway:
Beyond TIE2, this compound's action on FGR reveals a second, distinct mechanism that enhances anti-tumor immunity, particularly in colorectal cancer models. It modulates the tumor microenvironment by targeting the FGR-AKT-SP1-DKK1 axis. [3]
The characterization of this compound's specificity and efficacy relies on several key experimental approaches.
This compound's specific targeting profile translates into distinct potential therapeutic applications:
Rebastinib (DCC-2036) is a switch control inhibitor that targets tyrosine kinases like ABL1, FLT3, and TIE2. Its unique mechanism involves binding to the switch control pocket of the kinase domain, stabilizing the kinase in an inactive conformation. This is different from ATP-competitive inhibitors and is designed to maintain efficacy against resistant mutations [1] [2].
The table below summarizes its activity against specific resistant mutations and its application in resistant settings based on available data:
| Cancer Type / Context | Evidence of Overcoming Resistance / Application | Key Findings / Mechanisms |
|---|
| Chronic Myeloid Leukemia (CML) [1] [3] | Phase 1 clinical trial in relapsed/refractory CML. | • Active against T315I mutation (4 of 8 complete hematologic responses were in patients with T315I). • Effective in patients resistant to ≥2 prior TKIs (92% of trial patients). | | Metastatic Breast Cancer [2] [4] | Preclinical and clinical studies in combination with chemotherapy. | • Targets TIE2-expressing macrophages in TMEM sites, a pathway for cancer cell intravasation and metastasis. • Phase Ib trial showed combination with paclitaxel or eribulin was feasible and led to objective responses in some patients with HER2-negative MBC. | | Colorectal Cancer (CRC) [5] | Preclinical study in immunocompetent models. | • Enhances efficacy of immunotherapy by targeting the FGR-AKT-SP1-DKK1 axis. • Increases tumor infiltration and activation of CD8+ T cells, potentially countering an immunosuppressive microenvironment. |
For research reproducibility, here are the methodologies from pivotal studies on this compound.
This protocol is fundamental for establishing this compound's direct mechanism of action and potency.
This protocol assesses the compound's ability to affect tumor growth and metastasis in a live organism.
This protocol shows how target engagement was monitored in a clinical setting.
The following diagram illustrates the unique switch control inhibition mechanism of this compound and its multi-faceted effects on the tumor microenvironment, integrating direct and indirect pathways from the research.
The diagram above shows how this compound's core mechanism disrupts multiple pro-tumoral processes. By allosterically inhibiting kinases like TIE2, it achieves three key effects:
The evidence suggests that the primary "resistance profile" of this compound is its ability to overcome specific resistance mechanisms, rather than a well-documented history of acquired resistance to itself. For your comparison guide, this is a critical differentiator.